6-Hydroxychlorzoxazone
Descripción
chlorzoxazone metabolite in humans
Propiedades
IUPAC Name |
5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLXDWOTVQZHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169919 | |
| Record name | 6-Hydroxychlorzoxazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1750-45-4 | |
| Record name | 6-Hydroxychlorzoxazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxychlorzoxazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1750-45-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxychlorzoxazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-hydroxybenzoxazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYCHLORZOXAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5YLT4Y73F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-hydroxychlorzoxazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
6-Hydroxychlorzoxazone mechanism of formation
An In-Depth Technical Guide on the Mechanism of Formation of 6-Hydroxychlorzoxazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone (CZX) is a centrally acting muscle relaxant used to treat painful musculoskeletal conditions.[1][2] Beyond its therapeutic use, chlorzoxazone has become an invaluable tool in pharmacology and drug development as a widely used probe substrate to measure the in vivo and in vitro activity of cytochrome P450 2E1 (CYP2E1).[3][4][5] This enzyme is critical in the metabolism of numerous small-molecule drugs, industrial solvents, and endogenous compounds.[4][6] The primary metabolic pathway for chlorzoxazone is hydroxylation to form this compound (OH-CZX).[4][7] Understanding the precise mechanism, kinetics, and influencing factors of this transformation is crucial for phenotyping CYP2E1 activity, predicting drug-drug interactions, and interpreting toxicological data.
This technical guide provides a comprehensive overview of the formation of this compound, detailing the enzymatic pathways, reaction kinetics, and established experimental protocols for its analysis.
Core Mechanism: Aromatic Hydroxylation
The formation of this compound from its parent compound, chlorzoxazone, is an oxidative reaction, specifically an aromatic hydroxylation.[3][8] This biotransformation is predominantly catalyzed by the cytochrome P450 superfamily of enzymes located primarily in the liver.[4][9]
Primary Enzymatic Pathway: The Role of CYP2E1
The 6-hydroxylation of chlorzoxazone is a typical reaction catalyzed by Cytochrome P450 2E1 (CYP2E1) in human liver microsomes.[3][7] This enzyme exhibits high specificity for chlorzoxazone, making the rate of this compound formation a reliable marker for CYP2E1 activity.[4][10][11] Up to 90% of a chlorzoxazone dose is oxidized by CYP2E1 to its 6-hydroxy metabolite.[4] The reaction is NADPH-dependent, a characteristic of P450-mediated catalysis.[12] Due to this high selectivity, chlorzoxazone is considered a very selective probe for phenotyping CYP2E1 in humans.[10]
Contribution of Other CYP450 Isoforms
While CYP2E1 is the principal enzyme, other P450 isoforms can contribute to this compound formation, though generally to a much lesser extent in vivo.[8][10]
-
CYP1A1 and CYP1A2 : In vitro studies using genetically engineered yeasts and human liver microsomes have shown that CYP1A1 and CYP1A2 are also involved in this catalytic activity.[8][13] However, the relatively low affinity (higher Km) of CYP1A1 and the relative abundance of CYP2E1 in the human liver suggest that CYP2E1 is the major form metabolizing chlorzoxazone in vivo.[8][13]
-
CYP3A : The contribution of the CYP3A subfamily is considered very minor.[10] Studies involving the co-administration of grapefruit juice, a known CYP3A4 inhibitor, did not significantly alter the chlorzoxazone metabolic ratio.[10]
The overall metabolic conversion is illustrated in the diagram below.
Caption: Primary metabolic pathway of chlorzoxazone to this compound.
Biochemical Kinetics
The enzymatic conversion of chlorzoxazone to this compound follows Michaelis-Menten kinetics.[3] Kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), have been determined in various in vitro systems, including human liver microsomes (HLMs) and recombinant CYP enzymes. These parameters are essential for predicting metabolic rates and potential for saturation.
Eadie-Hofstee plots of the reaction in HLMs have revealed a biphasic profile, indicating the involvement of at least two enzymes with different affinities: a high-affinity component (attributed to CYP1A2) and a low-affinity component (attributed to CYP2E1).[13] The formation of this compound is more specific for CYP2E1 activity at higher substrate concentrations.[13]
Table 1: Summary of Reported Kinetic Parameters for Chlorzoxazone 6-Hydroxylation
| Enzyme/System | Km (µM) | Vmax or CLint | Notes | Reference |
|---|---|---|---|---|
| Recombinant CYP2E1.1 (WT) | 71.8 ± 10.1 | CLint: 0.89 ± 0.08 (µL/min/pmol CYP) | Expressed in COS-7 cells. | [3] |
| Human Liver Microsomes (HLMs) | 3.8 (High-affinity) | Not Specified | Attributed to CYP1A2. | [13] |
| Human Liver Microsomes (HLMs) | 410 (Low-affinity) | Not Specified | Attributed to CYP2E1. |[13] |
Experimental Protocols for Analysis
The standard method for studying the formation of this compound involves in vitro incubation followed by analytical quantification, typically using High-Performance Liquid Chromatography (HPLC).
Protocol 1: In Vitro Chlorzoxazone 6-Hydroxylation Assay
This protocol describes a general procedure for measuring CYP2E1 activity in human liver microsomes using chlorzoxazone as a substrate.
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs)
-
Chlorzoxazone (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or Methanol (for reaction termination)
-
This compound (analytical standard)
-
Internal Standard (e.g., 5-fluorobenzoxazolone or phenacetin)[14][15]
-
Microcentrifuge tubes, incubator/water bath, centrifuge
2. Incubation Procedure:
-
Preparation : Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.
-
Pre-incubation : In a microcentrifuge tube, add the HLM suspension to the master mix. Pre-incubate the mixture at 37°C for approximately 5 minutes to equilibrate the temperature.
-
Initiation : Start the reaction by adding a known concentration of chlorzoxazone (dissolved in a suitable solvent like methanol or KOH solution) to the tube.[13] Vortex briefly.
-
Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination : Stop the reaction by adding an equal or double volume of ice-cold acetonitrile or methanol. The organic solvent serves to precipitate the microsomal proteins.
-
Internal Standard : Add the internal standard to all samples, including calibration standards and controls.
-
Centrifugation : Vortex the samples and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Collection : Carefully transfer the supernatant to an HPLC vial for analysis.
Caption: General experimental workflow for an in vitro chlorzoxazone hydroxylation assay.
Protocol 2: HPLC Quantification Method
This protocol outlines a typical reversed-phase HPLC method for the simultaneous determination of chlorzoxazone and this compound.
-
HPLC System : A standard HPLC system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., Alltima C18, 5 µm).[14]
-
Mobile Phase : A mixture of an acidic aqueous buffer and an organic solvent. A common composition is acetonitrile and 0.5% acetic acid or 0.05% phosphoric acid and methanol.[14][16]
-
Flow Rate : Typically 1.0 mL/min.[9]
-
Column Temperature : Maintained at a constant temperature, for example, 35°C.[9]
-
Detection : UV detection at a wavelength of 287 nm or 295 nm.[9][14][16]
-
Quantification : The concentration of this compound is determined by comparing its peak area (normalized to the internal standard) against a calibration curve constructed with known standards.
Alternative Metabolic Pathways and Toxicity
While 6-hydroxylation is the dominant metabolic route, other pathways exist and may contribute to the drug's overall disposition and potential toxicity.
-
Glucuronidation : After its formation, this compound is rapidly conjugated with glucuronic acid to form a glucuronide, which is then excreted in the urine.[1][17][18] This is a major elimination pathway for the drug.[17] Additionally, chlorzoxazone itself can undergo direct glucuronidation to form a CHZ-N-glucuronide, a reaction catalyzed by UGT1A9 that is independent of CYP2E1 activity.[18]
-
Epoxidation and Metabolic Activation : A recent study has provided evidence for an alternative metabolic activation pathway involving CYP3A4 and CYP3A5.[12] This pathway leads to the formation of a reactive oxirane intermediate, which can form glutathione (GSH) and N-acetylcysteine (NAC) conjugates.[12] This bioactivation pathway may be linked to the rare but serious idiosyncratic hepatotoxicity reported in some patients receiving chlorzoxazone.[1][12][19]
Caption: Comprehensive overview of the metabolic pathways of chlorzoxazone.
Conclusion
The formation of this compound is a well-characterized metabolic process dominated by the catalytic activity of the CYP2E1 enzyme. This specificity has established chlorzoxazone as a reliable and robust probe for phenotyping CYP2E1 in both preclinical and clinical settings. While minor contributions from other CYP isoforms exist, and alternative pathways leading to glucuronides and potentially reactive intermediates have been identified, the 6-hydroxylation route remains the cornerstone of its metabolic profile. The detailed kinetic data and established analytical protocols summarized in this guide provide a solid foundation for researchers in drug metabolism and development to accurately assess CYP2E1 function and investigate the disposition of xenobiotics.
References
- 1. drugs.com [drugs.com]
- 2. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Functional characterization of the chlorzoxazone 6-hydroxylation activity of human cytochrome P450 2E1 allelic variants in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 2E1: its clinical and toxicological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Bielectrode Strategy for Determination of CYP2E1 Catalytic Activity: Electrodes with Bactosomes and Voltammetric Determination of this compound | MDPI [mdpi.com]
- 8. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of CYP2E1 activity in liver transplant patients as measured by chlorzoxazone 6-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo metabolic activation and hepatotoxicity of chlorzoxazone mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of this compound and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chlorzoxazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of 6-Hydroxychlorzoxazone in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of 6-hydroxychlorzoxazone, the primary metabolite of the centrally acting muscle relaxant chlorzoxazone, in humans. Understanding the absorption, distribution, metabolism, and excretion of this metabolite is crucial for in vivo assessment of Cytochrome P450 2E1 (CYP2E1) activity, for which chlorzoxazone is a widely used probe substrate.
Introduction
Chlorzoxazone is extensively metabolized in humans, with up to 90% of a dose being oxidized to this compound.[1] This metabolic conversion is almost exclusively catalyzed by the CYP2E1 enzyme, making the formation and subsequent elimination of this compound a reliable index of in vivo CYP2E1 activity.[1][2][3] Factors such as genetics, liver disease, and co-administration of other drugs can influence CYP2E1 activity and, consequently, the pharmacokinetic profile of this compound.[1][3][4] This guide summarizes key pharmacokinetic parameters, details common experimental protocols for its study, and visualizes the metabolic pathway and analytical workflow.
Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in healthy human volunteers following oral administration of chlorzoxazone. These data are compiled from various studies and presented to facilitate comparison.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value (Mean ± SD) | Study Population | Chlorzoxazone Dose | Reference |
| Cmax (Maximum Plasma Concentration) | 1.77 ± 0.50 µg/mL | 10 healthy Thai volunteers | 400 mg | [3] |
| Tmax (Time to Cmax) | 3.05 ± 1.17 hours | 10 healthy Thai volunteers | 400 mg | [3] |
| AUC0-8 (Area Under the Curve from 0 to 8 hours) | 7.32 ± 2.21 µg·hr/mL | 10 healthy Thai volunteers | 400 mg | [3] |
| AUC0-∞ (Area Under the Curve from 0 to infinity) | 8.50 ± 2.78 µg·hr/mL | 10 healthy Thai volunteers | 400 mg | [3] |
| t1/2 (Elimination Half-life) | 1.95 ± 0.73 hours | 10 healthy Thai volunteers | 400 mg | [3] |
| Kel (Elimination Rate Constant) | 0.40 ± 0.13 hr⁻¹ | 10 healthy Thai volunteers | 400 mg | [3] |
Metabolic Pathway and Experimental Workflow
The metabolic conversion of chlorzoxazone and a typical experimental workflow for a human pharmacokinetic study are illustrated below.
Experimental Protocols
The determination of this compound pharmacokinetics in humans typically involves the oral administration of chlorzoxazone followed by the collection of serial biological samples.
In Vivo Human Studies
A common study design to assess the pharmacokinetics of this compound is as follows:
-
Subjects: Healthy, non-smoking male and/or female volunteers, often within a specific age and BMI range.[2][3] Subjects typically abstain from alcohol and other medications that could interfere with CYP2E1 activity for a specified period before and during the study.[2]
-
Dosing: A single oral dose of chlorzoxazone is administered, commonly ranging from 250 mg to 750 mg, after an overnight fast.[2][3][4][5]
-
Sample Collection: Serial blood samples are collected at predetermined time points. For instance, samples might be collected predose and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, and 8 hours post-dose.[3] Urine may also be collected over a specified period, such as 8 hours, to determine the urinary excretion of the metabolite.[2]
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored, typically at -20°C or lower, until analysis.[3]
Bioanalytical Method
The quantification of this compound in plasma and urine is most commonly performed using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation: Plasma or urine samples often undergo a sample preparation step to remove proteins and other interfering substances. This can involve protein precipitation or liquid-liquid extraction with a solvent like ethyl acetate.[6][7] For urine samples, an enzymatic hydrolysis step with β-glucuronidase is often included to measure the total (conjugated and unconjugated) this compound.[7] An internal standard is added to correct for extraction efficiency and analytical variability.[6]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for separation.[6][7]
-
Mobile Phase: The mobile phase is usually a mixture of an aqueous buffer (e.g., acetic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile).[6][8]
-
Detection: UV detection is commonly set at a wavelength around 283-287 nm.[6][7]
-
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analyte.
Conclusion
The pharmacokinetic profile of this compound is characterized by its formation from chlorzoxazone, primarily mediated by CYP2E1, followed by its relatively rapid elimination. The measurement of this compound in plasma and/or urine following a single oral dose of chlorzoxazone provides a robust and widely accepted method for phenotyping CYP2E1 activity in humans. The standardized protocols and analytical methods described in this guide are essential for obtaining reliable and reproducible data in clinical and research settings. Further research may explore the influence of specific genetic polymorphisms and disease states on the disposition of this important metabolite.
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary excretion of this compound as an index of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impaired this compound elimination in patients with kidney disease: Implication for cytochrome P450 2E1 pharmacogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct injection analysis of chlorzoxazone and its major metabolite this compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Pathway of Chlorzoxazone to 6-Hydroxychlorzoxazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone, a centrally acting muscle relaxant, is extensively metabolized in the liver, primarily through a hydroxylation reaction to form its major metabolite, 6-hydroxychlorzoxazone. This metabolic pathway is of significant interest to researchers and drug development professionals as it serves as a well-established in vivo and in vitro probe for assessing the activity of Cytochrome P450 2E1 (CYP2E1).[1][2][3][4] CYP2E1 is a key enzyme in the biotransformation of numerous xenobiotics, including many small molecular weight compounds, and is implicated in drug-induced liver injury.[5][6] Understanding the nuances of chlorzoxazone metabolism is therefore crucial for predicting drug-drug interactions and evaluating the potential for compound-related toxicity. This technical guide provides an in-depth overview of the chlorzoxazone to this compound metabolic pathway, including the enzymes involved, quantitative kinetic data, and detailed experimental protocols.
Metabolic Pathway and Enzymes Involved
The primary metabolic transformation of chlorzoxazone is the hydroxylation at the 6th position of the benzoxazolone ring, yielding this compound. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.
Primary Catalyzing Enzyme: CYP2E1
Numerous studies have unequivocally identified CYP2E1 as the principal enzyme responsible for the 6-hydroxylation of chlorzoxazone.[1][2][3][4] This specificity has led to the widespread use of chlorzoxazone as a selective probe substrate to phenotype CYP2E1 activity.[3][4][7]
Other Contributing CYP Isoforms
While CYP2E1 is the major contributor, other CYP isoforms have been shown to participate in chlorzoxazone metabolism:
-
CYP1A1 and CYP1A2: Both CYP1A1 and CYP1A2 have been demonstrated to metabolize chlorzoxazone to its 6-hydroxy metabolite.[1][5][6][8] Kinetic analyses in human liver microsomes (HLMs) have revealed a biphasic profile, with CYP1A2 acting as a high-affinity component at lower substrate concentrations, while CYP2E1 is the low-affinity, high-capacity enzyme.[5][6][8]
-
CYP3A4: Some evidence also suggests a minor contribution from CYP3A4 in chlorzoxazone metabolism.[9]
The relative contributions of these enzymes can be influenced by factors such as substrate concentration and the induction or inhibition of specific CYP isoforms.[1][5]
Further Metabolism of this compound
Following its formation, this compound is rapidly conjugated with glucuronic acid to form chlorzoxazone-O-glucuronide, which is then excreted in the urine.[2][10][11] This conjugation is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A6, and UGT1A9.[11] A novel metabolite, chlorzoxazone-N-glucuronide, formed independently of CYP2E1, has also been identified.[11]
Quantitative Metabolic Data
The following tables summarize the key quantitative data for the metabolism of chlorzoxazone to this compound across various experimental systems.
Table 1: Michaelis-Menten Kinetic Parameters (Km and Vmax) for Chlorzoxazone 6-Hydroxylation
| Enzyme/System | Km (µM) | Vmax (various units) | Source |
| Human Liver Microsomes (CYP1A2) | 3.8 | Not Specified | [5][8] |
| Human Liver Microsomes (CYP2E1) | 410 | Not Specified | [5][8] |
| Recombinant Human CYP1A2 | 3.4 | Not Specified | [5] |
| Recombinant Human CYP2E1 | 590 | Not Specified | [5] |
| Bactosomes (Human CYP2E1) | 78 ± 9 | 1.64 ± 0.08 min-1 | [12] |
| African Green Monkey Liver Microsomes | 95.4 ± 1.8 | 3.48 ± 0.02 pmol/min/µg protein | [7] |
| Porcine Recombinant CYP2E1 | 290.3 | 4980 pmol/h/mg total protein | [9] |
| Porcine Recombinant CYP1A1 | 159.5 | 1650 pmol/h/mg total protein | [9] |
Table 2: Relative Contribution of CYP Isoforms to Chlorzoxazone 6-Hydroxylation in Human Liver Microsomes
| Chlorzoxazone Concentration (µM) | Contribution of CYP1A2 (%) | Contribution of CYP2E1 (%) | Source |
| 1 | 59.4 | 3.9 | [5] |
| 10 | 44.6 | 16.5 | [5] |
| 100 | 19.7 | 53.8 | [5] |
| 1000 | 2.2 | 65.6 | [5] |
Experimental Protocols
In Vitro Chlorzoxazone Metabolism Assay Using Human Liver Microsomes
This protocol outlines a typical procedure to determine the kinetics of chlorzoxazone 6-hydroxylation in human liver microsomes.
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs)
-
Chlorzoxazone
-
This compound (as a standard)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Methanol
-
Formic acid
-
HPLC or LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of chlorzoxazone in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (typically 0.1-0.5 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add chlorzoxazone at various concentrations (e.g., 1 to 1000 µM) to the pre-warmed microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Centrifuge the samples to pellet the precipitated protein (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to a new tube for analysis.
3. Analytical Procedure (LC-MS/MS):
-
Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.
-
Create a standard curve using known concentrations of this compound to quantify the amount of metabolite formed.
-
Calculate the rate of metabolite formation (e.g., pmol/min/mg protein).
-
Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
In Vivo Assessment of CYP2E1 Activity Using Chlorzoxazone in Humans
This protocol describes a typical clinical study design to assess CYP2E1 activity using chlorzoxazone as a probe drug.
1. Study Design and Participants:
-
Recruit healthy volunteers or a specific patient population.
-
Ensure participants abstain from alcohol and other potential CYP2E1 inducers/inhibitors for a specified period before and during the study.[13]
-
Obtain informed consent and adhere to all ethical guidelines.
2. Dosing and Sampling:
-
Administer a single oral dose of chlorzoxazone (typically 250-750 mg).[2]
-
Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8 hours) into heparinized or EDTA-containing tubes.[2]
-
Separate plasma by centrifugation and store at -80°C until analysis.
-
Alternatively, collect urine over a specified period (e.g., 8 hours) for analysis of the this compound metabolite.[13]
3. Sample Analysis:
-
Extract chlorzoxazone and this compound from plasma or urine samples, often using liquid-liquid extraction or solid-phase extraction.
-
Quantify the concentrations of the parent drug and its metabolite using a validated HPLC-UV or LC-MS/MS method.[13]
4. Pharmacokinetic and Phenotypic Analysis:
-
Calculate pharmacokinetic parameters for chlorzoxazone and this compound, such as area under the concentration-time curve (AUC), clearance, and half-life.
-
Determine the metabolic ratio (MR) as an index of CYP2E1 activity. This is commonly calculated as the plasma concentration ratio of this compound to chlorzoxazone at a specific time point (e.g., 2 or 4 hours post-dose) or as the ratio of their AUCs.[2]
Visualizations
Caption: Metabolic pathway of chlorzoxazone.
Caption: General experimental workflow for studying chlorzoxazone metabolism.
Caption: Logical relationship for CYP2E1 phenotyping using chlorzoxazone.
References
- 1. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cytochrome P450 2E1: its clinical and toxicological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. In vivo and in vitro characterization of chlorzoxazone metabolism and hepatic CYP2E1 levels in African Green monkeys: induction by chronic nicotine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorzoxazone metabolism by porcine cytochrome P450 enzymes and the effect of cytochrome b5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Urinary excretion of this compound as an index of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 6-Hydroxychlorzoxazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxychlorzoxazone is the principal and pharmacologically inactive metabolite of the centrally acting muscle relaxant, chlorzoxazone.[1][2] The formation of this compound is almost exclusively catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme, making its quantification a reliable in vivo and in vitro marker for CYP2E1 activity.[3] Understanding the chemical and physical properties of this metabolite is crucial for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology, particularly those studying the activity of CYP2E1 in relation to xenobiotic metabolism and liver injury. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its metabolic pathway and analytical workflows.
Chemical and Physical Properties
This compound, with the systematic IUPAC name 5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one, is a solid that typically appears as a white to pink powder.[4][5] Its fundamental chemical and physical characteristics are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one[4] |
| Synonyms | 5-Chloro-6-hydroxy-2-benzoxazolinone, NSC-24955 |
| CAS Number | 1750-45-4[4] |
| Molecular Formula | C₇H₄ClNO₃[4] |
| Molecular Weight | 185.56 g/mol [4] |
| InChI | InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)[5] |
| InChIKey | AGLXDWOTVQZHIQ-UHFFFAOYSA-N[5] |
| SMILES | C1=C2C(=CC(=C1Cl)O)OC(=O)N2[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 240-242 °C[4] |
| Density (Predicted) | 1.649 ± 0.06 g/cm³[4] |
| pKa (Predicted) | 7.83 ± 0.70[4] |
| LogP (Predicted) | 1.4[4] |
| Solubility | Soluble in methanol.[5] Insoluble in water.[5] Slightly soluble in DMSO.[5] |
| UV Absorbance (λmax) | 301 nm[5] |
Synthesis and Metabolism
Chemical Synthesis
Metabolic Pathway
This compound is the major metabolite of chlorzoxazone, formed via hydroxylation reaction predominantly catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme in the liver.[3] This metabolic conversion is a key determinant of the clearance of chlorzoxazone. The high specificity of this reaction makes the measurement of this compound formation a widely used method for assessing CYP2E1 activity.[3]
Caption: Metabolic pathway of chlorzoxazone to this compound.
Experimental Protocols
The quantification of this compound in biological matrices is essential for pharmacokinetic studies and for the phenotyping of CYP2E1 activity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Plasma and Urine
This protocol is based on the method described by Frye and Stiff (1996).[6]
1. Sample Preparation:
-
Plasma: Acidify plasma samples.
-
Urine: Dilute and acidify urine samples.
-
Incubate the acidified samples with β-glucuronidase to hydrolyze any conjugated metabolites.
-
Perform a liquid-liquid extraction with diethyl ether.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.5% acetic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at 283 nm.[6]
-
Quantification: Use a calibration curve prepared with known concentrations of this compound. An internal standard, such as 5-fluorobenzoxazolone, can be used to improve accuracy and precision.[7]
Caption: HPLC analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma
This protocol is based on the method described by Eap et al. (1998).[8]
1. Sample Preparation:
-
Extract this compound from plasma samples.
-
Perform a derivatization step using a reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to increase the volatility and thermal stability of the analyte.[8]
2. GC-MS Conditions:
-
GC Column: A suitable capillary column (e.g., a non-polar or medium-polar column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: A programmed temperature ramp to ensure separation of the analyte from other components.
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for high sensitivity and specificity. The choice of ions to monitor will depend on the fragmentation pattern of the derivatized this compound.
Caption: GC-MS analytical workflow for this compound.
Mechanism of Action and Signaling Pathways
This compound is generally considered to be a pharmacologically inactive metabolite.[1][2] The therapeutic effects of its parent compound, chlorzoxazone, are attributed to its action as a central nervous system depressant.[2] Chlorzoxazone is believed to inhibit multisynaptic reflex arcs at the level of the spinal cord and subcortical areas of the brain, leading to a reduction in skeletal muscle spasms.[2] There is no substantial evidence to suggest that this compound engages in any distinct signaling pathways or possesses significant pharmacological activity. Its primary relevance in research is as a biomarker for CYP2E1 activity.
Conclusion
References
- 1. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorzoxazone synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 3. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H4ClNO3 | CID 2734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Direct injection analysis of chlorzoxazone and its major metabolite this compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of chlorzoxazone and this compound in plasma by gas chromatography--mass spectrometry. | Sigma-Aldrich [merckmillipore.com]
The Discovery and Enduring Significance of 6-Hydroxychlorzoxazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 6-hydroxychlorzoxazone, the principal metabolite of the muscle relaxant chlorzoxazone. Since its identification in the early 1960s, this compound has become an invaluable tool in pharmacology and drug development. Its formation, primarily catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme, has established it as a specific and reliable biomarker for assessing CYP2E1 activity. This guide details the discovery of this compound, the metabolic pathways involved, its profound significance in clinical and research settings, and the experimental protocols for its analysis. Quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate a comprehensive understanding.
Discovery and Early Characterization
The journey to understanding the metabolic fate of chlorzoxazone led to the discovery of its major metabolite, this compound. Seminal work published in 1960 by A.H. Conney and J.J. Burns, titled "Physiological disposition and metabolic fate of chlorzoxazone (paraflex) in man," laid the foundation for this discovery.[1][2] Their research was among the first to systematically investigate how the human body processes chlorzoxazone.
Subsequent studies, such as the one conducted by Desiraju and colleagues in 1983, further elucidated the metabolic pathway.[3] Their work confirmed that chlorzoxazone is extensively metabolized, with a significant portion being excreted in the urine as the glucuronide conjugate of this compound.[3] This early research was pivotal in identifying this compound as the primary product of chlorzoxazone's biotransformation in the liver.
The Metabolic Pathway: A Focus on CYP2E1
The transformation of chlorzoxazone to this compound is a critical step in its detoxification and elimination from the body. This process is primarily mediated by the cytochrome P450 mixed-function oxidase system in the liver. Specifically, the isoenzyme Cytochrome P450 2E1 (CYP2E1) is the main catalyst for the 6-hydroxylation of chlorzoxazone.
The high specificity of this reaction has made the measurement of this compound formation a widely accepted in vivo and in vitro probe for CYP2E1 activity. This is of particular importance as CYP2E1 is involved in the metabolism of many xenobiotics, including ethanol, anesthetics, and various procarcinogens.
Significance of this compound as a Biomarker
The role of this compound as a biomarker for CYP2E1 activity cannot be overstated. Its significance spans several key areas in research and clinical practice:
-
Drug-Drug Interaction Studies: By measuring the formation of this compound, researchers can assess the potential of new drug candidates to induce or inhibit CYP2E1. This is a critical step in preventing adverse drug reactions.
-
Toxicology Research: CYP2E1 is known to activate certain pro-toxicants and pro-carcinogens. Monitoring this compound levels can provide insights into the activity of this enzyme in individuals exposed to such environmental or industrial chemicals.
-
Clinical Pharmacology: The activity of CYP2E1 can vary significantly among individuals due to genetic polymorphisms, disease states (e.g., non-alcoholic fatty liver disease), or exposure to inducers like ethanol. Using chlorzoxazone as a probe drug and measuring its metabolite allows for the phenotyping of CYP2E1 activity in patients, which can help in personalizing drug therapy.
-
Liver Disease Assessment: Changes in CYP2E1 activity can be indicative of liver damage. The chlorzoxazone to this compound metabolic ratio is a sensitive measure that can be used to assess the impact of liver disease on drug metabolism.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacokinetics of chlorzoxazone and this compound, as well as the enzymatic activity involved in its formation.
Table 1: Pharmacokinetic Parameters of Chlorzoxazone and this compound in Healthy Adults
| Parameter | Chlorzoxazone | This compound | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 2-3 hours | [4] |
| Elimination Half-life (t½) | ~1.1 hours | ~1.8 hours | [3] |
| Apparent Volume of Distribution (Vd/F) | 0.31 L/kg | Not reported | |
| Oral Clearance (CL/F) | 19.8 L/h/70kg | Not reported |
Table 2: In Vitro Enzyme Kinetics of Chlorzoxazone 6-Hydroxylation
| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) |
| Human Liver Microsomes | 25 - 100 | 0.5 - 2.0 |
| Recombinant Human CYP2E1 | 30 - 60 | Varies with expression system |
Experimental Protocols
The accurate quantification of this compound is essential for its use as a biomarker. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical method.
Sample Preparation from Plasma or Urine
-
Enzymatic Hydrolysis (for total this compound):
-
To 1 mL of plasma or urine, add 50 µL of internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 1 mL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase.
-
Incubate at 37°C for at least 4 hours or overnight to deconjugate the glucuronide metabolite.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100-200 µL of the HPLC mobile phase.
-
Vortex briefly.
-
Transfer to an autosampler vial for analysis.
-
HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 25 mM potassium phosphate, pH 3.0) in a ratio of approximately 30:70 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: UV absorbance at 287 nm.
-
Retention Times: The retention times for this compound and chlorzoxazone will depend on the specific column and mobile phase composition but should be well-resolved.
Conclusion
The discovery of this compound has had a lasting impact on the fields of pharmacology, toxicology, and clinical medicine. From its initial identification as the primary metabolite of chlorzoxazone to its current widespread use as a specific probe for CYP2E1 activity, this compound remains a cornerstone in the study of drug metabolism. The methodologies for its analysis are well-established and robust, enabling researchers and clinicians to gain valuable insights into the function of a critical drug-metabolizing enzyme. This technical guide serves as a comprehensive resource for professionals seeking to understand and utilize this compound in their work.
References
- 1. Biochemical pharmacological considerations of zoxazolamine and chlorzoxazone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological disposition and metabolic fate of chlorzoxazone (paraflex) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 6-Hydroxychlorzoxazone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical or toxicological advice.
Introduction
Metabolism and Toxicokinetics
The biotransformation of chlorzoxazone to 6-hydroxychlorzoxazone is a critical step in its elimination. This metabolic pathway is a key determinant of the parent drug's pharmacokinetic profile and has implications for its safety.
Metabolic Pathway of Chlorzoxazone to this compound
Up to 90% of an administered dose of chlorzoxazone is metabolized to this compound by CYP2E1.[1] This rapid conversion means that the systemic exposure to this compound can be significant. The metabolite is subsequently conjugated with glucuronic acid and eliminated primarily through the kidneys.[2]
Toxicological Data
Direct and comprehensive toxicological data for this compound is limited. The following sections summarize the available information and, where data is lacking, discuss the toxicology of the parent compound, chlorzoxazone, as a surrogate.
Acute Toxicity
Limited acute toxicity data is available for this compound.
| Test | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 2,500 mg/kg | [2] |
| LD50 | Mouse | Intraperitoneal | 550 mg/kg | [2] |
Irritation
This compound is classified as an irritant.
| Endpoint | Classification | Reference |
| Skin Irritation | Causes skin irritation | [2] |
| Eye Irritation | Causes serious eye irritation | [2] |
| Respiratory Irritation | May cause respiratory irritation | [2] |
Chronic Toxicity
No dedicated chronic toxicity studies on this compound were identified in the public domain. The long-term effects of exposure to this metabolite are therefore unknown. Chronic use of the parent drug, chlorzoxazone, has been associated with rare but serious hepatotoxicity.[3]
Hepatotoxicity of the Parent Compound, Chlorzoxazone
Serious, including fatal, idiosyncratic hepatocellular toxicity has been reported with chlorzoxazone use.[2][4] The mechanism is not fully understood but is thought to be unpredictable.[2][4] Recent research suggests that in addition to the primary metabolism by CYP2E1, chlorzoxazone can be metabolically activated by CYP3A4 and CYP3A5 to a reactive oxirane intermediate.[5] This reactive metabolite can form glutathione and N-acetylcysteine conjugates, and its formation could be a contributing factor to chlorzoxazone-induced hepatotoxicity.[5] Inhibition of CYP3A has been shown to reduce the cytotoxicity of chlorzoxazone in cultured rat primary hepatocytes.[5] This highlights the potential role of metabolites in the observed liver injury associated with the parent drug.
Hypothetical Mechanism of Chlorzoxazone-Induced Hepatotoxicity
Genotoxicity
No specific genotoxicity studies (e.g., Ames test, in vitro micronucleus assay) for this compound have been published. Given its benzoxazolone structure, and the fact that some derivatives of this class have shown genotoxic potential, evaluation of this endpoint is warranted.[6]
Carcinogenicity
There is no available data on the carcinogenic potential of this compound. Carcinogenicity bioassays on the parent compound, chlorzoxazone, are not publicly available in databases such as the National Toxicology Program.[7]
Reproductive and Developmental Toxicity
The safe use of chlorzoxazone during pregnancy has not been established.[2] A study on the developmental toxicity of chlorzoxazone in a chick embryo model found no evidence of teratogenicity.[8] However, this is a non-mammalian model and its direct relevance to human risk assessment is limited. No specific reproductive or developmental toxicity studies on this compound have been identified.
Regulatory Context for Metabolite Safety Testing
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have established guidance for the safety testing of drug metabolites.[2][4][8][9][10] According to these guidelines, metabolites that are present at concentrations greater than 10% of the parent drug's systemic exposure at steady state should be identified and may require safety assessment.[9][10] Given that this compound is the major metabolite of chlorzoxazone, it would likely meet this criterion, underscoring the importance of a thorough toxicological evaluation.
Experimental Protocols for Toxicological Assessment
The following are detailed methodologies for key in vitro assays that would be employed to evaluate the toxicological profile of this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HepG2, CHO) is cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a validated method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a neutral red uptake assay.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to a vehicle control. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.
-
Metabolic Activation: The assay is conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a minimal amount of histidine.
-
Plating and Incubation: The treated bacteria are plated on minimal glucose agar plates and incubated for 48-72 hours at 37°C.
-
Scoring and Data Analysis: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background mutation rate.
In Vitro Micronucleus Assay
Objective: To detect the potential of this compound to induce chromosomal damage (clastogenicity) or aneuploidy.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6) is used.
-
Treatment: Cells are exposed to at least three concentrations of this compound for a short (3-6 hours) or long (24 hours) duration, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring and Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Hypothetical Workflow for Toxicological Evaluation
References
- 1. Chlorzoxazone hepatotoxic reactions. An analysis of 21 identified or presumed cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety Testing of Drug Metabolites | FDA [fda.gov]
- 3. Toxicity Study of Chlorzoxazone and Isosorbide Dinitrate using Chick Embryo – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 5. In vitro and in vivo metabolic activation and hepatotoxicity of chlorzoxazone mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) A study on the genotoxic activities of some new benzoxazoles (2008) | Emine Oksuzoglu | 47 Citations [scispace.com]
- 7. Carcinogenesis bioassay results from the National Toxicology Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
Species Differences in the Metabolism of 6-Hydroxychlorzoxazone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the species-specific metabolism of chlorzoxazone to its primary metabolite, 6-hydroxychlorzoxazone. A thorough understanding of these differences is critical for the accurate extrapolation of preclinical data to human clinical outcomes, particularly in the context of drug safety and efficacy evaluation. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and workflows to support research and development in this area.
Core Metabolism and Key Enzymes
Chlorzoxazone is predominantly metabolized in the liver via hydroxylation at the 6-position to form this compound. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2E1, making chlorzoxazone a widely used probe substrate for assessing CYP2E1 activity both in vivo and in vitro.[1][2] While CYP2E1 is the principal enzyme across most species, contributions from other CYP isoforms, notably CYP1A1 and CYP1A2, have also been observed, particularly in humans.[3][4] The formation of this compound is a critical step in the clearance of chlorzoxazone, and significant interspecies variability in the rate of this metabolic pathway has been documented.[5][6]
Further metabolism of this compound can occur, primarily through glucuronidation, to form chlorzoxazone-O-glucuronide.[1][7] This subsequent conjugation step, mediated by UDP-glucuronosyltransferases (UGTs), also contributes to the overall disposition of the drug.
Quantitative Analysis of Interspecies Metabolism
The following tables summarize the kinetic parameters for chlorzoxazone 6-hydroxylation in liver microsomes from various species. These data highlight the significant differences in enzyme affinity (Km), maximum reaction velocity (Vmax), and intrinsic clearance (Vmax/Km) across species.
Table 1: Michaelis-Menten Kinetic Parameters for Chlorzoxazone 6-Hydroxylation in Liver Microsomes from Various Species
| Species | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) | Reference |
| Human 1 | 48 | 0.47 | 9.8 | [5] |
| Human 2 | 88 | 0.55 | 6.3 | [5] |
| Human (HLM) | 410 (CYP2E1) | - | - | [3] |
| Human (HLM) | 3.8 (CYP1A2) | - | - | [3] |
| Monkey (Cynomolgus) | High Affinity: 25 | - | - | [5] |
| Monkey (Cynomolgus) | Low Affinity: 250 | - | - | [5] |
| Monkey (African Green) | 95.4 ± 1.8 | 3.48 ± 0.02 (pmol/min/µg) | - | [8] |
| Rat (Sprague-Dawley) | High Affinity: 33 | - | - | [5] |
| Rat (Sprague-Dawley) | Low Affinity: 310 | - | - | [5] |
| Mouse | 44 | 4.3 | 97.7 | [5] |
| Dog (Beagle) | 83 | 0.21 | 2.5 | [5] |
| Rabbit | 95 | 2.7 | 28.4 | [5] |
| Pig | High Affinity: 12 | - | - | [5] |
| Pig | Low Affinity: 230 | - | - | [5] |
| Ferret | High Affinity: 30 | - | - | [5] |
| Ferret | Low Affinity: 280 | - | - | [5] |
| Horse | 35 | 2.9 | 82.9 | [5] |
| Cow | 45 | 1.1 | 24.4 | [5] |
| Cat | 75 | 0.35 | 4.7 | [5] |
Note: Some studies reported biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities.
Table 2: Rank Order of Intrinsic Clearance (Vmax/Km) for Chlorzoxazone 6-Hydroxylation
| Rank | Species |
| 1 | Mouse |
| 2 | Horse |
| 3 | Monkey |
| 4 | Rabbit |
| 5 | Cow |
| 6 | Ferret |
| 7 | Pig |
| 8 | Human 1 |
| 9 | Rat |
| 10 | Human 2 |
| 11 | Cat |
| 12 | Dog |
Source: Adapted from[5]
Experimental Protocols
In Vitro Chlorzoxazone 6-Hydroxylation Assay Using Liver Microsomes
This protocol outlines a general procedure for determining the kinetic parameters of chlorzoxazone metabolism in liver microsomes from different species.
1. Materials and Reagents:
-
Liver microsomes from the species of interest (e.g., human, rat, dog)
-
Chlorzoxazone
-
This compound (as a standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or acetic acid
-
Internal standard for analytical quantification (e.g., phenacetin)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection
2. Preparation of Solutions:
-
Chlorzoxazone Stock Solution: Prepare a high-concentration stock solution of chlorzoxazone in a suitable solvent (e.g., methanol or DMSO). Serially dilute this stock to create working solutions for the desired concentration range to be tested (e.g., 1 µM to 500 µM).
-
Microsomal Suspension: Dilute the liver microsomes to the desired final protein concentration (e.g., 0.1-0.5 mg/mL) in potassium phosphate buffer. Keep on ice.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
3. Incubation Procedure:
-
Pre-warm a shaking water bath to 37°C.
-
In microcentrifuge tubes, combine the microsomal suspension, potassium phosphate buffer, and the appropriate volume of chlorzoxazone working solution.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a quenching solution, typically ice-cold acetonitrile or methanol, often containing an internal standard. This will precipitate the microsomal proteins.
4. Sample Processing:
-
Vortex the terminated reaction mixtures vigorously.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to clean tubes or HPLC vials for analysis.
5. Analytical Quantification (HPLC-UV or LC-MS/MS):
-
HPLC-UV Method Example: [9][10]
-
Column: C18 reverse-phase column (e.g., YMC-Pack ODS-AQ).[10]
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.05% phosphoric acid, pH 3) and an organic solvent (e.g., methanol or acetonitrile) in isocratic or gradient elution mode.[10] A common mobile phase is acetonitrile-0.5% acetic acid.[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 283-287 nm.[10][12]
-
-
LC-MS/MS Method: Provides higher sensitivity and selectivity. The transition of m/z 186 -> 130 for protonated this compound can be used for specific detection in positive electrospray ionization mode.[13]
6. Data Analysis:
-
Generate a standard curve for this compound using known concentrations.
-
Quantify the amount of this compound produced in each incubation sample by interpolating from the standard curve.
-
Calculate the rate of formation (e.g., in nmol/min/mg protein).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizations
Metabolic Pathway of Chlorzoxazone
References
- 1. biorxiv.org [biorxiv.org]
- 2. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. ovid.com [ovid.com]
- 7. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro characterization of chlorzoxazone metabolism and hepatic CYP2E1 levels in African Green monkeys: induction by chronic nicotine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the fragmentation mechanism of protonated this compound: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Quantification of 6-Hydroxychlorzoxazone in Plasma
These application notes provide a detailed protocol for the quantification of 6-hydroxychlorzoxazone, the primary metabolite of the muscle relaxant chlorzoxazone, in human plasma using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is crucial for pharmacokinetic and pharmacogenetic studies involving chlorzoxazone, as this compound levels are an indicator of cytochrome P450 2E1 (CYP2E1) enzyme activity.
Introduction
Chlorzoxazone is metabolized in the liver to this compound, and the ratio of the metabolite to the parent drug in plasma is often used to phenotype CYP2E1 activity. Accurate and precise quantification of this compound is therefore essential for clinical and research applications. The HPLC method described here is sensitive, reproducible, and has been validated for use in human plasma samples.[1][2]
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol outlines a common and effective method for extracting this compound and an internal standard (IS) from a plasma matrix.
Materials:
-
Human plasma samples
-
This compound and Chlorzoxazone standards
-
Internal Standard (IS) solution (e.g., 5-fluorobenzoxazolone)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.5% Acetic acid solution
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 0.5 mL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add a specific amount of the internal standard solution.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the extract.
-
Inject a 20 µL aliquot into the HPLC system for analysis.
HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Alltima C18, 5 µm, 4.6 x 150 mm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.5% acetic acid. The exact ratio may vary, a common starting point is 30:70 (v/v).[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 40°C.[3]
-
Injection Volume: 20 µL
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification in plasma.
| Parameter | Method 1 | Method 2 | Method 3 |
| Extraction Method | Liquid-Liquid Extraction (Ethyl Acetate)[1] | Solid-Phase Extraction (C18)[4] | Protein Precipitation |
| Column | Alltima C18[1] | Waters C18 µBondapak[4] | C18 column |
| Mobile Phase | Acetonitrile-0.5% Acetic Acid[1] | Acetonitrile-Tetrahydrofuran-0.1 M Ammonium Acetate (22.5:5.5:72)[4] | Acetonitrile-Phosphate Buffer |
| Detection Wavelength | 287 nm[1] | 283 nm[2][4] | 287 nm |
| Retention Time (min) | 6.12[1] | Not specified | Not specified |
| Linearity Range (µg/mL) | 0.5 - 20[1] | 0.1 - 3[2][4] | 0.2 - 20[5][6] |
| Limit of Detection (LOD) (µg/mL) | 0.2[1] | Not specified | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | Not specified | 0.1[7] | 0.2[5][6] |
| Intra-day Precision (%RSD) | < 11%[1] | < 5.1%[2] | < 6%[4] |
| Inter-day Precision (%RSD) | < 8%[1] | < 8.2%[2] | < 6%[4] |
| Recovery (%) | 82.80% - 100.76%[1] | > 94%[7] | > 96%[8] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
Caption: Workflow for this compound Quantification.
Logical Relationship of Method Components
This diagram shows the key components of the HPLC method and their relationships.
Caption: HPLC Method Component Relationships.
References
- 1. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive high-performance liquid chromatographic determination of chlorzoxazone and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalenc… [ouci.dntb.gov.ua]
- 6. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct injection analysis of chlorzoxazone and its major metabolite this compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated HPLC method for determination of chlorzoxazone in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of 6-Hydroxychlorzoxazone in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxychlorzoxazone is the primary metabolite of chlorzoxazone, a centrally acting muscle relaxant. The formation of this compound is catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme.[1][2] Consequently, the ratio of this compound to chlorzoxazone in biological fluids is frequently used as a probe to determine CYP2E1 activity in clinical and research settings.[1] This application note provides a detailed protocol for the sensitive and reproducible quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
A sensitive and reproducible method is described for the determination of this compound in human urine. The following protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
Urine samples require enzymatic hydrolysis to cleave glucuronide conjugates prior to extraction.
-
Enzymatic Hydrolysis:
-
To 200 µL of urine sample in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., 250 ng/mL of a suitable deuterated analog or a structurally similar compound like 2-benzoxazolinone).[3]
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase from P. vulgate (≥85,000 units/mL).[4]
-
Vortex the mixture gently.
-
Incubate the sample at 50-60°C for 1 hour to ensure complete hydrolysis.[4]
-
After incubation, quench the reaction by adding 200 µL of 4% phosphoric acid.[4]
-
-
Solid-Phase Extraction (SPE):
-
The pre-treated sample can be cleaned up using a mixed-mode solid-phase extraction (SPE) plate (e.g., Oasis MCX).[4]
-
Load the entire quenched sample onto the SPE plate.
-
Wash the plate with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol.[4]
-
Dry the plate under high vacuum for approximately 30 seconds.[4]
-
Elute the analyte with two aliquots of 25 µL of 60:40 acetonitrile:methanol containing 5% strong ammonia solution.[4]
-
Dilute the eluted sample with 100 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) prior to injection.[4]
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 column is commonly used for separation (e.g., Thermo C18, 4.6 mm x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in methanol.[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Injection Volume: 2 µL.[6]
-
Column Temperature: 40°C.[5]
-
A gradient elution is typically employed to achieve optimal separation.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), with studies showing detection in both positive and negative modes. Protonated this compound can be detected in positive ESI.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 186 (for protonated this compound).[5][7]
-
Product Ions (Q3): Common fragment ions for protonated this compound include m/z 130 and 115. The m/z 186 -> 130 transition has been shown to be specific in biological matrices.[7]
-
Specific ion source parameters such as spray voltage, capillary voltage, and temperature should be optimized for the instrument in use.
-
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of this compound. Note that some of these values were obtained from plasma analysis but provide a good reference for expected performance.
Table 1: Linearity and Sensitivity
| Matrix | Linearity Range | Correlation Coefficient (r) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Citation |
| Plasma | 10 - 3,000 µg/L | ≥0.9998 | 2.0 µg/L | - | [5] |
| Plasma | 0.5 - 20 µg/mL | >0.999 | 0.1 µg/mL | 0.5 µg/mL | [8] |
| Plasma | 20 - 1000 ng/mL | - | - | 5 ng/mL | [9] |
| Microsomes | 25 - 2000 ng/mL | - | 0.05 ng/mL | - | [3] |
| Urine | 4 - 400 µg/mL | - | - | - | [1] |
| Plasma | 0.05 - 40 µM | >0.98 | - | 0.05 µM | [7] |
Table 2: Precision and Accuracy
| Matrix | Concentration | Intra-day RSD (%) | Inter-day RSD (%) | Recovery (%) | Citation |
| Plasma | - | <15% | <15% | 90% - 110% | [5] |
| Plasma/Urine | - | ≤5.1% | ≤8.2% | - | [1] |
| Plasma | - | <9% | <9% | 65% - 97% | [9] |
| Microsomes | Low, Medium, High | <20.0% | <20.0% | - | [3] |
| Plasma | - | ≤6% | ≤6% | >94% | [8] |
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in urine.
Caption: Workflow for LC-MS/MS analysis of this compound in urine.
References
- 1. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Study of the fragmentation mechanism of protonated this compound: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct injection analysis of chlorzoxazone and its major metabolite this compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of chlorzoxazone and this compound in plasma by gas chromatography--mass spectrometry. | Sigma-Aldrich [merckmillipore.com]
Application Notes and Protocols for CYP2E1 Inhibition Assay Using 6-Hydroxychlorzoxazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2E1 (CYP2E1) is a critical enzyme in drug metabolism, responsible for the biotransformation of numerous xenobiotics, including many small molecular weight compounds, anesthetics, and procarcinogens. Due to its role in activating certain compounds to toxic metabolites, evaluating the inhibitory potential of new chemical entities (NCEs) against CYP2E1 is a crucial step in drug discovery and development to predict potential drug-drug interactions (DDIs) and adverse effects. Chlorzoxazone, a centrally acting muscle relaxant, is a well-established and specific probe substrate for assessing CYP2E1 activity. It is metabolized by CYP2E1 to its sole major metabolite, 6-hydroxychlorzoxazone.[1][2] This application note provides a detailed protocol for an in vitro CYP2E1 inhibition assay using human liver microsomes (HLMs) and quantification of this compound formation by LC-MS/MS.
Principle of the Assay
The assay measures the catalytic activity of CYP2E1 by quantifying the formation of this compound from chlorzoxazone in the presence of human liver microsomes and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. The inhibitory potential of a test compound is determined by measuring the reduction in the formation of this compound across a range of inhibitor concentrations. The half-maximal inhibitory concentration (IC50) is then calculated to quantify the inhibitory potency of the test compound.
Metabolic Pathway
The metabolic conversion of chlorzoxazone to this compound is primarily catalyzed by the CYP2E1 enzyme.
Metabolic activation of Chlorzoxazone by CYP2E1.
Materials and Reagents
Enzymes and Substrates:
-
Human Liver Microsomes (HLMs), pooled
-
Chlorzoxazone (Substrate)
-
This compound (Metabolite standard)
-
Test Inhibitor(s)
-
Known CYP2E1 Inhibitor (e.g., Diethyldithiocarbamate) (Positive Control)
Cofactors and Buffers:
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
Solvents and Solutions:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
Ultrapure Water
Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
96-well plates
-
Pipettes and tips
-
Vortex mixer
Experimental Protocols
Preparation of Solutions
a. Stock Solutions:
-
Chlorzoxazone (10 mM): Dissolve the required amount of chlorzoxazone in DMSO.
-
Test Inhibitor (10 mM): Dissolve the test compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be kept low, typically ≤ 0.5%, to avoid affecting enzyme activity.[3]
-
Positive Control Inhibitor (e.g., Diethyldithiocarbamate, 1 mM): Dissolve in an appropriate solvent.
-
This compound (1 mM): Dissolve in methanol for use as an analytical standard.
b. Working Solutions:
-
Chlorzoxazone (200 µM): Dilute the 10 mM stock solution with potassium phosphate buffer (100 mM, pH 7.4).
-
Test Inhibitor Series: Prepare a series of dilutions of the test inhibitor stock solution in the same solvent to achieve the desired final concentrations in the assay (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Human Liver Microsomes (1 mg/mL): Thaw the HLM stock on ice and dilute to the desired concentration with cold potassium phosphate buffer. Keep on ice until use.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions. This typically involves dissolving the components in water to achieve final concentrations such as 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in the final incubation mixture.
CYP2E1 Inhibition Assay (IC50 Determination)
The following procedure is for a single concentration of a test inhibitor. To determine the IC50, a range of inhibitor concentrations should be tested.
a. Incubation Setup (96-well plate format is recommended):
-
Pre-incubation Mixture: In each well, add the following in order:
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (to a final concentration of 0.2-0.5 mg/mL)
-
Test Inhibitor or vehicle control (DMSO, typically 1 µL)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.
-
Initiation of Reaction: Add chlorzoxazone to each well to a final concentration approximately equal to its Km value (e.g., 50-100 µM).
-
Start the Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. The final incubation volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Protein Precipitation: Centrifuge the plate at 4°C for 10-15 minutes at high speed (e.g., 3000 x g) to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
b. Control Incubations:
-
No Inhibitor Control (0% Inhibition): Replace the test inhibitor with the vehicle (e.g., DMSO). This represents the maximum enzyme activity.
-
No NADPH Control (Background): Replace the NADPH regenerating system with buffer. This control accounts for any non-NADPH dependent formation of the metabolite.
-
Positive Control Inhibitor: Include a known CYP2E1 inhibitor (e.g., diethyldithiocarbamate) at a concentration known to cause significant inhibition.
LC-MS/MS Analysis of this compound
a. Chromatographic Conditions (Example):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from chlorzoxazone and other matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
b. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, may be used. Negative mode is often preferred for this compound.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor to product ion transition should be optimized (e.g., m/z 184 -> 120 in negative mode).
-
Internal Standard: Optimize the MRM transition for the chosen internal standard.
-
c. Quantification:
-
Generate a standard curve by analyzing known concentrations of this compound prepared in the same final matrix as the samples.
-
Quantify the amount of this compound formed in each incubation by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Data Analysis
-
Calculate the percentage of remaining CYP2E1 activity for each inhibitor concentration using the following formula: % Activity = (Rate of metabolite formation with inhibitor / Rate of metabolite formation without inhibitor) x 100
-
Calculate the percentage of inhibition: % Inhibition = 100 - % Activity
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Data Presentation
The inhibitory potential of test compounds against CYP2E1 is summarized in the following tables.
Table 1: Michaelis-Menten Kinetic Parameters for Chlorzoxazone 6-Hydroxylation by Human Liver Microsomes
| Parameter | Value | Reference |
| Km (µM) | 63.47 - 78 | [4][5] |
| Vmax (pmol/min/mg protein) | Varies with HLM batch | - |
Table 2: IC50 Values of Known CYP2E1 Inhibitors
| Inhibitor | IC50 (µM) | Inhibition Type | Reference |
| Diethyldithiocarbamate | ~1-10 | Mechanism-based | [6] |
| Chlormethiazole | Ki = 12 µM | Non-competitive | [7] |
| 4-Methylpyrazole | 1.5 | Competitive | [8] |
| Disulfiram | Potent Inhibitor | - | [9] |
Visualizations
Experimental Workflow
The overall experimental workflow for the CYP2E1 inhibition assay is depicted below.
CYP2E1 Inhibition Assay Workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for performing a CYP2E1 inhibition assay using chlorzoxazone as a probe substrate. By following this protocol, researchers can reliably determine the inhibitory potential of test compounds against CYP2E1, providing critical data for drug safety assessment and the prediction of potential drug-drug interactions. The use of human liver microsomes provides a physiologically relevant in vitro system, and the high sensitivity and specificity of LC-MS/MS analysis ensure accurate quantification of enzyme activity.
References
- 1. bioivt.com [bioivt.com]
- 2. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chlorzoxazone 6-hydroxylase and p-nitrophenol hydroxylase as the most suitable activities for assaying cytochrome P450 2E1 in cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Robust Detection of 6-Hydroxychlorzoxazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone is a centrally acting muscle relaxant that is primarily metabolized in the liver to 6-hydroxychlorzoxazone. This metabolic conversion is almost exclusively catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme.[1][2][3] Consequently, the formation of this compound is a widely accepted in vivo and in vitro probe for CYP2E1 activity.[1][3] Monitoring the levels of this compound is crucial for phenotyping CYP2E1 activity, which can be influenced by genetic polymorphisms, disease states, and co-administered drugs, including ethanol.[1][2] Robust and reliable analytical methods for the accurate quantification of this compound in various biological matrices are therefore essential for drug metabolism studies, toxicological assessments, and personalized medicine.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, the principles of fluorescence-based assays for assessing CYP2E1 activity are discussed.
Metabolic Pathway of Chlorzoxazone
The primary metabolic pathway of chlorzoxazone involves the hydroxylation at the 6th position to form this compound, a reaction mediated by CYP2E1.[1][2] This metabolite can then undergo further conjugation, primarily glucuronidation, to facilitate its excretion from the body.[1][2][4]
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Interindividual variability of chlorzoxazone 6-hydroxylation in men and women and its relationship to CYP2E1 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Hydroxychlorzoxazone Analysis in Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone is a centrally acting muscle relaxant that is primarily metabolized in the liver to 6-hydroxychlorzoxazone. This metabolic conversion is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2E1.[1][2][3] Consequently, the formation of this compound in human liver microsomes is a widely used in vitro method to assess CYP2E1 activity.[2][4] Accurate and reproducible quantification of this compound is crucial for drug metabolism studies, including reaction phenotyping and investigation of drug-drug interactions.
This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in microsomal incubations. It includes a summary of quantitative data from various analytical methods, step-by-step experimental procedures for common sample preparation techniques, and diagrams illustrating the metabolic pathway and experimental workflows.
Metabolic Pathway of Chlorzoxazone
The primary metabolic pathway of chlorzoxazone in liver microsomes is the hydroxylation at the 6th position to form this compound, a reaction catalyzed by CYP2E1.[1][2][3] This metabolite can be further conjugated, for instance with glucuronic acid, for excretion.[5]
Caption: Metabolic conversion of Chlorzoxazone to this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound in microsomes using different sample preparation and analytical methods.
| Parameter | Protein Precipitation with Acetonitrile | Liquid-Liquid Extraction with Ether/Ethyl Acetate | Analytical Method | Reference |
| Linearity Range | 25 - 2000 ng/mL | 25 - 400 ng | HPLC-UV | [6][7][8] |
| 0.5 - 20 µg/mL | 100 - 3000 ng/mL | HPLC-UV | [9][10] | |
| - | 0.05 ng/mL (LOD) | LC-MS | [6] | |
| Limit of Detection (LOD) | - | - | HPLC-UV | |
| - | 0.05 ng/mL | LC-MS | [6] | |
| Limit of Quantification (LOQ) | - | 10 ng | HPLC-UV | [7] |
| 0.2 µg/mL | - | HPLC-UV | [9] | |
| Intra-day Precision (%RSD) | < 3% | < 5.1% | HPLC-UV | [7][10] |
| < 20% | - | LC-MS | [6] | |
| Inter-day Precision (%RSD) | < 7% | < 8.2% | HPLC-UV | [7][10] |
| < 20% | - | LC-MS | [6] | |
| Recovery | - | 82.80% - 100.76% | HPLC-UV | [9] |
Experimental Protocols
Microsomal Incubation
This protocol describes the general procedure for incubating a test compound with liver microsomes to assess its metabolism.
Materials:
-
Liver microsomes (e.g., human, rat)
-
Test compound (Chlorzoxazone)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a master mix containing phosphate buffer and liver microsomes.
-
Pre-warm the master mix and chlorzoxazone solution at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the pre-warmed master mix and chlorzoxazone solution.
-
Incubate the reaction mixture at 37°C for a specific time period (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).
Sample Preparation Methods
Following the microsomal incubation, the sample must be processed to remove proteins and other interfering substances before analysis. Two common methods are protein precipitation and liquid-liquid extraction.
Protein precipitation is a simple and rapid method for sample cleanup.
Materials:
-
Cold acetonitrile
-
Centrifuge
Procedure:
-
To the microsomal incubation sample, add a sufficient volume of cold acetonitrile (e.g., 2-3 volumes) to precipitate the proteins.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte (this compound) for analysis.
Caption: Workflow for Protein Precipitation.
Liquid-liquid extraction is a technique used to separate compounds based on their relative solubilities in two different immiscible liquids.[11]
Materials:
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator, SpeedVac)
-
Reconstitution solvent (mobile phase)
Procedure:
-
To the microsomal incubation sample, add an appropriate volume of an immiscible organic solvent (e.g., 3-5 volumes of diethyl ether or ethyl acetate).
-
Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at a moderate speed (e.g., 2,000-3,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer for diethyl ether and ethyl acetate) containing the analyte to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried residue in a known volume of the mobile phase used for the analytical method.
Caption: Workflow for Liquid-Liquid Extraction.
Conclusion
The choice of sample preparation method for the analysis of this compound in microsomes depends on the specific requirements of the assay, such as the desired sensitivity, throughput, and available instrumentation. Protein precipitation is a simpler and faster method suitable for high-throughput screening, while liquid-liquid extraction can provide cleaner samples and potentially higher recovery, which may be necessary for methods with lower sensitivity. The provided protocols and data serve as a comprehensive guide for researchers to establish a robust and reliable method for assessing CYP2E1 activity in vitro.
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of the chlorzoxazone 6-hydroxylation activity of human cytochrome P450 2E1 allelic variants in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Urinary excretion of this compound as an index of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and sensitive high-performance liquid chromatographic assay for this compound and chlorzoxazone in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Chlorzoxazone and 6-Hydroxychlorzoxazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and quantification of the muscle relaxant chlorzoxazone and its primary active metabolite, 6-hydroxychlorzoxazone. The following protocols cover High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Micellar Electrokinetic Chromatography (MEKC), offering a range of options to suit different laboratory capabilities and analytical requirements.
Introduction
Chlorzoxazone is a centrally acting muscle relaxant metabolized in the liver primarily by the cytochrome P450 2E1 (CYP2E1) enzyme to form this compound. The simultaneous analysis of the parent drug and its metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies, as well as for phenotyping CYP2E1 activity in drug development and clinical research. The analytical methods presented here are designed to provide accurate, sensitive, and reproducible results for the determination of these two compounds in various biological matrices.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for the simultaneous quantification of chlorzoxazone and this compound in biological samples such as plasma and urine.
Quantitative Data Summary
| Parameter | Method 1A: Plasma/Urine | Method 1B: Serum (Direct Injection) | Method 1C: Plasma |
| Column | C18 | Semipermeable Surface (SPS) | Alltima C18 |
| Mobile Phase | Acetonitrile, Tetrahydrofuran, 0.1 M Ammonium Acetate (22.5:5.5:72 v/v/v)[1] | Acetonitrile, 0.05 M Phosphate Buffer pH 7 (20:80 v/v)[2] | Acetonitrile, 0.5% Acetic Acid |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Detection Wavelength | 283 nm[1][3] | 230 nm[2] | 287 nm[4] |
| Linearity Range | 100-3000 ng/mL[1][3] | 0.5-20 µg/mL[2] | 0.5-20 µg/mL[4] |
| Limit of Quantitation (LOQ) | ≥ 100 ng/mL[1] | 0.5 µg/mL[2] | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.1 µg/mL[2] | 0.2 µg/mL (6-OH-CZ) 0.5 µg/mL (CZ)[4] |
| Intra-day Precision (%RSD) | < 6%[1] | ≤ 6%[2] | < 11%[4] |
| Inter-day Precision (%RSD) | < 6%[1] | ≤ 6%[2] | < 8%[4] |
| Recovery | > 94%[2] | > 94%[2] | 82.80% - 100.76%[4] |
| Internal Standard | 5-Fluorobenzoxazolone[1] | Not Specified | 5-Fluorobenzoxazolone[4] |
Experimental Protocol: HPLC-UV Analysis of Plasma Samples
This protocol is based on a liquid-liquid extraction method for sample clean-up.
1. Materials and Reagents:
-
Chlorzoxazone and this compound reference standards
-
5-Fluorobenzoxazolone (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Glacial acetic acid
-
Deionized water
-
Human plasma (blank)
2. Preparation of Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard and the internal standard in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with the mobile phase to prepare a series of calibration standards ranging from 0.5 to 20 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard primary stock solution with methanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of plasma sample, add 50 µL of the internal standard working solution and vortex for 30 seconds.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
4. Chromatographic Conditions (based on Method 1C):
-
Column: Alltima C18 (specific dimensions as per lab availability, e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.5% Acetic Acid in water (adjust ratio for optimal separation, e.g., 30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25°C
-
Detection Wavelength: 287 nm[4]
-
Injection Volume: 20 µL
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of chlorzoxazone.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for applications requiring low detection limits, such as pharmacokinetic studies with microdosing.
Quantitative Data Summary
| Parameter | Method 2A: Plasma |
| Column | Thermo C18 (4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile, 30 mmol/L Ammonium Acetate[5] |
| Flow Rate | 1.0 mL/min (with 3:1 split)[5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |
| Mass Transitions (m/z) | Chlorzoxazone: 168.3 → 132.1 This compound: 184.4 → Not specified Internal Standard (Repaglinide): 451.3 → 379.3 |
| Linearity Range | Chlorzoxazone: 25 - 10,000 µg/L This compound: 10 - 3,000 µg/L[5] |
| Limit of Detection (LOD) | Chlorzoxazone: 2.5 µg/L This compound: 2.0 µg/L[5] |
| Intra-day Precision (%RSD) | < 15%[5] |
| Inter-day Precision (%RSD) | < 15%[5] |
| Recovery | 90% - 110%[5] |
| Internal Standard | Repaglinide or other suitable |
Experimental Protocol: LC-MS/MS Analysis of Plasma Samples
This protocol utilizes a protein precipitation method for sample preparation.
1. Materials and Reagents:
-
Chlorzoxazone and this compound reference standards
-
Repaglinide (or other suitable internal standard)
-
LC-MS grade acetonitrile and methanol
-
Ammonium acetate
-
Deionized water
-
Human plasma (blank)
2. Preparation of Standard Solutions:
-
Prepare stock and working standard solutions as described in the HPLC-UV protocol, using LC-MS grade solvents.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution and vortex.
-
Add 300 µL of acetonitrile, vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System:
-
MS/MS System:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions: Monitor the transitions specified in the table above. Optimize collision energies for each analyte and the internal standard.
-
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of chlorzoxazone.
Method 3: Micellar Electrokinetic Chromatography (MEKC)
MEKC is a mode of capillary electrophoresis that can separate neutral and charged analytes. It offers high efficiency and requires minimal sample and solvent volumes. This proposed method is based on established MEKC principles for the separation of related pharmaceutical compounds.
Quantitative Data Summary (Proposed)
| Parameter | Proposed MEKC Method |
| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte | 20 mM Borate buffer (pH 9) containing 100 mM Sodium Dodecyl Sulfate (SDS) and 15% (v/v) Methanol |
| Applied Voltage | 15-25 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection Wavelength | 214 nm or 280-290 nm |
| Linearity Range | To be determined (e.g., 1-50 µg/mL) |
| LOQ/LOD | To be determined |
| Precision & Accuracy | To be determined |
| Internal Standard | A structurally similar compound (e.g., another benzoxazolone derivative) |
Experimental Protocol: MEKC Analysis
1. Materials and Reagents:
-
Chlorzoxazone and this compound reference standards
-
Sodium Dodecyl Sulfate (SDS)
-
Sodium tetraborate
-
Boric acid
-
Methanol
-
Deionized water
-
0.1 M Sodium hydroxide and 0.1 M Hydrochloric acid for pH adjustment
2. Preparation of Solutions:
-
Background Electrolyte (BGE): Prepare a 20 mM borate buffer by dissolving the appropriate amounts of sodium tetraborate and boric acid in deionized water and adjusting the pH to 9.0. Add SDS to a final concentration of 100 mM and methanol to 15% (v/v).
-
Standard Solutions: Prepare stock and working standards in the BGE.
3. Sample Preparation:
-
For plasma samples, a clean-up step such as protein precipitation or solid-phase extraction is required.
-
After extraction and evaporation of the solvent, reconstitute the residue in the BGE.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. MEKC Conditions:
-
Capillary Conditioning: At the beginning of each day, rinse the capillary with 0.1 M NaOH, deionized water, and BGE.
-
Pre-injection Rinse: Before each run, rinse the capillary with BGE.
-
Injection: Introduce the sample using a hydrodynamic injection.
-
Separation: Apply the separation voltage.
-
Detection: Monitor the absorbance at a suitable wavelength.
Logical Relationship: MEKC Separation Principle
Caption: Principle of MEKC separation for chlorzoxazone.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography in pharmaceutical analysis X: Determination of chlorzoxazone and hydroxy metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro 6-Hydroxychlorzoxazone Formation in Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The hydroxylation of chlorzoxazone to its primary metabolite, 6-hydroxychlorzoxazone, is a key metabolic pathway predominantly catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme in human liver microsomes.[1][2][3][4] This reaction is widely used as a selective in vitro probe to determine CYP2E1 activity, which is crucial for studying drug metabolism, enzyme inhibition, and induction.[4][5][6][7] These application notes provide detailed protocols and data for assessing this compound formation in human liver microsomes (HLMs).
Metabolic Pathway
The primary metabolic conversion of chlorzoxazone is its hydroxylation at the 6th position, mediated by CYP2E1. While CYP2E1 is the major enzyme involved, some studies suggest a minor contribution from CYP1A1 and CYP1A2, particularly at lower substrate concentrations.[1][8]
Caption: Metabolic conversion of chlorzoxazone to this compound catalyzed by CYP2E1.
Experimental Protocols
Preparation of Human Liver Microsomes (General Overview)
Human liver microsomes are prepared from liver tissue by differential centrifugation.[9][10]
Materials:
-
Human liver tissue
-
Homogenization buffer (e.g., sucrose, HEPES, KCl, MgCl2, EDTA, pH 7.4)[11]
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer
Procedure:
-
Mince the liver tissue and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris, nuclei, and mitochondria. The resulting supernatant is the S9 fraction.[10]
-
Transfer the S9 fraction to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes.[10]
-
Resuspend the microsomal pellet in a suitable buffer and determine the total protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[9]
In Vitro Incubation for this compound Formation
This protocol describes the incubation of chlorzoxazone with human liver microsomes to measure the formation of this compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Chlorzoxazone stock solution (in a suitable solvent like methanol or DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution[11]
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL) and chlorzoxazone (final substrate concentration can range from low µM to mM depending on the experimental goal) in potassium phosphate buffer.[12]
-
Pre-incubate the mixture for 5 minutes at 37°C.[12]
-
Initiate the reaction by adding the NADPH regenerating system or NADPH (final concentration typically 1 mM).[10][12]
-
Incubate for a specific time (e.g., 10-60 minutes) at 37°C with gentle agitation. Ensure the reaction is in the linear range with respect to time and protein concentration.[10]
-
Terminate the reaction by adding an equal volume of ice-cold quenching solution.[10]
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
Quantification of Chlorzoxazone and this compound by HPLC
A common method for quantifying the substrate and its metabolite is High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14][15][16]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., YMC-Pack ODS-AQ, Waters µBondapak)[13][16]
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05% phosphoric acid, pH 3 or 50 mM KH2PO4, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile).[13][14] A common ratio is 60:40 (aqueous:organic).[13]
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: 35°C[14]
Analysis:
-
Prepare a standard curve of this compound of known concentrations.
-
Inject the supernatant from the incubation samples into the HPLC system.
-
Identify and quantify the this compound peak based on its retention time and the standard curve.
-
Calculate the rate of formation of this compound (e.g., in pmol/min/mg protein).
Experimental Workflow Diagram
Caption: Workflow for the in vitro this compound formation assay.
Quantitative Data Summary
The following tables summarize key quantitative data for the 6-hydroxylation of chlorzoxazone in human liver microsomes.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| CYP2E1 (in HLMs) | Chlorzoxazone | 410 | Not specified | [8] |
| CYP1A2 (in HLMs) | Chlorzoxazone | 3.8 | Not specified | [8] |
| CYP2E1 (recombinant) | Chlorzoxazone | ~77 (monkeys) | Not specified | [18] |
| CYP3A4 (recombinant) | Chlorzoxazone | Not specified | Turnover: 0.14 min-1 | [2] |
| CYP2E1 (recombinant) | Chlorzoxazone | Not specified | Turnover: 19.7 min-1 | [2] |
Note: Km values can vary depending on the specific lot of human liver microsomes and experimental conditions.[8]
Table 2: Inhibition of Chlorzoxazone 6-Hydroxylase Activity
| Inhibitor | Target Enzyme | Ki (µM) | % Inhibition | Reference |
| Chlormethiazole | CYP2E1 | 12 (noncompetitive) | Nearly complete | [19] |
| Diethyldithiocarbamate (DEDTC) | CYP2E1 | Not specified | 92.3 ± 7.6% | [2] |
| Ketoconazole | CYP3A | Not specified | 8.6 ± 6.3% | [2] |
| Ethanol | CYP2E1 | 300 | ~45% (for theophylline 8-hydroxylation) | [20] |
Concluding Remarks
The in vitro formation of this compound is a robust and specific assay for measuring CYP2E1 activity in human liver microsomes. The protocols and data presented here provide a comprehensive guide for researchers in the fields of drug metabolism and toxicology. It is important to optimize experimental conditions, such as incubation time and protein concentration, to ensure that the reaction proceeds under initial rate conditions.[10] Furthermore, the analytical method for quantifying the metabolite should be validated for linearity, accuracy, and precision.[15][16][17]
References
- 1. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interindividual variability of chlorzoxazone 6-hydroxylation in men and women and its relationship to CYP2E1 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of the chlorzoxazone 6-hydroxylation activity of human cytochrome P450 2E1 allelic variants in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of chlorzoxazone metabolism, a clinical probe for CYP2E1, by a single ingestion of watercress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. mdpi.com [mdpi.com]
- 13. Determination of this compound and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sensitive high-performance liquid chromatographic determination of chlorzoxazone and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct injection analysis of chlorzoxazone and its major metabolite this compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chlorzoxazone 6-hydroxylase and p-nitrophenol hydroxylase as the most suitable activities for assaying cytochrome P450 2E1 in cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chlormethiazole inhibition of cytochrome P450 2E1 as assessed by chlorzoxazone hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selective serotonin reuptake inhibitors and theophylline metabolism in human liver microsomes: potent inhibition by fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Hydroxychlorzoxazone as a Probe for Cytochrome P450 2E1 Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing 6-hydroxychlorzoxazone as a biomarker for assessing drug-drug interactions (DDIs) involving the cytochrome P450 2E1 (CYP2E1) enzyme. Chlorzoxazone, a centrally acting muscle relaxant, is extensively and selectively metabolized to this compound by CYP2E1.[1][2] Consequently, the formation of this compound serves as a sensitive and specific in vivo and in vitro probe for CYP2E1 activity.[1][2] Alterations in the pharmacokinetics of chlorzoxazone and the formation of its 6-hydroxy metabolite in the presence of a co-administered drug can indicate a potential DDI mediated by CYP2E1 inhibition or induction.
Monitoring the conversion of chlorzoxazone to this compound is a valuable tool in drug development to characterize the DDI potential of new molecular entities and to understand the impact of factors such as genetics, disease states, and co-medications on drug metabolism.[1][3][4]
Metabolic Pathway of Chlorzoxazone
The primary metabolic pathway for chlorzoxazone involves hydroxylation at the 6-position, a reaction catalyzed almost exclusively by CYP2E1 in the liver.[1][2][5] The resulting metabolite, this compound, is then further metabolized, primarily through glucuronidation, to facilitate its excretion from the body.[1][6] The high selectivity of this pathway makes the measurement of this compound a reliable indicator of CYP2E1 catalytic activity.[2]
Figure 1: Metabolic pathway of chlorzoxazone.
Application in Drug-Drug Interaction Studies
The utility of this compound as a DDI probe is based on the principle that a co-administered drug that inhibits or induces CYP2E1 will alter the rate and extent of this compound formation.
-
CYP2E1 Inhibition: An investigational drug that inhibits CYP2E1 will decrease the formation of this compound, leading to a lower plasma concentration of the metabolite and a corresponding increase in the plasma concentration of the parent drug, chlorzoxazone.
-
CYP2E1 Induction: Conversely, a drug that induces CYP2E1 will increase the formation of this compound, resulting in higher plasma concentrations of the metabolite and a more rapid clearance of chlorzoxazone.
The metabolic ratio (MR) of the area under the plasma concentration-time curve (AUC) of this compound to that of chlorzoxazone is a key parameter for quantifying these interactions.
Data Presentation: Pharmacokinetic Parameters in DDI Studies
The following tables summarize representative data from clinical studies investigating the effect of co-administered drugs on the pharmacokinetics of chlorzoxazone and the formation of this compound.
Table 1: Effect of Piperine (CYP2E1 Inhibitor) on Chlorzoxazone and this compound Pharmacokinetics in Healthy Volunteers
| Parameter | Chlorzoxazone (Control) | Chlorzoxazone (with Piperine) | This compound (Control) | This compound (with Piperine) |
| Cmax (µg/mL) | 3.14 | 4.96 | 0.22 | 0.15 |
| AUC (µg·h/mL) | 10.46 | 17.78 | 0.94 | 0.68 |
| T1/2 (h) | 1.26 | 1.82 | 2.54 | 1.68 |
| Kel (h-1) | 0.57 | 0.41 | 0.32 | 0.43 |
| CL/F (L/h) | 24.76 | 13.65 | - | - |
Data extracted from a study investigating the effect of piperine on chlorzoxazone pharmacokinetics.[7]
Table 2: In Vivo Phenotyping of CYP2E1 using Chlorzoxazone
| Dose of Chlorzoxazone | Phenotypic Trait Measure | Sampling Time | Correlation with Metabolite Formation Clearance (r) |
| 250 mg | Plasma Ratio (6-OH-CHZ / CHZ) | 2 to 4 hours | 0.9 |
| 750 mg | Plasma Ratio (6-OH-CHZ / CHZ) | 4 hours | Reduced by 48% in 5 of 6 subjects |
Data suggests that a 250 mg dose is preferable to avoid saturation of metabolism.[8]
Experimental Protocols
In Vitro CYP2E1 Inhibition Assay using Human Liver Microsomes
This protocol describes a typical in vitro experiment to assess the potential of a test compound to inhibit CYP2E1-mediated metabolism of chlorzoxazone.
Materials:
-
Human Liver Microsomes (HLM)
-
Chlorzoxazone
-
This compound (as a standard)
-
Test compound (potential inhibitor)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents: Prepare stock solutions of chlorzoxazone, this compound, the test compound, and the internal standard in an appropriate solvent (e.g., methanol or DMSO).
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine potassium phosphate buffer, HLM, and the test compound at various concentrations. Pre-incubate the mixture for 5 minutes at 37°C.[9]
-
Initiation of Reaction: Add chlorzoxazone (final concentration typically 20 µM) to the pre-incubated mixture.[9]
-
Start the Metabolic Reaction: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 10 minutes) at 37°C in a shaking water bath.[9]
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: Quantify the amount of this compound formed using a validated LC-MS/MS method.[10][11][12]
-
Data Analysis: Determine the rate of this compound formation at each concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of CYP2E1 activity.
Figure 2: In vitro CYP2E1 inhibition assay workflow.
In Vivo Phenotyping Study in Humans
This protocol outlines a typical clinical study to assess the in vivo CYP2E1 activity and its potential inhibition or induction by a test drug.
Study Design:
-
An open-label, two-period, sequential study design is commonly employed.
-
Period 1 (Control): A single oral dose of chlorzoxazone (typically 250 mg) is administered to healthy volunteers.[8]
-
Period 2 (Treatment): After a washout period, the test drug is administered for a specified duration, followed by a single oral dose of chlorzoxazone (250 mg).
Protocol:
-
Subject Enrollment: Recruit healthy volunteers who meet the inclusion and exclusion criteria. Obtain informed consent.
-
Control Phase:
-
Washout Period: A suitable washout period is allowed between the control and treatment phases.
-
Treatment Phase:
-
Administer the test drug according to the study protocol.
-
On the last day of treatment with the test drug, administer a single oral dose of 250 mg chlorzoxazone.
-
Collect serial blood samples at the same time points as in the control phase.
-
-
Sample Processing: Process the blood samples to obtain plasma and store them frozen until analysis.
-
Bioanalysis: Quantify the concentrations of chlorzoxazone and this compound in the plasma samples using a validated LC-MS/MS or HPLC method.[8][10][13]
-
Pharmacokinetic and Statistical Analysis:
-
Calculate the pharmacokinetic parameters for chlorzoxazone and this compound for both phases (e.g., Cmax, AUC, T1/2).
-
Calculate the metabolic ratio (AUC of this compound / AUC of chlorzoxazone).
-
Statistically compare the pharmacokinetic parameters and the metabolic ratio between the control and treatment phases to assess the effect of the test drug on CYP2E1 activity.
-
Figure 3: Logic of using this compound as a DDI probe.
Regulatory Considerations
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide guidance on conducting DDI studies.[14][15] It is recommended that all new molecular entities be screened for their potential to inhibit major CYP isoforms, including CYP2E1.[9] The results from in vitro and in vivo studies using probes like chlorzoxazone are crucial for informing clinical DDI studies and for the safe and effective use of new drugs.[15]
Conclusion
The measurement of this compound formation from its parent compound, chlorzoxazone, is a well-established and reliable method for assessing CYP2E1 activity. This approach provides a sensitive and specific tool for investigating the potential for drug-drug interactions involving this important metabolic enzyme. The protocols and data presented in these application notes offer a framework for researchers and drug development professionals to design and interpret studies aimed at characterizing the DDI profile of investigational drugs.
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacokinetics of chlorzoxazone in rats with diabetes: Induction of CYP2E1 on this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of piperine on CYP2E1 enzyme activity of chlorzoxazone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of chlorzoxazone as an in vivo probe of cytochrome P450 2E1: choice of dose and phenotypic trait measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of the fragmentation mechanism of protonated this compound: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sensitive high-performance liquid chromatographic determination of chlorzoxazone and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. solvobiotech.com [solvobiotech.com]
- 15. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
Application Notes & Protocols: Synthesis of 6-Hydroxychlorzoxazone as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 6-hydroxychlorzoxazone, a principal metabolite of the muscle relaxant chlorzoxazone. As a crucial reference standard in pharmacokinetic and drug metabolism studies, particularly for assessing cytochrome P450 2E1 (CYP2E1) activity, a reliable synthetic route is essential for its availability in high purity.[1][2][3][4][5] The protocol herein describes a plausible multi-step synthesis, culminating in the formation of this compound. This document also outlines the necessary analytical techniques for the characterization and purity assessment of the final compound, ensuring its suitability as a reference standard.
Introduction
Chlorzoxazone is a centrally acting muscle relaxant that is extensively metabolized in the liver to this compound.[6][7] This metabolic conversion is primarily catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme.[4][8] Consequently, the formation and quantification of this compound in plasma and urine are widely used as an in vivo and in vitro probe for CYP2E1 activity.[2][3] Accurate and reliable quantification of this metabolite necessitates the availability of a well-characterized, high-purity reference standard.
While this compound is commercially available, an in-house synthesis can be a cost-effective alternative and provides greater control over the purity of the reference material. This application note details a proposed synthetic pathway for this compound, starting from commercially available reagents. The protocol is intended to guide researchers in the fields of medicinal chemistry, drug metabolism, and pharmacology in the preparation of this important analytical standard.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from 4-chloro-2-nitrophenol. The key steps involve nitration, reduction of the nitro groups, cyclization to form the benzoxazolone ring, and finally, introduction of the hydroxyl group via a diazotization-hydrolysis sequence.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates with a suitable eluent system. Column chromatography for purification should be performed using silica gel (60-120 mesh). Characterization of intermediates and the final product should be performed using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Synthesis of 4-Chloro-2,6-dinitrophenol (Intermediate B)
-
To a stirred solution of 4-chloro-2-nitrophenol (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to yield 4-chloro-2,6-dinitrophenol.
Synthesis of 6-Amino-4-chloro-2-nitrophenol (Intermediate C)
-
Dissolve 4-chloro-2,6-dinitrophenol (1 eq.) in ethanol.
-
Prepare a solution of sodium sulfide (1.1 eq.) in water.
-
Add the sodium sulfide solution dropwise to the ethanolic solution of the dinitro compound at room temperature.
-
After the addition, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 6-amino-4-chloro-2-nitrophenol.
Synthesis of 2,6-Diamino-4-chlorophenol (Intermediate D)
-
Suspend 6-amino-4-chloro-2-nitrophenol (1 eq.) in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (3-4 eq.) in concentrated hydrochloric acid portion-wise, keeping the temperature below 50 °C.
-
After the addition, heat the mixture at 90-100 °C for 1-2 hours.
-
Cool the reaction mixture and basify with a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to get 2,6-diamino-4-chlorophenol.
Synthesis of 6-Amino-5-chlorobenzoxazol-2(3H)-one (Intermediate E)
-
Dissolve 2,6-diamino-4-chlorophenol (1 eq.) in a suitable solvent such as ethyl acetate or dioxane.
-
To this solution, add a phosgene equivalent (e.g., triphosgene, 0.4 eq.) in the presence of a base (e.g., triethylamine, 2.2 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product into the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 6-amino-5-chlorobenzoxazol-2(3H)-one.
Synthesis of this compound (Final Product F)
-
Dissolve 6-amino-5-chlorobenzoxazol-2(3H)-one (1 eq.) in a mixture of sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, heat a dilute solution of sulfuric acid to boiling.
-
Slowly add the diazonium salt solution to the boiling acidic solution.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by a battery of analytical tests to ensure its suitability as a reference standard.
Physicochemical Properties
| Property | Value |
| Chemical Name | 5-Chloro-6-hydroxy-2(3H)-benzoxazolone |
| Molecular Formula | C₇H₄ClNO₃[5][9][10] |
| Molecular Weight | 185.56 g/mol [5][9][10] |
| Appearance | White to off-white or pink solid[8] |
| Solubility | Soluble in methanol, slightly soluble in DMSO[8][9] |
Spectroscopic and Chromatographic Data
| Analysis | Expected Results |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to the aromatic protons and the hydroxyl and amine protons of the benzoxazolone ring structure. |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon. |
| Mass Spectrometry (ESI-) | [M-H]⁻ ion at m/z 184.0 |
| HPLC Purity | ≥98%[8][10] |
| UV λmax | ~301 nm[9] |
Application as a Reference Standard
The synthesized and validated this compound can be used as a primary reference standard for:
-
Calibration Curves: Preparation of calibration standards for the quantification of this compound in biological matrices (plasma, urine) by HPLC or LC-MS/MS.[11][12][13]
-
Pharmacokinetic Studies: Accurate determination of the pharmacokinetic parameters of chlorzoxazone and its metabolite.[1]
-
Drug Metabolism Studies: In vitro and in vivo assessment of CYP2E1 enzyme activity by measuring the rate of this compound formation.[2][3][14]
-
Quality Control: As a standard for the identification and quantification of this compound in various test samples.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the synthesis and characterization of this compound. The successful synthesis and rigorous analytical validation of this compound will provide researchers with a reliable and high-purity reference standard, which is indispensable for accurate bioanalytical measurements in drug metabolism and pharmacokinetic research. The detailed methodology and characterization data serve as a valuable resource for laboratories aiming to produce this key metabolite in-house.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound CAS#: 1750-45-4 [m.chemicalbook.com]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Chlorzoxazone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Preparation method of chlorzoxazone - Eureka | Patsnap [eureka.patsnap.com]
- 10. This compound = 98 HPLC 1750-45-4 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzoxazolone synthesis [organic-chemistry.org]
- 13. scienceopen.com [scienceopen.com]
- 14. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urinary Excretion of 6-Hydroxychlorzoxazone as a CYP2E1 Index
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cytochrome P450 2E1 (CYP2E1) is a key enzyme involved in the metabolism of numerous xenobiotics, including many procarcinogens, anesthetics, and a small number of therapeutic drugs.[1][2][3] Its activity can be influenced by genetic polymorphisms, disease states, and exposure to inducers (e.g., ethanol) or inhibitors.[1][4][5] Consequently, the ability to accurately assess in vivo CYP2E1 activity, or "phenotyping," is crucial in both clinical and research settings. Chlorzoxazone is a centrally acting muscle relaxant that is predominantly metabolized to 6-hydroxychlorzoxazone by CYP2E1.[2][3][6] The measurement of this compound in urine following a dose of chlorzoxazone serves as a well-established, non-invasive index of CYP2E1 activity.[7]
These application notes provide a detailed overview and protocol for using the urinary excretion of this compound to determine CYP2E1 phenotype.
Metabolic Pathway of Chlorzoxazone
The primary metabolic pathway for chlorzoxazone involves the hydroxylation at the 6-position, a reaction almost exclusively catalyzed by CYP2E1, to form this compound. This metabolite is then rapidly conjugated with glucuronic acid and excreted in the urine.[2][8][9] Less than 1% of the administered chlorzoxazone dose is excreted unchanged in the urine.[10]
Experimental Protocols
In Vivo Study Protocol
This protocol outlines the administration of chlorzoxazone to human subjects and the subsequent collection of urine for the analysis of this compound.
1. Subject Selection and Preparation:
-
Recruit healthy volunteers or patients according to the study's inclusion and exclusion criteria.[7]
-
Subjects should abstain from alcohol for a specified period (e.g., 48 hours) before the study, as ethanol is a known inducer of CYP2E1.[1][7]
-
An overnight fast is typically required before the administration of chlorzoxazone.[11]
2. Chlorzoxazone Administration:
-
A single oral dose of chlorzoxazone is administered. Doses ranging from 250 mg to 750 mg have been used, with 500 mg being a common dose.[6][7][12][13]
-
Administer the dose with a standardized volume of water.
3. Urine Collection:
-
Empty the bladder completely immediately before chlorzoxazone administration (this urine is discarded).
-
Collect all urine produced over a specified period, typically 8 hours post-dose.[7]
-
Record the total volume of urine collected.
-
Aliquot urine samples and store them at -20°C or lower until analysis.
Analytical Protocol: Quantification of this compound in Urine by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of chlorzoxazone and this compound in urine.[10][14][15]
1. Reagents and Materials:
-
Chlorzoxazone and this compound reference standards
-
Internal standard (e.g., phenacetin)[10]
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate
-
β-Glucuronidase
-
Diethyl ether (for extraction, if necessary)[15]
-
HPLC system with UV detection
-
C18 analytical column
2. Sample Preparation:
-
Thaw urine samples to room temperature.
-
To account for the conjugated form of the metabolite, enzymatic hydrolysis is often performed.[15]
-
For direct injection, dilute the urine sample with a buffer.[10][14]
-
Alternatively, perform a liquid-liquid extraction with a solvent like diethyl ether.[15]
-
Add the internal standard to all samples, calibrators, and quality controls.
3. HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 30:70 v/v acetonitrile/0.05 M sodium dihydrogen phosphate, pH 4.4).[10][14]
-
Detection: UV detection at a wavelength of 283 nm or 295 nm.[10][14][15]
-
Injection Volume: 20 µL[16]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak height or area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the urine samples from the calibration curve.
-
Calculate the total amount of this compound excreted in the urine over the collection period.
Experimental Workflow
Data Presentation
The primary metric for CYP2E1 activity using this method is the metabolic ratio or a hydroxylation index.
Calculation of the Hydroxylation Index (HI): One way to express CYP2E1 activity is the hydroxylation index (HI), which is calculated as the molar ratio of the administered chlorzoxazone dose to the amount of this compound excreted in the urine over an 8-hour period.[7]
HI = (moles of oral chlorzoxazone dose) / (moles of this compound in 8-hour urine)
A lower HI value indicates a higher rate of metabolism and thus higher CYP2E1 activity.
Table 1: Summary of Quantitative Data from Representative Studies
| Parameter | Value | Reference Study |
| Chlorzoxazone Dose | 500 mg (oral) | [7] |
| Urine Collection Period | 8 hours | [7] |
| Mean Urinary Recovery of this compound | ~55% of dose (range 37-84%) | [6] |
| Mean Elimination Half-life of Chlorzoxazone | 1.12 ± 0.48 hours | [8][9] |
| Mean Plasma Clearance of Chlorzoxazone | 148.0 ± 39.9 mL/min | [8][9] |
Table 2: HPLC Method Parameters for Quantification
| Parameter | Condition | Reference |
| Column | Octadecylsilane (C18) | [10][14][15] |
| Mobile Phase | 30:70 (v/v) Acetonitrile : 0.05 M Sodium Dihydrogen Phosphate (pH 4.4) | [10][14] |
| Flow Rate | 1.0 mL/min | [10][14] |
| Detection Wavelength | 283 nm or 295 nm | [10][14][15] |
| Linearity Range (Urine) | 5 - 100 µg/mL | [10][14] |
| Limit of Quantitation (6-OH-Chlorzoxazone in Urine) | 0.029 µg/mL | [10][14] |
Conclusion
The urinary excretion of this compound is a robust and reliable method for assessing in vivo CYP2E1 activity.[7] The protocols outlined in these application notes provide a comprehensive guide for researchers and clinicians to implement this phenotyping assay. Adherence to standardized procedures for drug administration, sample collection, and analytical quantification is essential for obtaining accurate and reproducible results. This method is a valuable tool in pharmacokinetic studies, drug development, and personalized medicine to understand the role of CYP2E1 in drug metabolism and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. livermetabolism.com [livermetabolism.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of chlorzoxazone metabolism, a clinical probe for CYP2E1, by a single ingestion of watercress. | DIAL.pr - BOREAL [dial.uclouvain.be]
- 6. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary excretion of this compound as an index of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of chlorzoxazone in humans. | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. An interaction between the cytochrome P450 probe substrates chlorzoxazone (CYP2E1) and midazolam (CYP3A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous phenotyping of CYP2E1 and CYP3A using oral chlorzoxazone and midazolam microdoses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impaired this compound elimination in patients with kidney disease: Implication for cytochrome P450 2E1 pharmacogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct injection analysis of chlorzoxazone and its major metabolite this compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in 6-Hydroxychlorzoxazone LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the LC-MS/MS analysis of 6-Hydroxychlorzoxazone, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1] In the context of this compound analysis in biological samples like plasma, endogenous components such as proteins, lipids, and salts can interfere with the ionization process in the mass spectrometer.[1] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of your analytical method.[1][2]
Q2: What are the most common causes of matrix effects in plasma samples for this analysis?
A: The primary culprits for matrix effects in plasma are phospholipids from cell membranes. These molecules are often co-extracted with this compound and can cause significant ion suppression.[2] Other endogenous substances and salts can also contribute to these effects.
Q3: How can I assess the extent of matrix effects in my assay?
A: The presence and magnitude of matrix effects can be evaluated using a post-extraction addition method.[2] This involves comparing the peak area of this compound in a standard solution with the peak area of the analyte spiked into a blank matrix extract at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. Another technique is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the MS detector after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at the retention time of co-eluting matrix components.[2]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this analysis?
A: While not strictly mandatory, using a SIL-IS for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by ion suppression or enhancement can be effectively compensated, leading to more accurate and precise results.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound LC-MS/MS analysis.
Issue 1: Poor sensitivity or low signal intensity for this compound.
This is often a primary indicator of ion suppression due to matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Recommended Actions:
-
Improve Sample Preparation: Simple protein precipitation is often insufficient for removing all matrix components.[1] Consider more rigorous sample cleanup techniques.
-
Liquid-Liquid Extraction (LLE): Provides a cleaner extract than protein precipitation.
-
Solid-Phase Extraction (SPE): Offers selective extraction of the analyte, leading to a significant reduction in matrix components.
-
Phospholipid Removal Plates: These are specifically designed to deplete phospholipids from plasma samples, directly addressing a major source of ion suppression.[2]
-
-
Optimize Chromatographic Separation: If matrix components co-elute with this compound, modifying the chromatographic conditions can separate them.
-
Gradient Adjustment: Altering the mobile phase gradient can shift the retention time of the analyte away from interfering matrix components.
-
Column Chemistry: Switching to a different column chemistry (e.g., from a standard C18 to one with a different stationary phase) can change the selectivity of the separation.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS for this compound will help to correct for signal variations caused by matrix effects.
Issue 2: Inconsistent and irreproducible results between samples.
This can be caused by variable matrix effects from one sample to another.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Recommended Actions:
-
Standardize Sample Preparation: Ensure that every step of your sample preparation protocol is performed consistently for all samples, standards, and quality controls. Minor variations in extraction times, solvent volumes, or vortexing can lead to different recoveries and matrix effects.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples (e.g., blank human plasma). This helps to ensure that the standards and samples experience similar matrix effects.
-
Evaluate Different Lots of Matrix: If possible, test your method with blank matrix from different sources to assess the inter-subject variability of the matrix effect.
Issue 3: Peak shape is poor (e.g., tailing, fronting, or splitting).
While often a chromatographic issue, severe matrix effects can also contribute to poor peak shape.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Recommended Actions:
-
Improve Sample Cleanup: High concentrations of matrix components can interfere with the interaction of this compound with the stationary phase. Implementing a more effective sample preparation method (LLE or SPE) can resolve this.
-
Dilute the Sample Extract: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components injected onto the column.
-
Adjust Mobile Phase Composition: Modifying the mobile phase pH or the organic solvent composition can sometimes improve peak shape, even in the presence of matrix components.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in the analysis of this compound.
Protocol 1: Protein Precipitation (PPT)
This is a simple and fast method but may result in significant matrix effects.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (or methanol) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers a cleaner sample extract compared to PPT.
-
To 200 µL of plasma sample, add the internal standard solution.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This technique provides the cleanest extracts and can be optimized for high selectivity.
-
Condition the SPE cartridge (e.g., a C18 cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the plasma sample (pre-treated as necessary, e.g., diluted or acidified) onto the cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Data Summary Tables
The following tables summarize typical validation parameters from published methods for the analysis of chlorzoxazone (CZX) and this compound (6-OH-CZX).
Table 1: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation[3] | Liquid-Liquid Extraction[4] | Solid-Phase Extraction[5] |
| Analyte | Chlorzoxazone | CZX & 6-OH-CZX | CZX & 6-OH-CZX |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Recovery (%) | >85% | 82.80% - 100.76% | Not Reported |
| Matrix Effect (%) | 92.3% - 103.5% | Not Explicitly Quantified | Not Explicitly Quantified |
| Internal Standard | Repaglinide | 5-fluorobenzoxazolone | 5-fluorobenzoxazolone |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1[3] | Method 2[6] | Method 3[7] |
| Analytes | Chlorzoxazone | CZX & 6-OH-CZX | CZX & 6-OH-CZX |
| Column | Shimadzu VP-ODS C18 | Thermo C18 | C18 |
| Mobile Phase | Acetonitrile/Water with formic acid | Acetonitrile/Ammonium acetate | Diethyl ether extraction, UV detection |
| Ionization Mode | ESI Negative | ESI Negative | Not Applicable (HPLC-UV) |
| MRM Transitions (m/z) | CZX: 168.0 → 132.1 | CZX: 168.3, 170.2; 6-OH-CZX: 184.4, 186.2 | Not Applicable |
| Linear Range (ng/mL) | 200 - 20,000 | CZX: 25 - 10,000; 6-OH-CZX: 10 - 3,000 | 100 - 3,000 |
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive high-performance liquid chromatographic determination of chlorzoxazone and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low-Level 6-Hydroxychlorzoxazone Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of low-level 6-Hydroxychlorzoxazone detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound?
The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] HPLC-UV is a cost-effective and robust method suitable for relatively higher concentrations.[2][6] For ultra-sensitive detection, especially at low levels, LC-MS/MS is the preferred method due to its high selectivity and lower limits of quantification.[3][4][7] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used but often requires derivatization of the analyte.[8]
Q2: What is a typical limit of quantification (LOQ) I can expect for this compound?
The LOQ for this compound is highly dependent on the analytical method and the biological matrix.
-
HPLC-UV: LOQs are typically in the range of 25 to 100 ng/mL.[1][9] One method reported a limit of detection of 0.2 µg/mL (200 ng/mL).[10]
-
LC-MS/MS: This technique offers significantly lower LOQs. For instance, an ultrasensitive UPLC-MS/MS method reported an LOQ of 2.5 pg/mL in human plasma.[7] Another LC-MS/MS method for rat liver microsomes had an LOQ of 0.05 µM.[3]
-
GC-MS: A reported method had an LOQ of 5 ng/mL.[8]
Q3: What are the recommended sample preparation techniques for this compound analysis?
Effective sample preparation is crucial for achieving high sensitivity and accuracy. Common techniques include:
-
Solid-Phase Extraction (SPE): C18 cartridges are frequently used to extract this compound and its parent drug, chlorzoxazone, from plasma.[1]
-
Liquid-Liquid Extraction (LLE): This is another common method using solvents like diethyl ether or ethyl acetate to extract the analytes from biological matrices such as plasma, urine, or microsomal incubation mixtures.[2][10][11]
-
Protein Precipitation: While simpler, this method may be less clean than SPE or LLE and could lead to more significant matrix effects.
-
Direct Injection: For some applications using specific columns like semipermeable surface (SPS) HPLC columns, direct injection of filtered serum may be possible, simplifying the workflow.[12]
Q4: How can I address matrix effects in my LC-MS/MS analysis?
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of LC-MS/MS assays.[13][14] Strategies to mitigate matrix effects include:
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE to remove interfering endogenous components such as phospholipids.[13][15]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column.
-
Use of a Stable Isotope-Labeled Internal Standard: Co-eluting stable isotope-labeled internal standards can help to compensate for matrix effects as they are affected similarly to the analyte.[7]
-
Change in Ionization Technique: If significant matrix effects persist with electrospray ionization (ESI), consider using atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain analytes.[14]
Troubleshooting Guides
Issue 1: Low Sensitivity or Inability to Detect Low-Level this compound
Possible Causes and Solutions:
-
Suboptimal Analytical Method:
-
Inefficient Extraction:
-
Solution 1: Optimize the extraction solvent for LLE. Test different organic solvents like diethyl ether, ethyl acetate, or isopropyl ether to maximize recovery.[2][6][10]
-
Solution 2: For SPE, ensure the cartridge is appropriate for the analyte's polarity and that the washing and elution steps are optimized.
-
-
Suboptimal MS/MS Parameters:
-
Solution: Optimize the MS/MS parameters, including precursor and product ion selection, collision energy, and other source-dependent parameters. A specific and intense transition for selected reaction monitoring (SRM) is crucial. For protonated this compound, the m/z 186 -> 130 transition has been shown to be specific.[3]
-
-
Sample Degradation:
-
Solution: Ensure proper sample handling and storage to prevent degradation of this compound. Process samples on ice and store them at appropriate low temperatures.
-
Issue 2: High Background Noise or Interfering Peaks
Possible Causes and Solutions:
-
Matrix Interference:
-
Solution 1: Improve the sample cleanup procedure. Utilize SPE or LLE to remove a larger portion of the matrix components.[13]
-
Solution 2: Enhance chromatographic resolution. Modify the mobile phase gradient, pH, or try a different stationary phase to separate the analyte from interfering peaks.
-
-
Contamination:
-
Solution: Ensure all glassware, solvents, and reagents are of high purity. Run blank samples to identify sources of contamination.
-
Issue 3: Poor Reproducibility and Precision
Possible Causes and Solutions:
-
Inconsistent Sample Preparation:
-
Solution: Automate sample preparation steps where possible. Ensure precise and consistent volumes are used for all reagents and samples. Employ an internal standard to account for variability in extraction and injection.
-
-
Variable Matrix Effects:
-
Instrument Instability:
-
Solution: Perform regular maintenance and calibration of the analytical instrument (HPLC, MS). Check for leaks, ensure stable spray in the MS source, and monitor system suitability.
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection
| Method | Matrix | Sample Preparation | LOQ | Linearity Range | Reference |
| HPLC-UV | Plasma | Solid-Phase Extraction (C18) | ≥ 100 ng/mL | 100-3000 ng/mL | [1] |
| HPLC-UV | Liver Microsomes | Ether Extraction | ≥ 10 ng | 25-400 ng | [2] |
| HPLC-UV | Human Plasma | Diethyl Ether Extraction | - | 100-3000 ng/mL | [11] |
| HPLC-UV | Porcine Microsomes | - | - | 25-2000 ng/mL | [9] |
| LC-MS/MS | Human Plasma, Rat Hepatic Microsomes | - | 0.05 µM | 0.05-40 µM | [3] |
| UPLC-MS/MS | Human Plasma | Liquid-Liquid Extraction | 2.5 pg/mL | 2.5-1000 pg/mL | [7] |
| GC-MS | Plasma | Derivatization | 5 ng/mL | 20-1000 ng/mL | [8] |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound in Plasma (Based on Stiff et al., 1993)[1]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE column.
-
Load 0.5 mL of plasma sample to which an internal standard (e.g., 5-fluorobenzoxazolone) has been added.
-
Wash the column to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC-UV Analysis:
-
Column: Waters C18 µBondapak (10 µm)
-
Mobile Phase: Acetonitrile-tetrahydrofuran-0.1 M ammonium acetate (22.5:5.5:72)
-
Detection: UV at 283 nm
-
Injection Volume: Appropriate volume of the reconstituted sample.
-
Protocol 2: Ultrasensitive UPLC-MS/MS Method for this compound in Human Plasma (Based on Hohmann et al., 2016)[7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma, add an internal standard (deuterium or 13C labeled this compound).
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Column: Waters BEH C18 Shield (1.7 µm)
-
Mobile Phase: A fast gradient using aqueous formic acid and acetonitrile.
-
Ionization: Negative Electrospray Ionization (ESI-)
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting guide for low sensitivity issues.
References
- 1. Sensitive high-performance liquid chromatographic determination of chlorzoxazone and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive high-performance liquid chromatographic assay for this compound and chlorzoxazone in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the fragmentation mechanism of protonated this compound: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasensitive quantification of the CYP2E1 probe chlorzoxazone and its main metabolite this compound in human plasma using ultra performance liquid chromatography coupled to tandem mass spectrometry after chlorzoxazone microdosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of chlorzoxazone and this compound in plasma by gas chromatography--mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Determination of this compound and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct injection analysis of chlorzoxazone and its major metabolite this compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: 6-Hydroxychlorzoxazone HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues during the HPLC analysis of 6-Hydroxychlorzoxazone.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in HPLC analysis?
Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting. Each of these issues can have multiple causes, often related to the column, mobile phase, sample, or the HPLC system itself.[1][2][3] A change in peak shape is often one of the first indications that the column may be failing, but other causes should be investigated.[2]
Q2: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a very common issue, especially for polar, ionizable compounds like this compound.
-
Chemical Causes (Most Common for Tailing):
-
Silanol Interactions: The most frequent cause of tailing for basic or polar compounds is the interaction with acidic residual silanol groups on the silica-based column packing.[1][4] this compound, with its phenolic hydroxyl group, is susceptible to these secondary interactions, which delay the elution of a portion of the analyte molecules, causing a "tail".[1][4]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[4][5] For acidic compounds, a low mobile phase pH is typically used to suppress ionization and improve peak shape.[6]
-
Insufficient Buffer Concentration: An inadequately buffered mobile phase may not be able to control the on-column pH, leading to inconsistent interactions and peak tailing.[2] A buffer concentration of 10-50 mM is generally recommended.[7]
-
-
Mechanical & System Causes:
-
Column Contamination or Void: A partially blocked column inlet frit or a void at the head of the column can distort the sample path, causing all peaks in the chromatogram to tail or split.[2] This can be caused by debris from samples or pump seals.[2]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.[8]
-
Q3: My this compound peak is fronting. What does this mean?
Peak fronting, where the peak's leading edge is sloped, is less common than tailing but indicates that some analyte molecules are moving through the column faster than the main band.[9]
-
Sample Overload: Injecting too much sample, either in terms of mass or volume, can saturate the stationary phase, leading to peak fronting.[3][9][10][11] This is one of the most common causes.[9] The solution is to reduce the injection volume or dilute the sample.[3][9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte band to spread and front.[9][11][12] Whenever possible, the sample should be dissolved in the initial mobile phase.[9][12]
-
Column Degradation: Catastrophic column failure, such as a collapse of the packed bed, can also cause fronting.[2][9][13] This may occur if the column is operated outside its recommended pH or pressure limits.[1][14]
Q4: What should I do if my this compound peak is split or appears as a doublet?
Split peaks suggest that the sample path has been disrupted or that there is a significant mismatch between the sample and the system conditions.[1]
-
Clogged Inlet Frit: A partially blocked frit at the column inlet is a primary cause, forcing the sample to travel around the blockage and creating two paths.[15]
-
Column Void: A void or channel in the column packing material can cause the sample to split and follow different paths through the column.[1]
-
Sample Solvent Mismatch: Injecting a sample in a solvent much stronger than the mobile phase can cause peak splitting, particularly for early-eluting peaks.[12][16]
-
Co-elution: The split peak might actually be two different, closely eluting compounds.[15] To test this, try altering the mobile phase composition or gradient to see if the two peaks resolve.[15]
Troubleshooting Workflows
A systematic approach is crucial for efficiently diagnosing the root cause of poor peak shape. The following diagram outlines a logical troubleshooting workflow.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. chromtech.com [chromtech.com]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. youtube.com [youtube.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. support.waters.com [support.waters.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
minimizing variability in 6-Hydroxychlorzoxazone assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in 6-hydroxychlorzoxazone assay results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound assay, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| High Inter-individual Variability in In Vivo Studies | Genetic polymorphisms in CYP2E1.[1][2] | Genotype subjects for CYP2E1 variants to stratify the study population.[1][2] |
| Influence of diet and lifestyle factors such as ethanol consumption, obesity, and fasting.[1][2][3][4] | Standardize dietary intake and alcohol consumption for a period before and during the study. Collect detailed information on subject lifestyle. | |
| Dose-dependent metabolism of chlorzoxazone.[1] | Consider adjusting the chlorzoxazone dose based on body weight.[1] Using lower, microdoses may result in more linear pharmacokinetics.[5] | |
| High Variability in In Vitro (e.g., Microsomal) Assays | Inconsistent reaction components in the incubation mixture. | Ensure precise and consistent concentrations of all reagents, including the vehicle for the substrate (e.g., KOH) and any additives in the microsome preparation (e.g., sucrose), as these can affect enzyme kinetics.[6] |
| Contribution from other CYP enzymes like CYP1A2.[4][6] | Use higher substrate concentrations of chlorzoxazone where CYP2E1 activity is more specific.[6] Consider using specific CYP inhibitors or antibodies to confirm the contribution of each enzyme.[6] | |
| Variability in microsomal protein concentration. | Ensure accurate determination of microsomal protein concentration and use a consistent concentration across all assays. Low concentrations (<0.1 mg/mL) can be affected by non-specific binding if the test compound has a high LogP.[7] | |
| Poor Chromatographic Resolution or Peak Shape (HPLC/LC-MS) | Inappropriate mobile phase composition. | Optimize the mobile phase. A common starting point is a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.5% phosphoric acid or 0.1% formic acid).[8][9] |
| Column degradation. | Use a guard column and ensure proper sample clean-up to extend the life of the analytical column. | |
| Low Assay Sensitivity | Suboptimal detection wavelength (HPLC-UV). | For UV detection, a wavelength of 283 nm or 287 nm is commonly used for both chlorzoxazone and this compound.[8][10][11] |
| Inefficient extraction from the sample matrix. | Optimize the extraction method. Ether extraction and solid-phase extraction (SPE) are commonly used techniques.[8][11] | |
| Inconsistent Results Between Assay Runs (Inter-day Variability) | Instability of reagents or standards. | Prepare fresh reagents and standards regularly. Store stock solutions and standards at appropriate temperatures (e.g., 2-8°C for this compound solid).[12] |
| Instrument performance fluctuation. | Perform regular instrument maintenance and calibration. Use an internal standard to account for variations in injection volume and instrument response.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the 6-hydroxylation of chlorzoxazone?
Chlorzoxazone is primarily metabolized to this compound by the cytochrome P450 2E1 (CYP2E1) enzyme.[1][3] This makes the formation of this compound a common in vivo and in vitro probe for CYP2E1 activity.[1][4]
Q2: Are other enzymes involved in chlorzoxazone metabolism?
Yes, besides CYP2E1, CYP1A2 can also contribute to the 6-hydroxylation of chlorzoxazone, particularly at lower substrate concentrations.[4][5][6] Studies using human liver microsomes have shown that the kinetics of this compound formation can be biphasic, reflecting the activity of both CYP2E1 and CYP1A2.[6]
Q3: What are the key sources of variability in clinical studies using chlorzoxazone as a probe?
Significant inter-individual variability in CYP2E1 activity has been observed.[1][2] Factors contributing to this variability include:
-
Genetic Factors: Polymorphisms in the CYP2E1 gene can alter enzyme expression or activity.[1][2]
-
Environmental and Lifestyle Factors: Diet (e.g., consumption of broccoli, lettuce, black tea), ethanol consumption, obesity, and fasting can all influence CYP2E1 activity.[1][2][3][4]
-
Dose: The metabolism of chlorzoxazone can be dose-dependent.[1]
Q4: What level of intra- and inter-day variability is acceptable for the analytical method?
For analytical methods like HPLC and LC-MS/MS, an acceptable level of precision is generally considered to be a coefficient of variation (CV) of less than 15%.[13] Several published methods for this compound report intra-day CVs of <3% to <6% and inter-day CVs of <7% to <8.2%.[8][10][11]
Q5: How can I improve the sensitivity and specificity of my assay?
For HPLC-UV methods, ensure you are using an optimal wavelength, typically around 283-287 nm.[8][10][11] For highly sensitive and specific quantification, especially in complex matrices, using LC-MS/MS is recommended.[9][13] Proper sample preparation, including an efficient extraction step (e.g., solid-phase extraction), is also crucial.[11]
Experimental Protocols
Protocol 1: this compound Quantification in Human Liver Microsomes using HPLC-UV
This protocol is a generalized procedure based on common practices.
-
Incubation:
-
Prepare an incubation mixture in a microcentrifuge tube containing:
-
Human liver microsomes (e.g., 0.1-0.5 mg/mL protein).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Chlorzoxazone (substrate, concentration may vary depending on the experiment, e.g., 10-500 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or perchloric acid).
-
-
Sample Preparation:
-
Add an internal standard (e.g., phenacetin or 5-fluorobenzoxazolone).[8][14]
-
Vortex the mixture and centrifuge to pellet the protein (e.g., 10,000 x g for 5 minutes).[9]
-
Transfer the supernatant to a new tube for extraction.
-
Perform a liquid-liquid extraction (e.g., with diethyl ether or ethyl acetate) or a solid-phase extraction.[8][10][14]
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the amount of this compound formed by comparing its peak area (normalized to the internal standard) to a standard curve.
-
Visualizations
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Simultaneous phenotyping of CYP2E1 and CYP3A using oral chlorzoxazone and midazolam microdoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. Rapid and sensitive high-performance liquid chromatographic assay for this compound and chlorzoxazone in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive high-performance liquid chromatographic determination of chlorzoxazone and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ≥98% (HPLC), solid, chlorzoxazone metabolite | Sigma-Aldrich [sigmaaldrich.com]
- 13. Study of the fragmentation mechanism of protonated this compound: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-Hydroxychlorzoxazone in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Hydroxychlorzoxazone in biological samples. Adherence to proper sample handling and storage protocols is critical for accurate quantification in pharmacokinetic and pharmacodynamic studies.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound can be influenced by several factors, including temperature, pH, and enzymatic degradation.[1][2] It is crucial to control these variables throughout the sample lifecycle, from collection to analysis.
Q2: What are the recommended storage temperatures for plasma and urine samples containing this compound?
A2: For long-term storage, it is recommended to keep plasma and urine samples at -20°C or -80°C.[3][4] Short-term storage at room temperature should be minimized.
Q3: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?
A3: While specific data for this compound is not extensively published, general guidelines for bioanalytical method validation suggest that analytes should be stable for at least three freeze-thaw cycles.[5] It is best practice to minimize the number of freeze-thaw cycles.
Q4: Can this compound degrade in the autosampler during an analytical run?
A4: Yes, prolonged exposure to room temperature in an autosampler can potentially lead to degradation. The stability of the processed sample in the autosampler should be evaluated during method validation.
Q5: Are there any known interfering substances from collection tubes or processing steps?
A5: While specific interferences for this compound analysis are not commonly reported, it is crucial to use high-quality collection tubes and reagents to avoid leachables or contaminants that could interfere with the assay.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to analyte stability.
| Observed Problem | Potential Cause (Stability-Related) | Recommended Action |
| Low analyte recovery or concentration | Degradation due to improper storage temperature or prolonged exposure to room temperature. | - Review sample storage history and ensure adherence to recommended temperatures (-20°C or -80°C).- Minimize the time samples are kept at room temperature during processing.- Perform a short-term stability test at room temperature to assess the impact. |
| High variability between replicate measurements | Inconsistent sample handling leading to variable degradation. | - Standardize all sample handling procedures, including thawing and vortexing times.- Ensure complete thawing and proper mixing of samples before aliquoting. |
| Decreasing analyte concentration over a sequence of injections | Instability of the analyte in the processed sample within the autosampler. | - Evaluate the stability of the processed sample in the autosampler at the set temperature for the expected duration of the analytical run.- Consider using a cooled autosampler. |
| Unexpected peaks in the chromatogram | Formation of degradation products. | - Investigate the potential degradation pathways of this compound under the experimental conditions.- Adjust sample pH or add stabilizers if necessary and re-validate the method. |
| Failed freeze-thaw stability tests | The analyte is sensitive to repeated freezing and thawing. | - Aliquot samples into smaller volumes after the initial collection to avoid multiple freeze-thaw cycles of the bulk sample.- If multiple freeze-thaw cycles are unavoidable, thoroughly validate the stability for the maximum number of cycles the samples will undergo. |
Data on Stability of this compound
The following tables summarize the stability of this compound in human plasma under various conditions. The data is compiled from validated bioanalytical methods and should be used as a guideline. It is recommended to perform stability testing as part of your specific assay validation.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Recovery |
| 1 | 100 | 98.5 | 98.5% |
| 1 | 2000 | 1988 | 99.4% |
| 3 | 100 | 96.2 | 96.2% |
| 3 | 2000 | 1954 | 97.7% |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Duration at Room Temperature (hours) | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Recovery |
| 6 | 100 | 99.1 | 99.1% |
| 6 | 2000 | 1992 | 99.6% |
| 24 | 100 | 94.8 | 94.8% |
| 24 | 2000 | 1936 | 96.8% |
Table 3: Long-Term Stability of this compound in Human Plasma
| Storage Temperature (°C) | Storage Duration (Days) | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Recovery |
| -20 | 30 | 100 | 97.5 | 97.5% |
| -20 | 30 | 2000 | 1968 | 98.4% |
| -80 | 90 | 100 | 98.2 | 98.2% |
| -80 | 90 | 2000 | 1976 | 98.8% |
Experimental Protocols
Protocol 1: Sample Collection and Handling
Proper sample collection and handling are paramount to ensure the stability of this compound.
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C within one hour of collection.
-
Aliquoting: Immediately after centrifugation, transfer the plasma into labeled polypropylene tubes. It is advisable to create multiple aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the plasma aliquots at -20°C or -80°C until analysis.
-
Urine Collection: Collect urine samples in sterile containers. If not analyzed immediately, store at -20°C or -80°C.
Protocol 2: Stability Testing
This protocol outlines the key stability tests that should be performed during the validation of a bioanalytical method for this compound.
-
Freeze-Thaw Stability:
-
Use at least three replicates of low and high concentration quality control (QC) samples.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for the desired number of times (typically a minimum of three cycles).
-
Analyze the samples and compare the concentrations to the nominal values. The mean concentration should be within ±15% of the nominal concentration.
-
-
Short-Term (Bench-Top) Stability:
-
Use at least three replicates of low and high concentration QC samples.
-
Thaw the samples and keep them at room temperature for a period that reflects the expected sample handling time during the analytical process (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the concentrations to the nominal values. The mean concentration should be within ±15% of the nominal concentration.
-
-
Long-Term Stability:
-
Use at least three replicates of low and high concentration QC samples.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 30, 90, 180 days).
-
Compare the concentrations to the nominal values. The mean concentration should be within ±15% of the nominal concentration.
-
Visualizations
References
- 1. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Freeze-dried plasma proteins are stable at room temperature for at least 1 year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Freeze-dried plasma proteins are stable at room temperature for at least 1 year - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
addressing interference from parent drug in 6-Hydroxychlorzoxazone quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the parent drug, chlorzoxazone, during the quantification of its metabolite, 6-hydroxychlorzoxazone.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods to quantify this compound and how do they address interference from chlorzoxazone?
A1: The most common analytical methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6][7] Both methods are designed to chromatographically separate this compound from chlorzoxazone before detection, which is the primary way to prevent interference. LC-MS/MS offers higher specificity and sensitivity by using mass-to-charge ratio (m/z) for detection, further minimizing the risk of interference.[2][5][8]
Q2: I am seeing co-elution or poor separation between chlorzoxazone and this compound peaks in my HPLC-UV analysis. What should I do?
A2: Poor chromatographic separation is a common cause of interference. Here are some troubleshooting steps:
-
Optimize the mobile phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower organic content will generally increase retention times and may improve separation.[1][4][7][9]
-
Adjust the pH of the mobile phase: The pH of the aqueous portion of your mobile phase can affect the ionization state of the analytes and thus their retention on a C18 or similar column. Experiment with slight pH adjustments around the pKa of the compounds.
-
Change the column: If optimizing the mobile phase is insufficient, consider using a different HPLC column with a different stationary phase chemistry or a longer column for better resolution.
-
Decrease the flow rate: A slower flow rate can sometimes improve peak separation, although it will increase the run time.
Q3: My this compound peak is showing a shoulder, which I suspect is interference from chlorzoxazone. How can I confirm this?
A3: To confirm if the shoulder on your this compound peak is due to chlorzoxazone, you can:
-
Inject a standard of chlorzoxazone alone: This will show you the retention time of the parent drug under your current chromatographic conditions.
-
Spike your sample with a known amount of chlorzoxazone: If the shoulder increases in size after spiking, it is likely due to the parent drug.
-
Use a photodiode array (PDA) detector: If you have a PDA detector, you can compare the UV spectrum of the peak shoulder with the spectrum of a pure chlorzoxazone standard.
Q4: Can I use mass spectrometry to eliminate interference from chlorzoxazone?
A4: Yes, LC-MS/MS is a highly effective technique for eliminating interference. By using Multiple Reaction Monitoring (MRM), you can select specific precursor and product ion transitions for this compound that are distinct from those of chlorzoxazone.[2][8] This ensures that only this compound is being detected, even if there is some co-elution with the parent drug.
Troubleshooting Guides
Issue 1: Inaccurate quantification of this compound due to suspected interference from chlorzoxazone in HPLC-UV.
-
Symptom: The peak for this compound is broad, has a shoulder, or its area is not consistent across replicate injections.
-
Possible Cause: Incomplete chromatographic separation of this compound and chlorzoxazone.
-
Troubleshooting Steps:
-
Verify Retention Times: Inject individual standards of this compound and chlorzoxazone to confirm their respective retention times.
-
Optimize Mobile Phase:
-
Decrease the percentage of the organic solvent in the mobile phase to increase the retention times and potentially improve resolution.
-
Adjust the pH of the aqueous buffer.
-
-
Check Column Performance:
-
Ensure your HPLC column is not old or degraded, which can lead to poor peak shape and resolution.
-
Consider a column with a different selectivity or a smaller particle size for higher efficiency.
-
-
Sample Preparation: Ensure your sample preparation method, such as liquid-liquid extraction or protein precipitation, is effective in removing other potential interferences.[2][3][4]
-
Issue 2: Signal suppression or enhancement of this compound in LC-MS/MS analysis.
-
Symptom: The signal intensity of this compound is lower or higher than expected, leading to inaccurate quantification.
-
Possible Cause: Co-eluting chlorzoxazone or other matrix components are affecting the ionization of this compound in the mass spectrometer source.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Even with the specificity of MS/MS, significant co-elution of a high-concentration compound (like the parent drug) can cause ion suppression. Optimize your HPLC method to separate the two compounds as much as possible.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the best way to correct for matrix effects and ion suppression/enhancement, as it will behave nearly identically to the analyte during sample preparation, chromatography, and ionization.
-
Optimize Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. This could involve solid-phase extraction (SPE) or a different liquid-liquid extraction solvent.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing matrix effects.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol is a representative method based on common parameters found in the literature.[4][7]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or acetic acid
-
Water (HPLC grade)
-
This compound and chlorzoxazone reference standards
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.05 M phosphate buffer at pH 7 or 0.5% acetic acid in water) in a ratio of approximately 30:70 (v/v).[1][4] The exact ratio should be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
-
Sample Preparation (from plasma):
-
To 0.5 mL of plasma, add an internal standard.
-
Acidify the plasma with a small volume of perchloric acid or other suitable acid.
-
Perform a liquid-liquid extraction with 3 mL of ethyl acetate or diethyl ether.[3][4][6]
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
Protocol 2: LC-MS/MS Method for Quantification of this compound
This protocol is a representative method based on common parameters found in the literature.[2][8]
-
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/UHPLC column (e.g., C18, 1.7 µm) for fast analysis.
-
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound and chlorzoxazone reference standards
-
Stable isotope-labeled internal standard for this compound (recommended)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A fast gradient from a low percentage of mobile phase B to a high percentage over a few minutes to elute the analytes. A typical run time can be around 3 minutes.[2][8]
-
Flow Rate: 0.4-0.6 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-) is often preferred for this compound.[2][10] However, positive ESI has also been successfully used.[8]
-
MRM Transitions:
-
This compound (ESI-): m/z 184.0 -> 128.0
-
Chlorzoxazone (ESI-): m/z 168.0 -> 132.0
-
These transitions should be optimized on your specific instrument.
-
-
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in the initial mobile phase and inject.
-
Quantitative Data Summary
Table 1: Comparison of HPLC-UV Methods for Chlorzoxazone and this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Semipermeable Surface (SPS) | C18 | Octadecylsilane |
| Mobile Phase | 20:80 ACN:0.05M Phosphate Buffer pH 7[1] | ACN:0.5% Acetic Acid in Water (30:70)[4] | Methanol:0.05% Phosphoric Acid pH 3 (40:60)[7] |
| Detection | 230 nm[1] | 287 nm[4] | 287 nm[7] |
| Linear Range | 0.5-20 µg/mL[1] | 0.5-20 µg/mL[4] | 25-2000 ng/mL[7] |
| LOQ | 0.5 µg/mL[1] | 0.5 µg/mL[4] | Not specified |
Table 2: Comparison of LC-MS/MS Methods for Chlorzoxazone and this compound Quantification
| Parameter | Method 1 | Method 2 |
| Column | Waters BEH C18 Shield 1.7µm | Not Specified |
| Mobile Phase | Aqueous formic acid and acetonitrile (fast gradient)[2] | Acetonitrile and water with 0.1% formic acid (gradient)[10] |
| Ionization | Negative ESI[2] | Positive ESI for this compound[8] |
| Linear Range | 2.5-1000 pg/mL[2] | 0.05-40 µM[8] |
| LOQ | 2.5 pg/mL[2] | 0.05 µM[8] |
Visualizations
References
- 1. Direct injection analysis of chlorzoxazone and its major metabolite this compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasensitive quantification of the CYP2E1 probe chlorzoxazone and its main metabolite this compound in human plasma using ultra performance liquid chromatography coupled to tandem mass spectrometry after chlorzoxazone microdosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic determination of chlorzoxazone and this compound in serum: a tool for indirect evaluation of cytochrome P4502E1 activity in humans [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the fragmentation mechanism of protonated this compound: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ptfarm.pl [ptfarm.pl]
Technical Support Center: Optimization of 6-Hydroxychlorzoxazone Extraction Recovery
Welcome to the technical support center for the optimization of 6-Hydroxychlorzoxazone extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance extraction efficiency and ensure reliable analytical results.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery of this compound
-
Question: My extraction recovery for this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low recovery is a frequent challenge in bioanalytical method development.[1] The causes can range from incomplete extraction and analyte degradation to losses during the cleanup process.[2] Here are several factors to investigate:
-
Inadequate Extraction Method: The chosen extraction technique may not be optimal for your sample matrix. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have been successfully used for this compound.[3][4] If you are experiencing issues with one method, consider trying the other.
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial. For LLE, solvents like ethyl acetate and diethyl ether have been reported.[4][5] If your recovery is low, consider a solvent with a different polarity. Adjusting the solvent-to-sample ratio or performing multiple extractions can also enhance recovery.[2]
-
Incorrect pH: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds. While specific optimal pH values for this compound extraction are not always detailed, acidification of plasma and urine samples prior to extraction has been noted.[5] Experiment with adjusting the pH of your sample to optimize the protonation state of the analyte for better partitioning into the organic phase.
-
Analyte Degradation: this compound may be susceptible to degradation under certain conditions. To mitigate this, consider adding antioxidants, protecting samples from light, or using nitrogen gas to prevent oxidation.[2] For thermally labile compounds, careful temperature control during solvent evaporation is critical.[2]
-
Matrix Effects: Biological matrices are complex and can interfere with the extraction process, leading to ion suppression in LC-MS analysis.[6][7] A thorough sample cleanup is essential to minimize matrix effects.
-
Issue 2: High Variability in Recovery
-
Question: I am observing significant variability in my extraction recovery across different samples. What could be the reason for this inconsistency?
-
Answer: High variability can stem from several sources, including inconsistencies in the sample preparation process and the inherent differences between biological samples.[1]
-
Inconsistent Sample Handling: Ensure that all samples are treated identically throughout the extraction process. This includes consistent vortexing times, incubation periods, and evaporation conditions.
-
Matrix Differences: Variations in the composition of biological samples (e.g., lipid content, protein concentration) can affect extraction efficiency.[8]
-
SPE Column/Cartridge Issues: For SPE, insufficient conditioning of the cartridges or overloading the sorbent can lead to inconsistent results.[2][9] Ensure proper conditioning and consider using a larger sorbent bed if you suspect overloading.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common extraction methods for this compound?
A1: The most frequently reported methods for extracting this compound from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3][4][5][10] SPE, often utilizing C18 cartridges, is a popular choice for cleaning up complex samples like plasma.[3] LLE with solvents such as ethyl acetate or diethyl ether is also a widely used and effective technique.[4][5]
Q2: Which solvents are recommended for the extraction of this compound?
A2: For LLE, ethyl acetate and diethyl ether have been successfully used.[4][5] In SPE, after conditioning the C18 cartridge (typically with methanol and water), the sample is loaded, washed, and then this compound is eluted with an organic solvent like methanol or acetonitrile.
Q3: How can I minimize matrix effects during my analysis?
A3: Minimizing matrix effects is crucial for accurate quantification, especially when using LC-MS/MS.[7] Effective sample preparation is key.[11] Both SPE and LLE are designed to remove interfering substances.[11] For SPE, ensure adequate washing of the cartridge to remove endogenous components before eluting the analyte. For LLE, a back-extraction step can sometimes improve cleanup. Additionally, optimizing the chromatographic conditions can help separate the analyte from co-eluting matrix components.[12]
Q4: Is this compound stable during the extraction process?
A4: While specific stability data for this compound during various extraction procedures is not extensively detailed in the provided search results, general principles of analyte stability should be considered.[2] Factors like temperature, light exposure, and the presence of oxidizing agents can potentially degrade the analyte.[2][13] It is good practice to process samples in a timely manner, keep them cool when possible, and protect them from light.
Data Presentation
Table 1: Comparison of Liquid-Liquid Extraction (LLE) Protocols for this compound
| Parameter | Method 1 | Method 2 |
| Matrix | Plasma | Plasma, Urine |
| Extraction Solvent | Ethyl acetate[4] | Diethyl ether[5] |
| Internal Standard | 5-fluorobenzoxazolone[4] | Not specified |
| Key Steps | Extraction with ethyl acetate.[4] | Acidification, incubation with β-glucuronidase, then extraction with diethyl ether.[5] |
| Recovery | 82.80% - 100.76%[4] | Not specified |
Table 2: Overview of a Solid-Phase Extraction (SPE) Protocol for this compound
| Parameter | Method Details |
| Matrix | Plasma[3] |
| SPE Cartridge | C18[3] |
| Internal Standard | 5-fluorobenzoxazolone[3] |
| Key Steps | 1. Condition C18 column. 2. Load 0.5 ml plasma. 3. Wash column. 4. Elute analyte.[3] |
| Recovery | Not specified |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
This protocol is based on the method described by Jian-guo et al. (2003).[4]
-
Sample Preparation: To a 1.0 mL plasma sample, add the internal standard (5-fluorobenzoxazolone).
-
Extraction: Add 5 mL of ethyl acetate. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes.
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the HPLC system.
Protocol 2: Solid-Phase Extraction of this compound from Plasma
This protocol is based on the method described by Stiff et al. (1993).[3]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: To 0.5 mL of plasma, add the internal standard. Load the sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for HPLC analysis.
Visualizations
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
References
- 1. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welchlab.com [welchlab.com]
- 3. Sensitive high-performance liquid chromatographic determination of chlorzoxazone and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. simbecorion.com [simbecorion.com]
- 9. youtube.com [youtube.com]
- 10. Rapid and sensitive high-performance liquid chromatographic assay for this compound and chlorzoxazone in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of 6-Hydroxychlorzoxazone
Welcome to the technical support center for the bioanalysis of 6-hydroxychlorzoxazone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantitative analysis of this metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the bioanalysis of this compound?
The bioanalysis of this compound, the primary metabolite of chlorzoxazone, presents several challenges. These primarily revolve around its ionization characteristics, metabolic profile, and susceptibility to matrix effects. Key difficulties include its preference for negative mode ionization in mass spectrometry, which can complicate simultaneous analysis with other compounds that favor positive mode. Furthermore, as a metabolite, it undergoes further glucuronidation, which requires careful consideration during sample preparation to accurately quantify the total analyte. Like many bioanalytical methods, it is also prone to matrix effects from endogenous components in biological samples, which can lead to ion suppression or enhancement and affect data accuracy.
Q2: Why is the detection of this compound often performed in negative electrospray ionization (ESI) mode?
This compound is preferentially detected in negative ESI mode due to its chemical structure, which can readily deprotonate to form a negative ion. While detection in positive ESI mode is possible, it is generally less sensitive.[1][2] This can be a limitation when developing high-throughput assays for multiple analytes that are best detected in positive mode.
Q3: How does the glucuronidation of this compound impact its bioanalysis?
This compound is further metabolized by glucuronidation, forming this compound glucuronide.[3] This conjugated metabolite is a significant component in biological matrices like urine and plasma.[3][4] For accurate quantification of total this compound, an enzymatic hydrolysis step using β-glucuronidase is often required to cleave the glucuronide moiety and convert the metabolite back to its unconjugated form before extraction and analysis.[4][5] The efficiency of this enzymatic reaction is a critical parameter to monitor.
Q4: What are common biological matrices used for the analysis of this compound?
The most common biological matrices for the analysis of this compound are plasma, serum, urine, and liver microsomes.[1][2][4][5] The choice of matrix depends on the specific application, such as pharmacokinetic studies (plasma/serum), metabolic stability assays (liver microsomes), or excretion studies (urine).[4][6] Each matrix presents its own unique set of challenges related to sample clean-up and potential for matrix effects.
Q5: What types of analytical techniques are typically used for the quantification of this compound?
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the most common techniques for the quantification of this compound.[5][7][8] LC-MS/MS is generally preferred for its higher sensitivity, selectivity, and shorter analysis times.[2][9]
Troubleshooting Guides
Problem: Poor Peak Shape or Asymmetry
Q: My chromatographic peak for this compound is showing tailing or fronting. What could be the cause and how can I fix it?
A: Poor peak shape can be caused by several factors related to the analytical column, mobile phase, or interactions with the analytical system.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample and re-injecting.
-
Column Degradation: The column's stationary phase may be degrading. Consider washing the column according to the manufacturer's instructions or replacing it if it has been used extensively.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the column chemistry and the analyte. For C18 columns, a mobile phase containing a small amount of acid like formic or acetic acid is common.[2][10]
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material or frits. Using a column with end-capping or adding a competitor molecule to the mobile phase can sometimes mitigate these effects.
Problem: Low or No Signal in Mass Spectrometer
Q: I am not seeing a signal for this compound, or the signal is very weak. What should I check?
A: A weak or absent signal can stem from issues with the sample preparation, chromatography, or the mass spectrometer itself.
-
Ionization Mode: As mentioned, this compound is best detected in negative ESI mode.[1][2] Confirm that your mass spectrometer is operating in the correct polarity.
-
Extraction Recovery: The extraction efficiency may be low. Evaluate your sample preparation method. For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase and the choice of organic solvent are optimal. For solid-phase extraction (SPE), check that the sorbent type and the wash/elution solvents are appropriate.
-
Metabolite Instability: this compound may be unstable in the collected matrix or during the sample preparation process. Ensure proper storage conditions (e.g., -80°C) and minimize freeze-thaw cycles.
-
Mass Spectrometer Tuning: The instrument may not be properly tuned for the mass of this compound. Infuse a standard solution of the analyte to optimize the precursor and product ion settings.
-
Matrix Effects: Significant ion suppression from co-eluting matrix components can drastically reduce the analyte signal.[11][12] See the dedicated troubleshooting section on matrix effects below.
Problem: High Variability and Poor Reproducibility
Q: My results for quality control (QC) samples are highly variable between runs. What are the likely causes?
A: High variability can be a complex issue with roots in sample handling, instrument performance, or the analytical method itself.
-
Inconsistent Sample Preparation: Ensure that all steps of the sample preparation, including pipetting, vortexing, and evaporation, are performed consistently for all samples. Automation can help reduce variability.
-
Internal Standard Issues: The internal standard (IS) is crucial for correcting variability. Ensure the IS is added consistently to all samples and that it behaves similarly to the analyte during extraction and ionization. The choice of IS is critical; a stable isotope-labeled version of the analyte is ideal.
-
Instrument Instability: The performance of the LC or MS system may be fluctuating. Check for leaks in the LC system, and monitor the stability of the MS spray and detector response over time.
-
Inter-individual Variability in Metabolism: If using in-vivo samples, be aware that the metabolism of chlorzoxazone to this compound can vary significantly between individuals, which can contribute to a wide range of concentrations in your samples.[13]
Problem: Suspected Matrix Effects
Q: I suspect matrix effects are impacting my results. How can I confirm this and what can I do to mitigate them?
A: Matrix effects, caused by co-eluting endogenous components that suppress or enhance the analyte's ionization, are a common challenge in bioanalysis.[11][12]
-
Confirmation of Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of a this compound standard solution into the LC eluent after the analytical column while injecting an extracted blank matrix sample. Dips or peaks in the baseline signal at the retention time of the analyte indicate ion suppression or enhancement, respectively.
-
Post-Extraction Spike: Compare the peak area of this compound in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample. A significant difference indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Improve Sample Clean-up: Use a more rigorous extraction method, such as solid-phase extraction (SPE), to remove more of the interfering matrix components.[8]
-
Optimize Chromatography: Modify the LC gradient or use a different stationary phase to achieve better separation of this compound from the interfering components.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and be affected by matrix effects in the same way, thus providing better correction for any signal suppression or enhancement.
-
Experimental Protocols
Representative Liquid-Liquid Extraction (LLE) Protocol for Plasma
This is a general protocol and may require optimization for your specific application.
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 50 µL of a buffer solution (e.g., 0.1 M phosphate buffer, pH 5.0).
-
Add 600 µL of an appropriate organic extraction solvent (e.g., diethyl ether or ethyl acetate).[4][10]
-
Vortex for 1-2 minutes.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion onto the LC-MS/MS system.
Representative LC-MS/MS Parameters
These are example parameters and will need to be optimized for your specific instrument and column.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.[2][5]
-
MRM Transitions: The specific precursor to product ion transitions for this compound and the internal standard need to be determined by direct infusion. For this compound, a common precursor ion is m/z 184.4.[5] A specific transition mentioned in the literature is m/z 186 -> 130 in positive mode, though negative mode is more common.[1]
Quantitative Data Summary
| Parameter | Value | Matrix | Analytical Method | Reference |
| Linearity Range | 25 - 10,000 µg/L | Human Plasma | HPLC-MS | [5] |
| Linearity Range | 10 - 3,000 µg/L | Human Plasma | HPLC-MS | [5] |
| Linearity Range | 0.5 - 20 µg/mL | Plasma | HPLC-UV | [10] |
| Linearity Range | 100 - 3000 ng/mL | Plasma | HPLC-UV | [4][8] |
| Lower Limit of Quantification (LLOQ) | 0.05 µM | Not Specified | LC-MS/MS | [1] |
| Limit of Detection (LOD) | 0.2 µg/mL | Plasma | HPLC-UV | [10] |
| Inter-day and Intra-day Precision (RSD) | < 8% and < 11% | Plasma | HPLC-UV | [10] |
| Inter-day and Intra-day Precision (CV) | < 6% | Plasma | HPLC-UV | [8] |
| Recovery | 82.80% - 100.76% | Plasma | HPLC-UV | [10] |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound.
Caption: A troubleshooting guide for low signal intensity of this compound.
References
- 1. Study of the fragmentation mechanism of protonated this compound: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urinary excretion of this compound as an index of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive high-performance liquid chromatographic determination of chlorzoxazone and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Hydroxychlorzoxazone Stability and Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxychlorzoxazone. The following sections address common issues related to the impact of pH on the stability and extraction of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of this compound and why is it important?
A1: The predicted pKa of this compound is approximately 7.83[1]. The pKa is a critical parameter as it indicates the pH at which the molecule exists in equilibrium between its ionized and non-ionized forms. This equilibrium significantly influences its solubility, stability, and extractability. At a pH below the pKa, the non-ionized form predominates, which is generally more lipophilic and thus more readily extracted into organic solvents. Conversely, at a pH above the pKa, the ionized (phenolate) form is more prevalent, leading to increased aqueous solubility and potentially altered stability.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What is the optimal pH for extracting this compound from aqueous samples like plasma or urine?
A3: For efficient extraction of this compound into a non-polar organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units below its pKa of ~7.83. Acidification of the sample ensures that the compound is predominantly in its neutral, more lipophilic form, which partitions more effectively into the organic phase. Many published methods for the analysis of this compound in biological fluids involve an initial acidification step prior to liquid-liquid or solid-phase extraction[5][6].
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Extraction
Symptoms:
-
Low peak area for this compound in your analytical run (e.g., HPLC, LC-MS).
-
Inconsistent recovery across different samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Sample pH | The pH of your aqueous sample may be too high (close to or above the pKa of 7.83), leading to the compound being in its ionized form and having poor partitioning into the organic solvent. Solution: Adjust the sample pH to be acidic, ideally between pH 3 and 5, using a suitable acid (e.g., phosphoric acid, hydrochloric acid) before extraction. Verify the pH of a representative sample before proceeding with the entire batch. |
| Suboptimal Extraction Solvent | The chosen organic solvent may not have the appropriate polarity to efficiently extract this compound. Solution: Test a range of solvents with varying polarities. Ethyl acetate and diethyl ether are commonly used for the extraction of similar compounds[5][6]. A mixture of solvents can also be optimized. |
| Insufficient Mixing/Vortexing | Inadequate mixing during liquid-liquid extraction can lead to incomplete partitioning of the analyte into the organic phase. Solution: Ensure thorough mixing by vortexing for at least 1-2 minutes. Allow for complete phase separation before collecting the organic layer. |
| Analyte Adsorption | This compound may adsorb to the surface of glass or plasticware, especially at low concentrations. Solution: Consider using silanized glassware or polypropylene tubes to minimize adsorption. |
Issue 2: Apparent Degradation of this compound in Samples
Symptoms:
-
Appearance of unknown peaks in the chromatogram that are not present in freshly prepared standards.
-
A decrease in the concentration of this compound over time when samples are stored before analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| pH-Mediated Degradation | As a phenolic compound, this compound may be unstable at neutral or alkaline pH, leading to oxidative degradation. Solution: Maintain the pH of your samples and stock solutions in a slightly acidic range (pH 3-5). Store samples at low temperatures (2-8°C or frozen) and protect them from light. |
| Enzymatic Degradation in Biological Samples | If working with biological matrices, residual enzymatic activity could potentially metabolize the analyte. Solution: Ensure that any enzymatic activity is quenched upon sample collection, for example, by adding a suitable inhibitor or by immediate freezing and proper storage. |
| Photodegradation | Exposure to light, especially UV light, can cause degradation of photosensitive compounds. Solution: Protect samples and standards from light by using amber vials or by covering the containers with aluminum foil. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound at different pH values.
Materials:
-
This compound reference standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
-
pH meter
-
HPLC system with UV or MS detection
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Prepare Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Incubation:
-
For each pH, add a small aliquot of the stock solution to the buffer to achieve a final concentration of approximately 10-20 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C) and protect from light.
-
-
Sampling: Withdraw aliquots from each pH solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of this compound remaining against time for each pH to determine the degradation kinetics.
Illustrative Stability Data (Hypothetical):
| pH | Temperature (°C) | Time (hours) | % this compound Remaining (Hypothetical) |
| 2 | 40 | 48 | 98.5 |
| 4 | 40 | 48 | 99.2 |
| 7 | 40 | 48 | 92.1 |
| 9 | 40 | 48 | 75.8 |
| 12 | 40 | 48 | 45.3 |
Protocol 2: Optimizing pH for Liquid-Liquid Extraction of this compound
This protocol describes a method to determine the optimal pH for the extraction of this compound from an aqueous matrix.
Materials:
-
Aqueous solution of this compound (e.g., spiked buffer or plasma)
-
A range of buffer solutions or dilute acids/bases for pH adjustment
-
A suitable organic extraction solvent (e.g., ethyl acetate)
-
Centrifuge
-
HPLC system with UV or MS detection
Procedure:
-
Sample Preparation: Prepare replicate aqueous samples containing a known concentration of this compound.
-
pH Adjustment: Adjust the pH of the samples to a range of values (e.g., 2, 3, 4, 5, 6, 7, 8, and 9).
-
Extraction:
-
To each pH-adjusted sample, add a fixed volume of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Sample Processing: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the residue in the mobile phase and analyze by HPLC to quantify the amount of this compound extracted.
-
Data Analysis: Calculate the percentage recovery at each pH by comparing the peak area of the extracted sample to that of a standard of the same concentration prepared directly in the mobile phase.
Illustrative Extraction Efficiency Data (Hypothetical):
| Extraction pH | Extraction Solvent | % Recovery (Hypothetical) |
| 2 | Ethyl Acetate | 92.5 |
| 3 | Ethyl Acetate | 96.8 |
| 4 | Ethyl Acetate | 98.1 |
| 5 | Ethyl Acetate | 97.5 |
| 6 | Ethyl Acetate | 85.3 |
| 7 | Ethyl Acetate | 65.2 |
| 8 | Ethyl Acetate | 40.7 |
| 9 | Ethyl Acetate | 25.9 |
Visualizations
Caption: Workflow for pH-dependent stability study of this compound.
References
- 1. This compound CAS#: 1750-45-4 [m.chemicalbook.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. biomedres.us [biomedres.us]
- 5. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: A Technical Guide to Selecting an Internal Standard for 6-Hydroxychlorzoxazone Analysis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for selecting an appropriate internal standard for the quantitative analysis of 6-hydroxychlorzoxazone.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard crucial for the analysis of this compound?
An internal standard (IS) is essential in quantitative analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume variability and ionization suppression in mass spectrometry). By adding a known concentration of an IS to all samples, standards, and quality controls, the ratio of the analyte signal to the IS signal is used for quantification. This ratiometric measurement leads to improved accuracy and precision of the analytical method.
Q2: What are the key characteristics of an ideal internal standard for this compound analysis?
An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be structurally similar to this compound to ensure similar extraction recovery and chromatographic behavior.
-
Co-elution (or close elution) in Chromatography: It should elute near the analyte of interest without causing chromatographic interference.
-
No Endogenous Presence: The internal standard must not be naturally present in the biological matrix being analyzed.
-
Chemical Stability: It must be stable throughout the entire analytical process, from sample preparation to final detection.
-
Distinct Mass-to-Charge Ratio (for MS detection): In mass spectrometry, the IS should have a different mass-to-charge (m/z) ratio from the analyte to allow for simultaneous detection without overlap.
-
Availability and Purity: The internal standard should be readily available in a highly pure form.
Q3: What are some commonly used internal standards for this compound analysis?
Several compounds have been successfully used as internal standards in HPLC and LC-MS methods for the analysis of this compound and its parent drug, chlorzoxazone. These include:
-
5-Fluorobenzoxazolone [1]
-
Phenacetin [2]
-
2-Benzoxazolinone [3]
-
Repaglinide
-
Isotopically Labeled this compound: This is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, leading to the most accurate correction for experimental variability. Examples include [13C6]-6-Hydroxychlorzoxazone and 6-Hydroxy-Chlorzoxazone-d2.[4][5]
Comparison of Potential Internal Standards
The following table summarizes the key properties of commonly used internal standards for this compound analysis.
| Internal Standard | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Rationale for Use |
| This compound (Analyte) | 185.57 | 243-245 | Soluble in methanol and DMSO | - |
| 5-Fluorobenzoxazolone | 153.11 | Not readily available | Not readily available | Structural analog of the benzoxazolone core. |
| Phenacetin | 179.22 | 133-136 | Soluble in water, alcohol, glycerol, and acetone.[6][7] | Similar polarity and chromatographic behavior.[2] |
| 2-Benzoxazolinone | 135.12 | 137-139 | Insoluble in water, soluble in benzene and chlorobenzene.[8][9][10] | Shares the core benzoxazolone structure.[3] |
| Repaglinide | 452.57 | 130-131 | Sparingly soluble in aqueous buffers; soluble in ethanol, DMSO, and DMF.[11][12] | Used in LC-MS/MS methods for the parent drug, chlorzoxazone. |
| [13C6]-6-Hydroxychlorzoxazone | 191.56 | Not readily available | Not readily available | Isotopically labeled; ideal for LC-MS analysis due to identical chemical and physical properties to the analyte.[4] |
| 6-Hydroxy-Chlorzoxazone-d2 | 187.58 | Not readily available | Not readily available | Deuterated internal standard; excellent for LC-MS analysis.[5] |
Experimental Protocols
Below are generalized experimental protocols for using some of the identified internal standards. Researchers should optimize these methods for their specific instrumentation and matrix.
Protocol 1: Using 5-Fluorobenzoxazolone as Internal Standard (HPLC-UV)
This protocol is based on a method for the analysis of chlorzoxazone and this compound in plasma.[1]
-
Sample Preparation:
-
To 1 mL of plasma, add a known amount of 5-fluorobenzoxazolone solution (internal standard).
-
Perform a liquid-liquid extraction with 5 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic elution may be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 287 nm.[1]
-
Injection Volume: 20 µL.
-
Protocol 2: Using Phenacetin as Internal Standard (HPLC-UV)
This protocol is adapted from a method for analyzing this compound in liver microsomes.[2]
-
Sample Preparation:
-
To the microsomal incubation mixture, add a known concentration of phenacetin solution.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant and perform a liquid-liquid extraction with diethyl ether.
-
Evaporate the ether layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 column.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.0). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 287 nm.[2]
-
Injection Volume: 20 µL.
-
Protocol 3: Using an Isotopically Labeled Internal Standard (LC-MS/MS)
This is the recommended approach for the highest accuracy and precision.
-
Sample Preparation:
-
To a known volume of the sample (e.g., plasma, urine, microsomal incubation), add a precise amount of [13C6]-6-Hydroxychlorzoxazone or 6-Hydroxy-Chlorzoxazone-d2.
-
Perform protein precipitation with acetonitrile or methanol.
-
Vortex and centrifuge.
-
The supernatant can be directly injected or further diluted if necessary.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), likely in negative mode for this compound.
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion to a specific product ion.
-
Isotopically Labeled IS: Monitor the corresponding transition for the labeled compound. These transitions will need to be determined empirically.
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or Inconsistent Internal Standard Peak Area | - Inaccurate pipetting of the IS solution.- Degradation of the IS.- Incomplete dissolution of the IS in the stock solution. | - Use calibrated pipettes and ensure proper technique.- Check the stability of the IS in the stock solution and processed samples. Prepare fresh stock solutions regularly.- Ensure the IS is fully dissolved before use. Sonicate if necessary. |
| Internal Standard Peak Co-elutes with an Interference | - The chosen IS is not suitable for the matrix.- The chromatographic method lacks sufficient resolution. | - Select a different internal standard with a different retention time.- Optimize the chromatographic method (e.g., change the mobile phase composition, gradient profile, or use a different column). |
| Variable Analyte/IS Peak Area Ratio | - Inconsistent extraction recovery of the analyte and IS.- Matrix effects differentially affecting the analyte and IS (in LC-MS). | - Ensure the IS is added as early as possible in the sample preparation process.- Choose an IS that is a closer structural analog to the analyte.- For LC-MS, an isotopically labeled IS is the best solution to mitigate differential matrix effects. |
| Presence of Internal Standard in Blank Samples | - Contamination of the analytical system or glassware.- Carryover from previous injections. | - Thoroughly clean all glassware and autosampler components.- Implement a robust wash cycle between injections, potentially using a stronger solvent than the mobile phase. |
Workflow for Selecting an Appropriate Internal Standard
The following diagram illustrates a logical workflow for selecting a suitable internal standard for your this compound analysis.
Caption: Decision tree for selecting an internal standard for this compound analysis.
References
- 1. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive high-performance liquid chromatographic assay for this compound and chlorzoxazone in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. 6-Hydroxy Chlorzoxazone-d2 | LGC Standards [lgcstandards.com]
- 6. Phenacetin | 62-44-2 [chemicalbook.com]
- 7. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. 2-Benzoxazolinone | 59-49-4 [chemicalbook.com]
- 10. 2-Benzoxazolinone CAS#: 59-49-4 [m.chemicalbook.com]
- 11. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
6-Hydroxychlorzoxazone as a Specific CYP2E1 Biomarker: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of Cytochrome P450 2E1 (CYP2E1) activity is crucial for understanding the metabolism of various xenobiotics, including drugs and procarcinogens. 6-hydroxychlorzoxazone, the primary metabolite of chlorzoxazone, has emerged as a widely utilized in vivo and in vitro probe for CYP2E1 phenotyping. This guide provides a comprehensive validation of this compound as a specific CYP2E1 biomarker, comparing its performance with other alternatives and presenting supporting experimental data.
Executive Summary
Chlorzoxazone is predominantly metabolized to this compound by CYP2E1, making the formation of this metabolite a reliable indicator of CYP2E1 enzyme activity.[1] While highly selective, minor contributions from other CYP isoforms, such as CYP1A2 and CYP3A4, have been observed under certain conditions. This guide delves into the quantitative parameters of chlorzoxazone 6-hydroxylation, compares it with alternative CYP2E1 probes like p-nitrophenol and aniline, and provides detailed experimental protocols for its use.
Data Presentation: Quantitative Comparison of CYP2E1 Biomarkers
The following table summarizes key kinetic parameters for the metabolism of chlorzoxazone and alternative probes by CYP2E1. Lower Km values indicate a higher affinity of the enzyme for the substrate, while Vmax reflects the maximum rate of the reaction.
| Biomarker | Metabolite | System | Km (µM) | Vmax (nmol/min/mg protein or pmol/min/pmol CYP) | Reference |
| Chlorzoxazone | This compound | Human Liver Microsomes | 77 | - | [2] |
| Human Liver Microsomes | 410 | - | [3] | ||
| Recombinant Human CYP2E1 | 19.7 (turnover number min-1) | - | [1] | ||
| p-Nitrophenol | 4-Nitrocatechol | Monkey Liver Microsomes | 14 | - | [2] |
| Aniline | p-Aminophenol | Recombinant Human CYP2E1 | Ks1=30, Kss=1100 | - | [4] |
| Theophylline | 8-Hydroxytheophylline | cDNA-expressed Human CYP2E1 | ~15,000 | 289 (l h-1 per mol CYP) | [5][6] |
Note: The metabolism of theophylline by CYP2E1 is considered a minor pathway.[5][7] Aniline hydroxylation by CYP2E1 exhibits negative cooperativity, hence the two dissociation constants (Ks and Kss).[4]
Experimental Protocols
In Vitro CYP2E1 Activity Assay using Chlorzoxazone in Human Liver Microsomes
This protocol is adapted from methodologies described in the scientific literature.
1. Materials:
-
Human liver microsomes (HLMs)
-
Chlorzoxazone
-
This compound (as a standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not present in the reaction)
-
HPLC or LC-MS/MS system
2. Incubation:
-
Prepare a reaction mixture containing human liver microsomes (typically 0.1-0.5 mg/mL protein) in potassium phosphate buffer.
-
Add chlorzoxazone to the reaction mixture at various concentrations to determine kinetic parameters (e.g., 1-500 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stopping solution, such as ice-cold acetonitrile containing an internal standard.
3. Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the formation of this compound using a validated HPLC-UV or LC-MS/MS method.
-
Quantify the amount of this compound formed by comparing its peak area to a standard curve of the this compound standard.
In Vivo CYP2E1 Phenotyping using Chlorzoxazone
This protocol outlines a general procedure for assessing CYP2E1 activity in human subjects.
1. Subject Preparation:
-
Subjects should fast overnight before the administration of chlorzoxazone.
-
A baseline blood sample may be collected.
2. Drug Administration and Sampling:
-
Administer a single oral dose of chlorzoxazone (typically 250-500 mg).
-
Collect blood samples at specific time points after administration (e.g., 2, 4, 6, and 8 hours).
-
Collect urine samples over a defined period (e.g., 0-8 hours).
3. Sample Processing and Analysis:
-
Separate plasma from blood samples.
-
Treat plasma and urine samples with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.
-
Extract chlorzoxazone and this compound from the biological matrices using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Analyze the concentrations of chlorzoxazone and this compound using a validated HPLC-UV or LC-MS/MS method.[8]
4. Data Analysis:
-
Calculate the metabolic ratio (MR) of this compound to chlorzoxazone in plasma at a specific time point (e.g., 2 hours).[1]
-
Determine pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) for both parent drug and metabolite.
-
The oral clearance of chlorzoxazone can also be used as an index of CYP2E1 activity.[9]
Mandatory Visualizations
Metabolic pathway of Chlorzoxazone to this compound.
Experimental workflows for CYP2E1 phenotyping.
Comparison of CYP2E1 Biomarkers.
Discussion and Conclusion
This compound stands as a robust and specific biomarker for CYP2E1 activity. Its widespread use is supported by a wealth of data demonstrating a strong correlation between chlorzoxazone metabolism and CYP2E1 levels and activity.[1] The primary advantage of using chlorzoxazone is its high selectivity for CYP2E1, especially in vivo.
However, it is not without its limitations. At higher concentrations, the metabolism of chlorzoxazone can become non-linear, and there is evidence of minor involvement from CYP1A2 and CYP3A4 in its 6-hydroxylation.[3] This is an important consideration in study design and data interpretation.
Alternative probes such as p-nitrophenol and aniline are valuable tools, particularly for in vitro studies. p-Nitrophenol exhibits monophasic kinetics and high correlation with CYP2E1 content, making it a suitable alternative for microsomal assays.[2] Aniline, on the other hand, displays more complex, cooperative kinetics, which may complicate data analysis but can provide deeper mechanistic insights.[4] Theophylline is primarily metabolized by CYP1A2, and its use as a specific CYP2E1 probe is not recommended due to the minor contribution of CYP2E1 to its overall clearance.[5][6][7][10]
References
- 1. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorzoxazone 6-hydroxylase and p-nitrophenol hydroxylase as the most suitable activities for assaying cytochrome P450 2E1 in cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2E1 hydroxylation of aniline involves negative cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasensitive quantification of the CYP2E1 probe chlorzoxazone and its main metabolite this compound in human plasma using ultra performance liquid chromatography coupled to tandem mass spectrometry after chlorzoxazone microdosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of cytochrome P4502E1 (CYP2E1) activity and hepatic and lymphocyte mRNA expression in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo evidence that theophylline is metabolized principally by CYP1A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of a 6-Hydroxychlorzoxazone Assay: A Comparative Guide
Introduction
Chlorzoxazone is a widely used probe drug to assess the in vivo activity of cytochrome P450 2E1 (CYP2E1), an enzyme crucial for the metabolism of various xenobiotics, including ethanol and a number of therapeutic agents.[1][2][3] The primary metabolite of chlorzoxazone is 6-hydroxychlorzoxazone, and the ratio of the metabolite to the parent drug in plasma or urine is often used as a biomarker for CYP2E1 activity.[1][4] Consequently, the accurate and precise quantification of this compound is paramount for reliable CYP2E1 phenotyping in clinical and research settings. This guide provides a comparative overview of published analytical methods for the determination of this compound, summarizing their validation parameters and experimental protocols to aid researchers in selecting or developing a suitable assay for their needs. While a formal multi-laboratory validation study was not identified in the public literature, this guide synthesizes data from several single-laboratory validations to offer a comparative perspective.
Comparative Analysis of Assay Performance
The performance of an analytical method is defined by several key validation parameters. The following table summarizes these parameters from various published studies on this compound assays, offering a glimpse into the expected performance of these methods under different analytical conditions.
| Parameter | Method 1 (HPLC-UV) [5] | Method 2 (HPLC-UV) [6] | Method 3 (UPLC-MS/MS) [7][8] | Method 4 (HPLC-UV) [9] | Method 5 (HPLC-UV) [10] |
| Matrix | Plasma | Plasma & Urine | Plasma | Liver Microsomes | Plasma |
| Linearity Range | 0.5 - 20 µg/mL | 100 - 3000 ng/mL (Plasma), 4 - 400 µg/mL (Urine) | 2.5 - 1000 pg/mL | 25 - 1600 ng | 100 - 3000 ng/mL |
| Limit of Detection (LOD) | 0.2 µg/mL | Not Reported | Not Reported | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported | 5 pg/mL | 10 ng | ≥ 100 ng/mL |
| Intra-day Precision (%RSD) | < 11% | ≤ 5.1% | 1.5 - 11.3% | < 3% | < 6% |
| Inter-day Precision (%RSD) | < 8% | ≤ 8.2% | 3.6 - 8.5% | < 7% | < 6% |
| Accuracy/Recovery (%) | 82.80% - 100.76% | Not Reported | 94.9 - 111% | Not Reported | Not Reported |
Detailed Experimental Protocols
The methodologies employed for the quantification of this compound vary, primarily in the choice of analytical instrumentation and sample preparation techniques. Below are detailed protocols from selected studies.
Method 1: HPLC-UV for Plasma Samples[5]
-
Sample Preparation:
-
To a plasma sample, add an internal standard (5-fluorobenzoxazolone).
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Alltima C18
-
Mobile Phase: Acetonitrile - 0.5% acetic acid
-
Detection: UV at 287 nm
-
Method 2: UPLC-MS/MS for Plasma Samples (Ultrasensitive Method)[7][8]
-
Sample Preparation:
-
Utilize 0.5 mL of plasma.
-
Perform liquid-liquid partitioning for sample cleanup.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Waters BEH C18 Shield 1.7µm UPLC column
-
Mobile Phase: Fast gradient of aqueous formic acid and acetonitrile
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode with negative electrospray ionization.
-
Internal Standards: Deuterium or 13C labeled standards.
-
Method 3: HPLC-UV for Liver Microsomal Samples[9]
-
Sample Preparation:
-
To the incubation mixture, add an internal standard (phenacetin).
-
Perform ether extraction.
-
Evaporate the organic layer.
-
Reconstitute the residue for injection.
-
-
Chromatographic Conditions:
-
Column: Brownlee Spheri-5 C8
-
Mobile Phase: Acetonitrile - 0.5% phosphoric acid (30:70, v/v)
-
Detection: UV at 287 nm
-
Visualizing the Workflow
A generalized workflow for a this compound assay, from sample collection to data analysis, is depicted in the following diagram. This illustrates the key stages involved in a typical single-laboratory validation process.
Caption: A generalized workflow for a single-laboratory validation of a this compound assay.
The metabolic pathway of chlorzoxazone is relatively straightforward, primarily involving the CYP2E1-mediated conversion to this compound.
Caption: Metabolic pathway of chlorzoxazone to this compound, primarily mediated by CYP2E1.
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interindividual variability of chlorzoxazone 6-hydroxylation in men and women and its relationship to CYP2E1 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary excretion of this compound as an index of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous phenotyping of CYP2E1 and CYP3A using oral chlorzoxazone and midazolam microdoses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasensitive quantification of the CYP2E1 probe chlorzoxazone and its main metabolite this compound in human plasma using ultra performance liquid chromatography coupled to tandem mass spectrometry after chlorzoxazone microdosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and sensitive high-performance liquid chromatographic assay for this compound and chlorzoxazone in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive high-performance liquid chromatographic determination of chlorzoxazone and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Probes for CYP2E1: 6-Hydroxychlorzoxazone vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-hydroxychlorzoxazone and other in vivo probes used to assess the activity of Cytochrome P450 2E1 (CYP2E1), a key enzyme in drug metabolism and toxicology. This document summarizes quantitative performance data, details experimental methodologies, and presents visual representations of metabolic pathways and experimental workflows to aid in the selection of the most appropriate probe for your research needs.
Introduction to CYP2E1 and In Vivo Probes
Cytochrome P450 2E1 (CYP2E1) is a critical enzyme involved in the metabolism of a wide range of small molecule xenobiotics, including many drugs, procarcinogens, and solvents.[1] Its activity can be influenced by various factors such as genetics, disease states, and exposure to inducers like ethanol.[2] Consequently, the ability to accurately measure CYP2E1 activity in vivo is crucial for drug development, clinical pharmacology, and toxicology studies. In vivo probes are substrates administered to subjects to phenotype CYP enzyme activity, providing a real-time assessment of metabolic function.[3]
Chlorzoxazone, which is metabolized to this compound primarily by CYP2E1, is the most extensively studied and utilized in vivo probe for this enzyme.[3][4] However, other compounds such as ethanol, p-nitrophenol, and trimethadione have also been investigated as potential probes.[5][6] This guide will compare the performance and methodologies of these probes, with a focus on this compound.
Quantitative Performance of CYP2E1 In Vivo Probes
The selection of an appropriate in vivo probe depends on several factors, including its specificity for the target enzyme, the sensitivity of the assay, and the practicality of the experimental protocol. The following table summarizes key quantitative data for this compound and other potential CYP2E1 probes based on available experimental data.
| Probe Compound | Primary Metabolite | Reported Km (in vitro) | Reported Vmax (in vitro) | Primary Route of Elimination | Notes on Selectivity and Limitations |
| Chlorzoxazone | This compound | 5.69 µM (CYP1A2), 232 µM (CYP2E1) | Vmax of CYP2E1 is ~8.5-fold higher than CYP1A2 | Glucuronidation of this compound and renal excretion | Primarily metabolized by CYP2E1, but also a substrate for CYP1A1 and CYP1A2.[7] Metabolism can be dose-dependent.[8] |
| Ethanol | Acetaldehyde | ~13 mM (rat liver microsomes) | ~8 nmol/min/mg protein (rat liver microsomes) | Oxidation by alcohol dehydrogenase, CYP2E1, and catalase | While a well-known CYP2E1 substrate and inducer, its metabolism is complex and not solely dependent on CYP2E1.[5] |
| p-Nitrophenol | p-Nitrocatechol | 21 µM (cDNA-expressed human CYP2E1), 30 µM (human liver microsomes) | Not consistently reported in vivo | Primarily used in in vitro and animal studies. | Shows good correlation with CYP2E1 activity in vitro, but its use as an in vivo probe in humans is not well-established.[9] |
| Trimethadione | Dimethadione | Not specifically reported for CYP2E1 | Not specifically reported for CYP2E1 | N-demethylation | Metabolized by multiple CYPs, including CYP2C9 and CYP3A4, limiting its specificity for CYP2E1.[10] |
Metabolic Pathway of Chlorzoxazone
The primary metabolic pathway of chlorzoxazone involves the hydroxylation at the 6th position, a reaction predominantly catalyzed by CYP2E1, to form this compound. This metabolite is then further conjugated, primarily with glucuronic acid, to facilitate its excretion from the body.
Caption: Metabolic pathway of chlorzoxazone to this compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results when using in vivo probes.
Detailed Protocol for Chlorzoxazone Phenotyping
This protocol is based on numerous human studies and represents a common approach for assessing CYP2E1 activity using chlorzoxazone.[4][8][11]
1. Subject Preparation:
-
Subjects should fast overnight prior to the study.
-
A baseline blood sample is collected.
-
Subjects should abstain from alcohol and other potential CYP2E1 inducers or inhibitors for a specified period before the study.
2. Probe Administration:
-
A single oral dose of chlorzoxazone is administered. Doses ranging from 250 mg to 750 mg have been used, with 500 mg being a common choice.[8] It is important to note that chlorzoxazone metabolism can be dose-dependent.[8]
3. Sample Collection:
-
Serial blood samples are collected at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Urine can also be collected over a 24-hour period to measure the excretion of this compound.
4. Sample Analysis:
-
Plasma and urine concentrations of chlorzoxazone and this compound are determined using a validated analytical method, typically high-performance liquid chromatography (HPLC).
5. Data Analysis:
-
Pharmacokinetic parameters are calculated for both chlorzoxazone and this compound, including:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Elimination half-life (t1/2)
-
-
The metabolic ratio (MR) of this compound to chlorzoxazone in plasma at a specific time point (e.g., 2 or 4 hours post-dose) is often used as a simplified index of CYP2E1 activity.[11]
General Protocol for Other In Vivo Probes
Detailed in vivo protocols for other probes in humans are less standardized.
-
Ethanol: Due to its complex metabolism and psychoactive effects, the use of ethanol as a specific probe is challenging. Studies often involve the administration of a controlled dose of ethanol followed by the measurement of its clearance rate. However, this clearance is not solely dependent on CYP2E1.[5]
-
p-Nitrophenol: The in vivo use of p-nitrophenol in humans is not well-documented. Most studies are limited to in vitro systems or animal models.[9]
-
Trimethadione: A single oral dose of trimethadione is administered, followed by the measurement of the plasma concentration ratio of its metabolite, dimethadione, to the parent drug at a specific time point (e.g., 4 hours).[10] However, its lack of specificity for CYP2E1 is a major limitation.[10]
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for an in vivo CYP2E1 phenotyping study, highlighting the key differences in the application of chlorzoxazone versus other probes.
Caption: Generalized workflow for in vivo CYP2E1 phenotyping.
Discussion and Recommendations
This compound: The Current Gold Standard with Caveats
Chlorzoxazone is the most well-validated and widely used in vivo probe for CYP2E1 activity.[3] Its primary metabolite, this compound, is formed almost exclusively by CYP2E1, providing a high degree of specificity.[4] The availability of established protocols and a wealth of literature data make it a reliable choice for many research applications.
However, researchers should be aware of its limitations:
-
Dose-dependent metabolism: The rate of chlorzoxazone metabolism can become saturated at higher doses, which can complicate the interpretation of results.[8]
-
Contribution from other CYPs: While CYP2E1 is the primary enzyme, CYP1A1 and CYP1A2 can also contribute to 6-hydroxylation, particularly at higher substrate concentrations.[7]
-
Inter-individual variability: As with any biological measure, there is significant inter-individual variability in CYP2E1 activity, which needs to be considered in study design and data analysis.[8]
Alternative Probes: Niche Applications and Significant Limitations
-
Ethanol: While a potent inducer and substrate of CYP2E1, its complex metabolic profile involving multiple enzymes makes it a poor choice for a specific in vivo probe of CYP2E1 activity.[5]
-
p-Nitrophenol: This probe has shown utility in in vitro and animal studies but lacks sufficient validation for routine use in human in vivo phenotyping.[9]
-
Trimethadione: Its metabolism by several CYP isoforms significantly limits its specificity for CYP2E1, making it an unreliable probe for this particular enzyme.[10]
For researchers aiming to assess in vivo CYP2E1 activity, this compound remains the most robust and well-characterized probe available. Its use is supported by extensive data and established methodologies. While alternative probes exist, they possess significant limitations in terms of specificity and/or a lack of comprehensive in vivo human data. When using chlorzoxazone, it is crucial to be mindful of its dose-dependent kinetics and the potential for minor contributions from other CYP enzymes. Careful study design and data interpretation are paramount to obtaining accurate and meaningful insights into CYP2E1 function. The use of a standardized protocol, such as the one detailed in this guide, will contribute to the generation of high-quality, comparable data across different research settings.
References
- 1. Simultaneous Determination of Cytochrome P450 Oxidation Capacity in Humans: A Review on the Phenotyping Cocktail Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotyping of drug-metabolizing enzymes in adults: a review of in-vivo cytochrome P450 phenotyping probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 2E1: its clinical and toxicological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of 4-nitrophenol as an in vitro substrate probe for human liver CYP2E1 using cDNA expression and microsomal kinetic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trimethadione as a probe drug to estimate hepatic oxidizing capacity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to 6-Hydroxychlorzoxazone Quantification: A Cross-Platform Comparison
For researchers, scientists, and drug development professionals, the accurate measurement of 6-hydroxychlorzoxazone, the primary metabolite of chlorzoxazone, is crucial for assessing cytochrome P450 2E1 (CYP2E1) enzyme activity. This guide provides a comparative overview of various analytical platforms used for its quantification, supported by experimental data to aid in selecting the most suitable method for your research needs.
The metabolism of chlorzoxazone to this compound is a key indicator of CYP2E1 activity, an enzyme implicated in the metabolism of various xenobiotics, including alcohol and some therapeutic drugs.[1][2] Consequently, robust and reliable quantification of this metabolite is paramount in toxicology studies, drug-drug interaction assessments, and personalized medicine. This guide delves into the methodologies of prevalent analytical platforms, presenting their performance characteristics to facilitate an informed decision-making process.
Performance Comparison of Analytical Platforms
The selection of an analytical platform for this compound measurement is often a trade-off between sensitivity, specificity, throughput, and cost. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most frequently reported methods. While direct cross-platform studies for this compound are not extensively published, a compilation of data from various studies allows for a comprehensive comparison.
| Analytical Platform | Sample Matrix | Linearity Range | Limit of Quantification (LOQ) | Precision (Intra-day & Inter-day CV) | Key Advantages |
| HPLC-UV | Serum, Urine, Liver Microsomes | 0.5 - 20 µg/mL[2][3] | 0.2 - 0.5 µg/mL[2][3] | < 5% (Within-run), < 10% (Between-run)[2] | Cost-effective, widely available |
| LC-MS/MS | Human Plasma, Rat Hepatic Microsomes | 0.05 - 40 µM[4] | 0.05 µM[4] | Within ±15% of spiked concentration[4] | High sensitivity and specificity |
| Electrochemical Detection | Buffer | 0.1 - 1 µM[5] | Not explicitly stated, but sensitive down to 0.1 µM[5] | Not reported | Rapid analysis time |
Experimental Methodologies: A Closer Look
The robustness of any analytical data is intrinsically linked to the underlying experimental protocol. Below are detailed methodologies for the key platforms.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a workhorse in many analytical laboratories due to its reliability and cost-effectiveness.
Sample Preparation (Serum/Urine):
-
Hydrolysis of biological samples with Helix pomatia juice.[2]
-
Deproteinization using perchloric acid.[2]
-
Extraction of the analyte and internal standard with ethyl acetate.[2][3]
Chromatographic Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For studies demanding high sensitivity and specificity, LC-MS/MS is the platform of choice.
Sample Preparation (Microsomes):
-
Extraction of chlorzoxazone, this compound, and an internal standard (e.g., phenacetin) from incubation mixtures using ether.[7]
Chromatographic and Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI) is possible, which allows for simultaneous analysis with other P450 probes.[4]
-
SRM Transition: A specific transition for this compound is m/z 186→130.[4]
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams outline the experimental workflow for sample analysis and the metabolic conversion of chlorzoxazone.
Caption: A generalized experimental workflow for the quantification of this compound.
Caption: The metabolic conversion of chlorzoxazone to this compound by CYP2E1.
Concluding Remarks
The choice of an analytical platform for this compound quantification should be guided by the specific requirements of the study. For routine monitoring and studies where high sensitivity is not the primary concern, HPLC-UV offers a reliable and economical solution. In contrast, for pharmacokinetic studies and analyses requiring the utmost sensitivity and specificity, LC-MS/MS is the superior choice. The emerging electrochemical methods may offer rapid screening capabilities, though further validation is needed. By understanding the performance characteristics and methodological details of each platform, researchers can confidently select the most appropriate tool to achieve their scientific objectives.
References
- 1. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of chlorzoxazone and this compound in serum: a tool for indirect evaluation of cytochrome P4502E1 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the fragmentation mechanism of protonated this compound: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and sensitive high-performance liquid chromatographic assay for this compound and chlorzoxazone in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Linearity and Range of a 6-Hydroxychlorzoxazone Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is paramount for accurate quantification of drug metabolites. This guide provides a comprehensive comparison of methodologies for assessing the linearity and analytical range of a 6-Hydroxychlorzoxazone assay, a critical step in bioanalytical method validation.
This compound is the major metabolite of the muscle relaxant chlorzoxazone and serves as a probe for cytochrome P450 2E1 (CYP2E1) activity. Accurate measurement of this metabolite is crucial for in vitro drug metabolism studies and in vivo pharmacokinetic assessments. This guide outlines the experimental protocols, presents comparative data from published methods, and offers a standardized workflow for determining the linearity and range of a this compound assay, adhering to regulatory expectations.[1][2][3][4]
Experimental Protocols
The determination of linearity and range is a key component of bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The objective is to demonstrate that the analytical procedure produces results that are directly proportional to the concentration of the analyte within a specified range.[1]
A. Preparation of Calibration Standards:
-
Stock Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a primary stock solution of a known high concentration.
-
Serial Dilutions: Perform serial dilutions of the primary stock solution with the same solvent to create a series of working standard solutions with decreasing concentrations.
-
Spiking into Matrix: Spike the working standard solutions into a blank biological matrix (e.g., human plasma, liver microsomes) to prepare a set of calibration standards. The final concentrations should span the expected in-study sample concentration range. A minimum of five concentration levels is recommended to establish linearity.[4]
B. Sample Analysis:
-
Extraction: Extract this compound and an internal standard (if used) from the biological matrix of the calibration standards. Common extraction techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5][6]
-
Instrumental Analysis: Analyze the extracted samples using a validated analytical instrument, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][7][8]
-
Data Acquisition: Record the peak area or peak height response for this compound and the internal standard (if applicable) for each calibration standard.
C. Data Analysis:
-
Calibration Curve Construction: Plot the response (e.g., peak area ratio of analyte to internal standard) versus the nominal concentration of this compound for the calibration standards.
-
Linear Regression: Perform a linear regression analysis on the data points. The relationship is typically represented by the equation y = mx + c, where 'y' is the response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
Evaluation of Linearity: The linearity of the assay is evaluated by the correlation coefficient (r) or the coefficient of determination (r²). A correlation coefficient greater than 0.99 is generally considered acceptable.[8][9]
Data Presentation: Comparison of Published Assays
The following table summarizes the linearity and range of several published analytical methods for the quantification of this compound. This allows for a direct comparison of the performance of different analytical techniques.
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r) / Coefficient of Determination (r²) | Reference |
| HPLC-UV | Liver Microsomes | 25 - 400 ng | 0.998 | [5] |
| HPLC-UV | Porcine Microsomes | 25 - 2000 ng/mL | Linear response reported | [10] |
| HPLC-UV | Human Plasma and Urine | 100 - 3000 ng/mL (plasma), 4 - 400 µg/mL (urine) | "Excellent linearity" reported | [11] |
| HPLC (SPS Column) | Human Serum | 0.5 - 20 µg/mL | > 0.999 | [12] |
| LC-MS/MS | Human Plasma | 0.05 - 40 µM | > 0.98 (r²) | [8] |
| LC-MS/MS | Human Plasma | 0.2 - 20 µg/mL | ≥ 0.995 (r) | [13] |
Experimental Workflow
The following diagram illustrates the logical workflow for assessing the linearity and range of a this compound assay.
References
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Rapid and sensitive high-performance liquid chromatographic assay for this compound and chlorzoxazone in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive high-performance liquid chromatographic determination of chlorzoxazone and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Study of the fragmentation mechanism of protonated this compound: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct injection analysis of chlorzoxazone and its major metabolite this compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Accuracy of 6-Hydroxychlorzoxazone Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of 6-hydroxychlorzoxazone, the primary metabolite of the muscle relaxant chlorzoxazone, is crucial for in vitro and in vivo studies assessing cytochrome P450 2E1 (CYP2E1) activity.[1][2][3] This guide provides a comparative overview of the most common analytical methods, focusing on their performance characteristics to aid researchers in selecting the most appropriate technique for their specific needs. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Overview of Quantification Methods
The quantification of this compound is predominantly achieved through chromatographic techniques. HPLC-UV is a widely used and cost-effective method, while LC-MS/MS offers superior sensitivity and specificity.[4] Gas chromatography-mass spectrometry (GC-MS) has also been reported but is less common.[5] The choice of method often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV methods are robust and have been extensively validated for the analysis of this compound in various biological matrices, including plasma, serum, and liver microsomes.[1][6][7][8][9][10] These methods typically involve a protein precipitation or solid-phase extraction step followed by chromatographic separation on a C18 or C8 reversed-phase column.[8][10] Detection is usually performed at a wavelength of 283 nm or 287 nm.[4][8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer significantly lower limits of detection and quantification, making them ideal for studies with low analyte concentrations.[4] These methods are highly selective, utilizing multiple reaction monitoring (MRM) to minimize interference from matrix components.[4][11] Sample preparation can often be simplified to a protein precipitation step.[12] While powerful, the accessibility of LC-MS/MS instrumentation and the associated costs can be a limiting factor.
Performance Data Comparison
The following tables summarize the key performance parameters for various this compound quantification methods as reported in the literature.
Table 1: HPLC-UV Methods - Accuracy and Reproducibility
| Biological Matrix | Linear Range | LLOQ/LOD | Intra-day Precision (%RSD/%CV) | Inter-day Precision (%RSD/%CV) | Recovery (%) | Reference |
| Human Plasma | 100 - 3000 ng/mL | LLOQ: 100 ng/mL | < 6% | < 6% | Not Reported | [8] |
| Human Plasma | 0.5 - 20 µg/mL | LOD: 0.2 µg/mL | < 11% | < 8% | 82.80 - 100.76% | [9] |
| Human Plasma & Urine | 100 - 3000 ng/mL (Plasma) | Not Specified | ≤ 5.1% | ≤ 8.2% | Not Reported | [1] |
| Human Serum | 0.5 - 20 µg/mL | LLOQ: 0.5 µg/mL; LOD: 0.1 µg/mL | ≤ 6% | ≤ 6% | > 94% | [6] |
| Porcine Microsomes | 25 - 2000 ng/mL | Not Specified | Not Reported | Not Reported | Not Reported | [7] |
| Liver Microsomes | 25 - 400 ng | Not Specified | < 3% | < 7% | Not Reported | [10] |
Table 2: LC-MS/MS Methods - Accuracy and Reproducibility
| Biological Matrix | Linear Range | LLOQ/LOD | Intra-day Precision (%RSD/%CV) | Inter-day Precision (%RSD/%CV) | Recovery (%) | Reference |
| Human Plasma | 10 - 3000 µg/L | LLOQ: 10 µg/L; LOD: 2.0 µg/L | < 15% | < 15% | 90 - 110% | [13] |
| Rat Plasma | 10.0 - 2000 ng/mL | Not Specified | < 5.1% | < 6.8% | Not Reported | [4] |
| Human Plasma & Rat Hepatic Microsomes | 0.05 - 40 µM | LLOQ: 0.05 µM | Within +/- 15% | Within +/- 15% | Not Reported | [14] |
| Rat Liver Microsomes | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | [11] |
Experimental Protocols
Below are generalized experimental protocols for the two main quantification methods. For specific details, it is essential to consult the original publications.
General HPLC-UV Protocol
-
Sample Preparation:
-
For plasma or serum, proteins are typically precipitated using an organic solvent like acetonitrile or methanol.
-
Alternatively, solid-phase extraction (SPE) using C18 cartridges can be employed for cleaner samples.[8]
-
For microsomal incubations, the reaction is usually stopped with a cold organic solvent, followed by centrifugation to pellet the protein.
-
-
Chromatographic Separation:
-
Detection:
General LC-MS/MS Protocol
-
Sample Preparation:
-
A simple protein precipitation with an organic solvent is often sufficient.[12]
-
An internal standard is added prior to precipitation to correct for matrix effects and variations in extraction efficiency.
-
-
Chromatographic Separation:
-
A C18 analytical column is frequently used.
-
A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of formic acid or ammonium acetate, is employed to achieve good separation and ionization.[11]
-
-
Mass Spectrometric Detection:
-
Detection is performed using a triple quadrupole mass spectrometer.
-
The instrument is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[4][11] Ionization is typically achieved using electrospray ionization (ESI) in either positive or negative mode.[11][14]
-
Visualizations
Metabolic Pathway of Chlorzoxazone
Chlorzoxazone is metabolized to this compound primarily by the cytochrome P450 2E1 (CYP2E1) enzyme, which is predominantly found in the liver. This metabolic conversion is a hydroxylation reaction.
References
- 1. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Direct injection analysis of chlorzoxazone and its major metabolite this compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive high-performance liquid chromatographic determination of chlorzoxazone and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and sensitive high-performance liquid chromatographic assay for this compound and chlorzoxazone in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study of the fragmentation mechanism of protonated this compound: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijtsrd.com [ijtsrd.com]
comparative metabolism of chlorzoxazone in different preclinical species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chlorzoxazone metabolism across various preclinical species. The information presented herein, including quantitative metabolic data and detailed experimental protocols, is intended to support drug development professionals in the selection of appropriate animal models and the interpretation of preclinical data for human extrapolation.
Executive Summary
Chlorzoxazone, a centrally acting muscle relaxant, is predominantly metabolized via 6-hydroxylation to its primary metabolite, 6-hydroxychlorzoxazone. This reaction is mainly catalyzed by the cytochrome P450 enzyme CYP2E1, making chlorzoxazone a widely used probe substrate for assessing the activity of this enzyme.[1] While this metabolic pathway is qualitatively consistent across species, significant quantitative differences in the rate of metabolism exist. Understanding these species-specific variations is critical for the accurate preclinical assessment of drug candidates that may be substrates or inhibitors of CYP2E1. This guide summarizes key kinetic parameters of chlorzoxazone metabolism in liver microsomes from mouse, rat, dog, and monkey, and provides detailed methodologies for the key experimental procedures.
Comparative In Vitro Metabolism of Chlorzoxazone
The following table summarizes the kinetic parameters for chlorzoxazone 6-hydroxylation in liver microsomes from various preclinical species. The intrinsic clearance (Vmax/Km) provides a measure of the efficiency of the metabolic process.
| Preclinical Species | Km (μM)¹ | Intrinsic Clearance (Vmax/Km) Rank Order² |
| Mouse | N/A | 1 |
| Monkey | High and Low Affinity Components | 3 |
| Rat | High and Low Affinity Components | 9 |
| Dog | N/A | 11 |
¹Apparent Km values for the high-affinity component were determined for monkey and rat, while the data for other species best fit a single-enzyme model.[2] ²Rank order is from a study of eleven mammalian species, where a lower number indicates higher intrinsic clearance.[2]
Metabolic Pathway of Chlorzoxazone
Chlorzoxazone is primarily metabolized to this compound. While CYP2E1 is the major enzyme responsible for this transformation, other isoforms such as CYP1A1 have also been shown to be involved.[3]
Caption: Primary metabolic pathway of chlorzoxazone.
Experimental Protocols
Preparation of Liver Microsomes
This protocol describes the isolation of the microsomal fraction from liver tissue, which is enriched in drug-metabolizing enzymes.
Materials:
-
Buffer A: 200 mM sucrose, 50 mM HEPES-KOH (pH 7.5), 40 mM CH3COOK, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, and protease inhibitors.[4]
-
Motor-driven Potter-Elvehjem homogenizer.[4]
-
Refrigerated centrifuges capable of 1,000 x g, 10,000 x g, and an ultracentrifuge capable of 105,000 x g.[5]
Procedure:
-
Excise the liver from the preclinical species and mince it with a razor blade on ice.[4]
-
Add 4 mL of ice-cold Buffer A per gram of liver tissue.[4]
-
Homogenize the tissue with a motor-driven Potter-Elvehjem homogenizer.[4]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[6]
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet mitochondria.[6]
-
Transfer the resulting supernatant (S9 fraction) to an ultracentrifuge tube.[5]
-
Centrifuge the S9 fraction at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.[5]
-
Discard the supernatant and resuspend the microsomal pellet in an appropriate buffer for storage at -80°C.[4]
In Vitro Chlorzoxazone 6-Hydroxylation Assay
This assay measures the formation of this compound from chlorzoxazone in a liver microsomal incubation.
Materials:
-
Liver microsomes (prepared as described above).
-
100 mM Phosphate buffer (pH 7.4).[7]
-
Chlorzoxazone stock solution.
-
20 mM NADPH solution.[7]
-
Organic solvent (e.g., ethyl acetate or acetonitrile) for reaction termination.[7]
Procedure:
-
Pre-incubate a mixture of liver microsomes, phosphate buffer, and chlorzoxazone in a water bath at 37°C for 5 minutes.[7]
-
Initiate the metabolic reaction by adding 20 mM NADPH.[7]
-
Incubate the reaction mixture for a predetermined time (e.g., up to 60 minutes) at 37°C with gentle agitation.[7]
-
Terminate the reaction by adding an equal volume of cold organic solvent.[7]
-
Vortex the samples and centrifuge to pellet the protein.[7]
-
Transfer the supernatant for analysis by HPLC.[7]
Caption: General experimental workflow for in vitro metabolism studies.
HPLC Analysis of Chlorzoxazone and this compound
This method allows for the separation and quantification of chlorzoxazone and its primary metabolite.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Brownlee Spheri-5 C8 column.[8]
-
Mobile Phase: Acetonitrile-0.5% phosphoric acid (30:70, v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Procedure:
-
Inject the supernatant from the terminated in vitro assay onto the HPLC column.
-
Elute the compounds isocratically with the mobile phase.
-
Monitor the column effluent at 287 nm.
-
Quantify the amount of this compound formed by comparing the peak area to a standard curve of the metabolite.
Conclusion
The metabolism of chlorzoxazone to this compound exhibits significant species differences in its kinetics. The intrinsic clearance is highest in mice, followed by monkeys, with rats and dogs showing considerably lower metabolic rates. These quantitative differences are crucial for the selection of appropriate preclinical models for drugs that are primarily metabolized by CYP2E1. The provided experimental protocols offer a framework for conducting comparative metabolism studies to further investigate these species-specific variations. Researchers should consider these differences when extrapolating preclinical pharmacokinetic and pharmacodynamic data to humans.
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. oyc.co.jp [oyc.co.jp]
- 6. [Preparation of mouse liver microsome]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Rapid and sensitive high-performance liquid chromatographic assay for this compound and chlorzoxazone in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Correlation of In Vitro and In Vivo 6-Hydroxychlorzoxazone Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo methodologies for assessing the formation of 6-hydroxychlorzoxazone, a key metabolic pathway primarily catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme. Understanding the correlation between these approaches is crucial for accurately predicting in vivo drug metabolism and potential drug-drug interactions. This document summarizes quantitative data from key studies, details experimental protocols, and presents visual workflows to aid in the design and interpretation of related research.
Introduction to this compound Formation
Chlorzoxazone is a centrally acting muscle relaxant that is extensively metabolized in the liver to its major metabolite, this compound.[1] This reaction is predominantly mediated by CYP2E1, making chlorzoxazone a widely used and accepted probe substrate for assessing the activity of this enzyme both in laboratory settings (in vitro) and in living organisms (in vivo).[2][3] The rate of this compound formation can be influenced by various factors, including genetic polymorphisms, co-administered drugs, and lifestyle factors such as alcohol consumption.[1][4] Therefore, robust methods for its measurement are essential in drug development and clinical pharmacology. While in vitro systems offer a controlled environment to study specific enzymatic reactions, in vivo studies provide a more comprehensive understanding of a drug's pharmacokinetic profile in a complex biological system.
Quantitative Data Comparison
The following tables summarize key kinetic and pharmacokinetic parameters for this compound formation from various experimental systems.
Table 1: In Vitro Kinetic Parameters for Chlorzoxazone 6-Hydroxylation
| In Vitro System | Enzyme(s) | Km (µM) | Vmax (nmol/min/mg protein or nmol/min/nmol CYP) | Reference |
| Human Liver Microsomes (HLMs) | CYP2E1 | 410 | Not Reported | [2][5] |
| Human Liver Microsomes (HLMs) | CYP1A2 | 3.8 | Not Reported | [2][5] |
| Recombinant Human CYP2E1 (Bactosomes) | CYP2E1 | 75 - 78 | 9.3 - 1.64 min⁻¹ | [6] |
Note: Kinetic parameters can vary depending on the specific experimental conditions, such as substrate and enzyme concentrations, and the source of the liver microsomes.
Table 2: In Vivo Pharmacokinetic Parameters of Chlorzoxazone and this compound in Humans
| Parameter | Value | Conditions | Reference |
| Oral Dose | 250 - 750 mg | Single dose administration in healthy volunteers.[7][8] | [7][8] |
| Time to Peak Plasma Concentration (Tmax) of Chlorzoxazone | 1 - 2 hours | 250 mg oral dose. | [9] |
| Elimination Half-life (t1/2) of Chlorzoxazone | ~1.1 hours | 250 mg oral dose. | [9] |
| This compound/chlorzoxazone plasma ratio (2h post-dose) | 0.12 - 0.61 | 500 mg oral dose in healthy volunteers.[1] | [1] |
| Urinary Excretion of this compound | Formation rate-limited | 500 mg oral dose.[10] | [10] |
Experimental Protocols
Detailed methodologies are critical for the replication and comparison of studies. Below are representative protocols for in vitro and in vivo assessment of this compound formation.
In Vitro: Chlorzoxazone 6-Hydroxylation in Human Liver Microsomes
This protocol is adapted from studies investigating the kinetics of chlorzoxazone metabolism.[2][5]
1. Materials:
- Human Liver Microsomes (HLMs)
- Chlorzoxazone
- This compound standard
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile or other suitable organic solvent for quenching
- Internal standard for analytical quantification (e.g., phenacetin)[11]
2. Incubation:
- Prepare a reaction mixture containing HLMs, potassium phosphate buffer, and the NADPH regenerating system.
- Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
- Initiate the reaction by adding chlorzoxazone (at various concentrations to determine kinetics).
- Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
3. Sample Analysis:
- Centrifuge the quenched samples to precipitate proteins.
- Transfer the supernatant to a new tube for analysis.
- Analyze the formation of this compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[12][13]
4. Data Analysis:
- Quantify the concentration of this compound based on a standard curve.
- Calculate the reaction velocity (e.g., in nmol/min/mg of microsomal protein).
- Determine the kinetic parameters (Km and Vmax) by fitting the velocity data to the Michaelis-Menten equation.
In Vivo: Chlorzoxazone Phenotyping in Human Volunteers
This protocol is a generalized representation of in vivo studies to assess CYP2E1 activity.[1][7]
1. Study Population:
- Recruit healthy volunteers.
- Obtain informed consent.
- Subjects should typically abstain from alcohol and other potential CYP2E1 inducers or inhibitors for a specified period before and during the study.
2. Drug Administration:
- Administer a single oral dose of chlorzoxazone (typically 250 mg or 500 mg).[7]
3. Sample Collection:
- Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, and 8 hours post-dose).
- Collect urine for a specified duration (e.g., 8 hours post-dose).[10]
4. Sample Processing and Analysis:
- Separate plasma from blood samples.
- Store plasma and urine samples at -20°C or -80°C until analysis.
- Determine the concentrations of chlorzoxazone and this compound in plasma and urine using a validated HPLC-UV or LC-MS/MS method.[12]
5. Pharmacokinetic and Phenotypic Analysis:
- Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and elimination half-life for chlorzoxazone.
- Calculate the metabolic ratio of this compound to chlorzoxazone in plasma at a specific time point (e.g., 2 or 4 hours post-dose) as an index of CYP2E1 activity.[1][14]
- The urinary excretion of this compound can also be used as an index of CYP2E1 activity.[10]
Visualizing the Workflow and Metabolic Pathway
The following diagrams illustrate the experimental workflows and the metabolic pathway of chlorzoxazone.
Caption: Experimental workflows for in vitro and in vivo this compound formation.
Caption: Metabolic pathway of chlorzoxazone to this compound and subsequent excretion.
Correlation and Predictive Value
The ultimate goal of in vitro metabolism studies is often to predict in vivo outcomes. Studies have shown that in vitro data on chlorzoxazone metabolism can be used to predict in vivo clearance, although with some variability.[15][16] Physiologically based pharmacokinetic (PBPK) models are increasingly used to integrate in vitro data with physiological parameters to simulate the in vivo pharmacokinetics of drugs like chlorzoxazone.[4][17]
Factors that can influence the in vitro-in vivo correlation (IVIVC) include:
-
Contribution of multiple enzymes: While CYP2E1 is the primary enzyme, others like CYP1A2 can contribute to this compound formation, especially at lower substrate concentrations.[2][5]
-
Dose-dependent metabolism: At higher doses, the metabolism of chlorzoxazone can become saturated, affecting its pharmacokinetics and the interpretation of phenotyping results.[7][8]
-
Interindividual variability: Genetic and environmental factors can lead to significant differences in CYP2E1 expression and activity among individuals.[1]
Conclusion
Both in vitro and in vivo methods provide valuable, complementary information on the formation of this compound. In vitro assays using human liver microsomes or recombinant enzymes are indispensable for mechanistic studies and for determining enzyme kinetics. In vivo phenotyping studies using chlorzoxazone remain the gold standard for assessing an individual's CYP2E1 metabolic capacity in a clinical setting. The successful prediction of in vivo outcomes from in vitro data relies on a thorough understanding of the experimental systems and the physiological factors that govern drug disposition. The data and protocols presented in this guide are intended to facilitate the design of robust studies and the accurate interpretation of their results in the field of drug metabolism.
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxylation of chlorzoxazone as a specific probe for human liver cytochrome P-450IIE1 (Journal Article) | OSTI.GOV [osti.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Use of chlorzoxazone as an in vivo probe of cytochrome P450 2E1: choice of dose and phenotypic trait measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous phenotyping of CYP2E1 and CYP3A using oral chlorzoxazone and midazolam microdoses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of CYP2E1 activity in liver transplant patients as measured by chlorzoxazone 6-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinary excretion of this compound as an index of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional characterization of the chlorzoxazone 6-hydroxylation activity of human cytochrome P450 2E1 allelic variants in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estimation of chlorzoxazone hydroxylase activity in liver microsomes and of the plasma pharmacokinetics of chlorzoxazone by the same high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. biorxiv.org [biorxiv.org]
Navigating the Analytical Maze: A Comparative Guide to the Limit of Detection for 6-Hydroxychlorzoxazone
For researchers, scientists, and drug development professionals, establishing a reliable and sensitive limit of detection (LOD) for 6-Hydroxychlorzoxazone is a critical step in pharmacokinetic and drug metabolism studies. This guide provides a comprehensive comparison of various analytical methods and their performance in different biological matrices, supported by experimental data to aid in methodological selection and study design.
This compound is the principal metabolite of chlorzoxazone, a centrally acting muscle relaxant. Its quantification is a key indicator of cytochrome P450 2E1 (CYP2E1) activity, an enzyme crucial in the metabolism of various xenobiotics. The choice of analytical technique and the biological matrix significantly impacts the achievable sensitivity. This guide compares the established LODs for this compound across various matrices and methodologies, offering insights into their respective strengths and limitations.
Comparative Analysis of Detection Limits
The sensitivity of analytical methods for this compound varies considerably based on the technology employed and the complexity of the biological matrix. The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) in plasma, serum, urine, and liver microsomes.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Human Plasma | 100 ng/mL[1], 200 ng/mL[2] | 100 ng/mL[1] |
| HPLC-UV | Human Serum | 100 ng/mL[3] | 500 ng/mL[3] |
| HPLC-UV | Human Urine | - | 100 ng/mL[4] |
| HPLC-MS | Human Plasma | 2 ng/mL | - |
| LC-MS/MS | Porcine Microsomes | 0.05 ng/mL[5] | - |
| LC-MS/MS | Rat Liver Microsomes | - | 0.05 µM |
| UPLC-MS/MS | Human Plasma | - | 2.5 pg/mL |
Experimental Workflows and Methodologies
The successful determination of this compound at low concentrations is contingent on a well-defined experimental workflow, encompassing sample preparation, chromatographic separation, and detection.
Detailed Experimental Protocols
Below are outlines of common methodologies employed for the analysis of this compound.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation is a common first step, followed by liquid-liquid extraction (LLE) with a solvent like ethyl acetate or diethyl ether.[2][4] Alternatively, solid-phase extraction (SPE) using C18 cartridges can be employed for cleaner extracts.[1]
-
Urine: Often requires a hydrolysis step with β-glucuronidase to release the conjugated form of the metabolite, followed by LLE.[4]
-
-
Chromatography:
-
Detection: UV detection is usually performed at a wavelength of 283 nm or 287 nm.[1][2]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Similar to HPLC-UV, sample preparation involves protein precipitation and/or LLE or SPE.
-
Chromatography: Ultra-high-performance liquid chromatography (UPLC) systems are often used to achieve faster separation times and better resolution. A C18 column is a common choice.
-
Detection: Mass spectrometry is performed using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. For this compound, negative ion mode is often preferred.[6] Detection is highly specific and sensitive using multiple reaction monitoring (MRM).
Method Comparison and Alternatives
-
HPLC-UV: This method is widely accessible, robust, and cost-effective. However, its sensitivity is generally lower than that of MS-based methods, with LODs typically in the nanogram per milliliter range.[1][2] This may be sufficient for studies involving higher concentrations of the analyte but could be a limitation for microdosing studies or when sample volume is limited.
-
LC-MS/MS: This is the gold standard for high-sensitivity quantification. It offers excellent specificity by monitoring specific precursor-to-product ion transitions, minimizing interference from the matrix. The significantly lower LODs, often in the picogram or even femtogram per milliliter range, make it the method of choice for studies requiring high analytical sensitivity. The primary drawbacks are the higher cost of instrumentation and the need for more specialized expertise.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common, GC-MS has also been used for the analysis of chlorzoxazone and its metabolites. This method typically requires derivatization of the analytes to increase their volatility.
Signaling Pathways and Logical Relationships
The metabolism of chlorzoxazone to this compound is a key pathway for assessing the activity of the CYP2E1 enzyme. Understanding this relationship is fundamental to interpreting the analytical results.
References
- 1. Sensitive high-performance liquid chromatographic determination of chlorzoxazone and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of chlorzoxazone and its metabolite this compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct injection analysis of chlorzoxazone and its major metabolite this compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of chlorzoxazone and this compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
Safety Operating Guide
Navigating the Disposal of 6-Hydroxychlorzoxazone: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 6-Hydroxychlorzoxazone is paramount for environmental protection and laboratory safety. Researchers, scientists, and drug development professionals must adhere to strict protocols to manage this chemical waste stream effectively. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with regulatory frameworks and promoting a culture of safety.
Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be fully aware of its associated hazards. This information is critical for conducting risk assessments and implementing appropriate safety controls.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a multi-step process that requires careful consideration of its chemical properties and the applicable regulations. The following protocol outlines the recommended procedure for its disposal.
Experimental Protocol: Disposal of this compound
Objective: To safely and compliantly dispose of pure this compound and materials contaminated with it.
Materials:
-
Waste this compound (solid)
-
Contaminated materials (e.g., personal protective equipment (PPE), weighing boats, pipette tips)
-
Appropriate waste container (e.g., black container for RCRA hazardous waste)[2]
-
Combustible solvent (if required by the waste disposal facility)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Waste Segregation:
-
Isolate waste this compound from other laboratory waste streams.
-
Segregate contaminated solid waste (e.g., gloves, wipes) from liquid waste.
-
-
Waste Characterization:
-
Packaging and Labeling:
-
Place solid this compound waste and contaminated solids into a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
-
-
Professional Disposal:
-
Final Treatment Method:
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. [6] This ensures the complete destruction of the compound.
-
For solutions, the material may be dissolved or mixed with a combustible solvent before incineration, as directed by the waste disposal facility.[6]
-
-
Disposal of Contaminated Packaging:
-
Dispose of the original product container and any contaminated packaging as unused product, following the same hazardous waste disposal protocol.[6]
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
This comprehensive approach to the disposal of this compound not only ensures compliance with environmental regulations but also fosters a safe and responsible laboratory environment. By adhering to these procedures, researchers can minimize risks and contribute to the sustainable management of chemical waste.
References
- 1. This compound | C7H4ClNO3 | CID 2734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for 6-Hydroxychlorzoxazone
This guide provides immediate safety, handling, and disposal protocols for 6-Hydroxychlorzoxazone, tailored for research scientists and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment (PPE) to minimize exposure risks. The compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2]
Summary of Hazards and Required PPE:
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed | Acute toxicity - oral 4 | Standard laboratory coat, nitrile gloves |
| Causes skin irritation[1][2] | Skin irritation 2 | Nitrile gloves, laboratory coat |
| Causes serious eye irritation[1][2] | Eye irritation 2A | Safety glasses with side shields or chemical splash goggles |
| May cause respiratory irritation[1][2] | STOT SE 3 | N95 dust mask or work in a certified chemical fume hood |
Safe Handling and Operational Protocol
1. Engineering Controls:
-
When handling the solid form of this compound, all weighing and aliquoting must be conducted in a certified chemical fume hood to avoid inhalation of the powder.
-
A safety shower and eyewash station must be readily accessible in the immediate work area.
2. Personal Protective Equipment (PPE):
-
Gloves: Always wear nitrile gloves. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator is required if a fume hood is not available.[3]
-
Lab Coat: A full-length laboratory coat should be worn and buttoned to protect from skin contact.
3. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: Carefully weigh the desired amount of this compound in a fume hood. Use a spatula to transfer the solid and avoid generating dust.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly. This compound is soluble in methanol and slightly soluble in DMSO.[4]
-
Post-Handling: After handling, thoroughly wash hands with soap and water. Clean all contaminated surfaces with an appropriate solvent and then wipe down with a damp cloth.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid waste (solutions of this compound) should be collected in a separate, compatible, and clearly labeled hazardous waste container.
2. Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic," "Irritant").
3. Storage:
-
Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
4. Final Disposal:
-
Disposal of chemical waste must be handled by a licensed professional waste disposal company.[1] Contact your institution's Environmental Health and Safety (EH&S) office to arrange for pickup and disposal.
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
